molecular formula C6H5Cl2NO2S B1455582 2-Chloro-4-methylpyridine-3-sulfonyl chloride CAS No. 1208081-91-7

2-Chloro-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B1455582
CAS No.: 1208081-91-7
M. Wt: 226.08 g/mol
InChI Key: OXCJAYGONSGGQJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H5Cl2NO2S and its molecular weight is 226.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-methylpyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methylpyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJAYGONSGGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253114
Record name 2-Chloro-4-methyl-3-pyridinesulfonyl chloride
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Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-91-7
Record name 2-Chloro-4-methyl-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methyl-3-pyridinesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID101253114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. The synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride involves hazardous materials and should only be undertaken by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Introduction: The Significance of a Versatile Building Block

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites: a pyridine ring substituted with a chlorine atom, a methyl group, and a highly reactive sulfonyl chloride functional group. This trifecta of functionalities allows for a diverse range of subsequent chemical transformations, making it a valuable scaffold for the construction of complex molecules with potential biological activity.[1] The sulfonyl chloride moiety, in particular, is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioethers, respectively.[1] This reactivity is fundamental to its role in the development of novel therapeutic agents and other specialized chemical products.

Strategic Synthesis: A Multi-Step Approach

The synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure both high yield and purity. The most common laboratory-scale approach involves the direct chlorosulfonation of a 4-methylpyridine derivative.[1] This strategy can be broken down into two primary stages: the introduction of the sulfonic acid group onto the pyridine ring, followed by the conversion of the sulfonic acid to the desired sulfonyl chloride.

Core Synthetic Workflow

Synthesis_Workflow Start 4-Methylpyridine (Starting Material) Step1 Sulfonation (with Chlorosulfonic Acid) Start->Step1 Intermediate 4-Methylpyridine-3-sulfonic acid (Intermediate) Step1->Intermediate Step2 Chlorination (with Thionyl Chloride) Intermediate->Step2 Product 2-Chloro-4-methylpyridine-3-sulfonyl chloride (Final Product) Step2->Product

Caption: High-level overview of the synthetic pathway.

Part 1: Sulfonation of 4-Methylpyridine

The initial and most critical step is the introduction of a sulfonic acid group at the 3-position of the 4-methylpyridine ring. This is an electrophilic aromatic substitution reaction.

Mechanism and Rationale

Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent used for sulfonation. The reaction proceeds through the generation of a potent electrophile, sulfur trioxide (SO₃), which then attacks the electron-rich pyridine ring. The methyl group at the 4-position is an activating group, directing the incoming electrophile to the ortho (3 and 5) positions. Steric hindrance from the methyl group may favor substitution at the 3-position. The pyridine nitrogen is protonated under the strongly acidic conditions, which deactivates the ring; however, the reaction can still proceed under forcing conditions.

Sulfonation_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack ClSO3H_1 2 ClSO₃H SO3 SO₃ (Electrophile) ClSO3H_1->SO3 H3O_plus H₃O⁺ ClSO3H_1->H3O_plus Cl_minus Cl⁻ ClSO3H_1->Cl_minus HSO4_minus HSO₄⁻ ClSO3H_1->HSO4_minus 4MP 4-Methylpyridine Sigma_Complex Sigma Complex (Resonance Stabilized) 4MP->Sigma_Complex + SO₃ 4MPSA 4-Methylpyridine-3-sulfonic acid Sigma_Complex->4MPSA - H⁺

Caption: Simplified mechanism of sulfonation.

Experimental Protocol: Sulfonation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylpyridine93.1310.0 g0.107
Chlorosulfonic acid116.5250 mL0.92
Dichloromethane84.93100 mL-
Ice-As needed-

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add 100 mL of dichloromethane and cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 10.0 g (0.107 mol) of 4-methylpyridine to the dichloromethane with stirring.

  • From the dropping funnel, add 50 mL (0.92 mol) of chlorosulfonic acid dropwise over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Caution: This reaction is highly exothermic and releases HCl gas.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The product, 4-methylpyridine-3-sulfonic acid, will precipitate as a solid. Isolate the solid by vacuum filtration and wash with cold water.

  • Dry the solid in a vacuum oven at 60-70 °C to a constant weight.

Part 2: Chlorination of 4-Methylpyridine-3-sulfonic acid

The second stage involves the conversion of the sulfonic acid intermediate to the more reactive sulfonyl chloride. This is a crucial step for enabling subsequent nucleophilic substitution reactions.

Mechanism and Rationale

Thionyl chloride (SOCl₂) is a common and effective reagent for converting sulfonic acids to sulfonyl chlorides.[1] The reaction proceeds through the formation of a mixed anhydride intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final product, with the evolution of sulfur dioxide and hydrogen chloride gases.[1] The use of a chlorinating agent like thionyl chloride or phosphorus oxychloride is a standard method for this transformation.[1]

Experimental Protocol: Chlorination

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylpyridine-3-sulfonic acid173.1915.0 g0.087
Thionyl chloride118.9740 mL0.66
Dichloromethane84.93150 mL-
Saturated NaHCO₃ solution-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • In a fume hood, charge a round-bottom flask with 15.0 g (0.087 mol) of dry 4-methylpyridine-3-sulfonic acid and 40 mL (0.66 mol) of thionyl chloride.

  • Heat the mixture to reflux (approximately 75-80 °C) for 3-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting residue in 150 mL of dichloromethane and transfer to a separatory funnel.

  • Carefully wash the organic layer with ice-cold water, followed by a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, and finally with brine. Caution: The initial washes can be highly exothermic and release gas.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloro-4-methylpyridine-3-sulfonyl chloride.

  • The product can be further purified by recrystallization or column chromatography if necessary.[1]

Safety and Handling Considerations

  • Chlorosulfonic acid: Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Thionyl chloride: Corrosive, toxic, and reacts with water to release HCl and SO₂ gases. All operations should be conducted in a well-ventilated fume hood.

  • HCl and SO₂ gases: Toxic and corrosive. Ensure the reaction setup is equipped with a gas scrubber containing a sodium hydroxide solution to neutralize these acidic gases.

  • Exothermic reactions: Both sulfonation and the initial work-up of the chlorination reaction are highly exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.

Conclusion

The synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride, while involving hazardous reagents and requiring careful execution, provides access to a highly versatile building block for chemical synthesis. The two-stage process of sulfonation followed by chlorination is a reliable method for its preparation on a laboratory scale. Understanding the underlying mechanisms and adhering to strict safety protocols are paramount for the successful and safe execution of this synthesis.

References

  • Smolecule. (n.d.). 2-Chloro-4-methylpyridine-3-sulfonyl chloride.
  • ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a pivotal, yet highly reactive, chemical intermediate. Its utility in the synthesis of complex molecular scaffolds, particularly within the agrochemical and pharmaceutical industries, is directly governed by its distinct physicochemical properties. The presence of a highly electrophilic sulfonyl chloride group on a substituted pyridine ring imparts a unique reactivity profile that is essential for its function in building larger molecules. However, this same reactivity necessitates a thorough understanding for safe and effective handling, storage, and application. This guide provides an in-depth analysis of the compound's chemical identity, structural features, reactivity, stability, and the analytical methodologies required for its characterization, offering field-proven insights for professionals engaged in chemical synthesis and drug development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a polysubstituted aromatic heterocyclic compound.

  • IUPAC Name: 2-chloro-4-methylpyridine-3-sulfonyl chloride[1]

  • CAS Number: 1208081-91-7[1]

  • Molecular Formula: C₆H₅Cl₂NO₂S[1]

  • Molecular Weight: 226.08 g/mol [1]

The molecule's architecture, featuring both a chlorine atom and a sulfonyl chloride group attached to a 4-methylpyridine core, is central to its chemical behavior.

Caption: 2D Structure of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Core Physicochemical Properties

The bulk properties of a chemical dictate its behavior in both storage and reaction environments. While some specific physical data for this compound is not widely published, properties can be inferred from closely related analogs and are summarized below.

PropertyValue / DescriptionSource / Rationale
Physical State Solid or high-boiling liquid.Inferred from related solid compounds like 2-chloro-pyridine-3-sulfonyl chloride.[2]
Appearance Colorless to pale yellow.Based on the appearance of the parent compound, pyridine-3-sulfonyl chloride.[3][4]
Solubility Slightly soluble in water (with reaction); Soluble in common organic solvents like methanol, dichloromethane (MDC), and ethyl acetate (EtOAc).Inferred from pyridine-3-sulfonyl chloride. The high reactivity with water precludes simple dissolution.[3]
Stability Moisture-sensitive. Stable under inert, dry conditions.The sulfonyl chloride functional group is inherently susceptible to hydrolysis.[4][5]
Storage Temp. Recommended at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).Standard practice for reactive sulfonyl chlorides to minimize degradation.[4]

Reactivity Profile and Mechanistic Insights

The synthetic value of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is derived almost entirely from the high reactivity of the sulfonyl chloride moiety. This group is an excellent electrophile, readily undergoing nucleophilic substitution at the sulfur atom.

Nucleophilic Substitution Reactions

The core reaction mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This process typically follows a bimolecular (Sₙ2-type) pathway.[1]

workflow cluster_main General Nucleophilic Substitution start 2-Chloro-4-methylpyridine -3-sulfonyl chloride (R-SO₂Cl) product Substituted Product (R-SO₂-Nu) start->product + Nu-H start->product nucleophile Nucleophile (Nu-H) nucleophile->product byproduct HCl product->byproduct  +  

Caption: Generalized workflow for nucleophilic substitution reactions.

  • Reaction with Amines (Sulfonamide Formation): Primary and secondary amines react readily to form the corresponding sulfonamides, a crucial linkage in many bioactive molecules.[1] The reaction requires a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. Primary amines typically yield primary sulfonamides with 75-95% efficiency, while secondary amines can produce secondary sulfonamides in yields of 80-98%.[1] This is the basis of the Hinsberg test for differentiating amine classes.[1]

  • Reaction with Alcohols (Sulfonate Ester Formation): Alcohols attack the sulfonyl chloride to form sulfonate esters. These reactions often require base catalysis and slightly elevated temperatures (up to 80°C) to achieve optimal yields, which typically range from 70-90%.[1]

  • Reaction with Thiols (Thiosulfonate Ester Formation): Thiols exhibit similar reactivity to alcohols, producing sulfonothioates in yields of 65-85%.[1]

  • Hydrolysis: The compound is extremely unstable in the presence of water.[4][5] It readily hydrolyzes to form the corresponding 2-chloro-4-methylpyridine-3-sulfonic acid and hydrochloric acid, rendering it inactive for its intended coupling reactions.[4][5] This reaction can proceed rapidly even under neutral conditions, with yields of the sulfonic acid reaching 85-99%.[1] This high reactivity underscores the critical need for anhydrous conditions during storage and use.

Synthesis and Quality Control

Synthetic Pathways

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride typically involves the introduction and subsequent chlorination of a sulfonic acid group.

  • From 4-Methylpyridine: The process can begin with 4-methylpyridine, which is reacted with chlorosulfonic acid to introduce the sulfonyl group. Subsequent chlorination, for instance with thionyl chloride, yields the final product.[1]

  • From 2-chloro-4-methylpyridine-3-sulfonic acid: A more direct route involves the chlorination of the pre-formed sulfonic acid using a suitable agent like thionyl chloride. This method can achieve high selectivity (85-95%) at temperatures between 25-80°C.[1]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this reactive intermediate is paramount for its successful use in multi-step syntheses. A combination of chromatographic and spectroscopic techniques forms a self-validating quality control system.

  • High-Performance Liquid Chromatography (HPLC): This is the primary analytical method for assessing purity and quantifying the compound.[1]

    • Causality: A C18 reverse-phase column with a water-acetonitrile gradient is typically employed because it provides excellent separation of the polar analyte from non-polar impurities and starting materials. Diode-array detection allows for simultaneous quantification and preliminary identification based on the UV spectrum.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for definitive structural confirmation.[1]

    • ¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the molecular structure. Key expected resonances include a signal for the methyl group protons around δ 2.4 ppm and a set of signals for the pyridine ring protons in the aromatic region of δ 7.5-8.5 ppm.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for confirming the presence of the key sulfonyl chloride functional group.

    • Characteristic Bands: Sulfonyl chlorides exhibit two strong and characteristic stretching bands for the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[6]

  • Mass Spectrometry (MS): MS confirms the molecular weight and can reveal fragmentation patterns that support the structure. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments.

Safety, Handling, and Storage

The high reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride necessitates stringent safety protocols.

  • Hazards: Based on analogous structures, the compound is expected to be corrosive and can cause severe skin burns and eye damage (H314).[2] It is also classified as acutely toxic if swallowed, inhaled, or in contact with skin.[2]

  • Handling:

    • Work should be conducted in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Crucially, all equipment and solvents must be scrupulously dried to prevent hydrolysis of the material.

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials, especially water and strong oxidizing agents.[3][7]

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a molecule of significant synthetic potential, defined by the electrophilicity of its sulfonyl chloride group. Its physicochemical profile is one of high reactivity, which is both its greatest asset as a building block and its primary challenge in handling and storage. A comprehensive understanding of its properties—from its molecular structure and spectroscopic signature to its predictable reactions with nucleophiles and its instability toward moisture—is essential for any researcher aiming to leverage its capabilities safely and efficiently in the fields of medicinal chemistry and agrochemical development.

References

  • Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap. (n.d.).
  • Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 - Smolecule. (n.d.).
  • 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR - Sigma-Aldrich. (n.d.).
  • 2-chloro-pyridine-3-sulfonyl chloride AldrichCPR - Sigma-Aldrich. (n.d.).
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
  • Pyridine-4-sulfonyl chloride hydrochloride - AK Scientific, Inc. (n.d.).
  • Pyridine-3-sulfonyl chloride Safety Data Sheet Jubilant Ingrevia Limited. (2024-03-29).
  • pyridine-3-sulfonyl chloride | 16133-25-8 - ChemicalBook. (2025-12-23).
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008-07-30).

Sources

An In-depth Technical Guide to 2-Chloro-4-methylpyridine-3-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyridine-3-sulfonyl chloride, bearing the CAS number 1208081-91-7, is a pivotal heterocyclic building block in modern medicinal and agrochemical research.[1][2][3] Its strategic placement of a reactive sulfonyl chloride group, a chlorine atom, and a methyl group on a pyridine scaffold makes it a versatile intermediate for the synthesis of a diverse array of complex molecules.[4] The inherent reactivity of the sulfonyl chloride moiety allows for facile introduction of sulfonamide functionalities, a common pharmacophore in numerous therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, with a focus on empowering researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 1208081-91-7[1][2][3]
Molecular Formula C₆H₅Cl₂NO₂S[1]
Molecular Weight 226.08 g/mol [1]
Appearance White to off-white solidInferred from typical sulfonyl chlorides
Boiling Point 349.3 ± 42.0 °C (Predicted)
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF). Reacts with water and alcohols.Inferred from analogous compounds

Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the formation of a sulfonic acid intermediate followed by chlorination.

Synthetic Pathway Overview

Synthesis_Pathway A 2-Chloro-4-methylpyridine B 2-Chloro-4-methylpyridine-3-sulfonic acid A->B  Chlorosulfonic acid (ClSO3H) or Oleum   C 2-Chloro-4-methylpyridine-3-sulfonyl chloride B->C  Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3)  

Caption: General synthetic route to 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-Chloro-4-methylpyridine-3-sulfonic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (to neutralize evolved HCl), place 2-chloro-4-methylpyridine (1.0 eq).

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add fuming sulfuric acid (oleum) or chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. The sulfonic acid product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-4-methylpyridine-3-sulfonic acid.

Part 2: Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the dried 2-chloro-4-methylpyridine-3-sulfonic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-5.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF).[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation and Purification: The crude 2-chloro-4-methylpyridine-3-sulfonyl chloride can be purified by recrystallization from an appropriate solvent (e.g., hexanes/ethyl acetate) or by short-path distillation under high vacuum to yield the pure product.

Reactivity and Mechanistic Insights

The synthetic utility of 2-chloro-4-methylpyridine-3-sulfonyl chloride stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.

Reaction with Amines to Form Sulfonamides

The most common and synthetically valuable reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides.[4] This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.[4]

Sulfonamide_Formation cluster_0 Reactants cluster_1 Products A 2-Chloro-4-methylpyridine-3-sulfonyl chloride C Sulfonamide A->C B Primary or Secondary Amine (R1R2NH) B->C D HCl

Caption: General scheme for sulfonamide formation.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation by the base, yields the stable sulfonamide product.

Applications in Drug Discovery and Development

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its ability to readily form sulfonamide linkages is particularly important, as the sulfonamide group is a key structural motif in many marketed drugs.

The presence of the chloro and methyl groups on the pyridine ring allows for further functionalization through various cross-coupling reactions, providing access to a vast chemical space for lead optimization in drug discovery programs.

While specific marketed drugs directly using 2-Chloro-4-methylpyridine-3-sulfonyl chloride as a starting material are not readily found in public literature, its structural motifs are present in various classes of therapeutic agents, including:

  • Antihistamines and Antiarrhythmics: The pyridine sulfonamide core is a known scaffold in these therapeutic areas.[4]

  • Anticancer Agents: It is used as a reagent in the synthesis of pyrimidine derivatives that have demonstrated anti-proliferative activity against breast cancer cells.[4]

  • Agrochemicals: The trifluoromethylpyridine derivatives, which can be synthesized from this intermediate, are key components in modern pesticides.[4]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, 2-Chloro-4-methylpyridine-3-sulfonyl chloride must be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as pyridine-3-sulfonyl chloride and 2-chloro-4-methylpyridine provide a strong indication of its hazard profile.

Hazard Identification and GHS Classification (Inferred)
  • GHS Pictograms:

    • Corrosion

    • Harmful/Irritant

  • Signal Word: Danger

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[5]

    • H335: May cause respiratory irritation.

    • Reacts violently with water, liberating toxic gas.[5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid contact with skin.[7]

  • Respiratory Protection: If working with the solid material where dust may be generated, or if the fume hood is not sufficient, use a NIOSH-approved respirator with an appropriate cartridge.[6]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[5][6]

  • Due to its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly valuable and reactive intermediate for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its utility is primarily derived from the facile formation of sulfonamides and the potential for further diversification of the pyridine core. A thorough understanding of its synthesis, reactivity, and handling precautions, as outlined in this guide, is crucial for its safe and effective application in the laboratory. As drug discovery continues to demand novel molecular scaffolds, the importance of versatile building blocks like 2-Chloro-4-methylpyridine-3-sulfonyl chloride is set to grow.

References

  • Pyridine-3-sulfonyl chloride Safety Data Sheet. Angene Chemical. [Link]

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride. MySkinRecipes. [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office. [Link]

  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link]

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride. MySkinRecipes. [Link]

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Spectroscopic Characterization of 2-Chloro-4-methylpyridine-3-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-methylpyridine-3-sulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the spectral characteristics of this compound is paramount for reaction monitoring, quality control, and mechanistic studies. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule.

Molecular Structure and Key Features

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a substituted pyridine ring with the molecular formula C₆H₅Cl₂NO₂S.[2] Its structure presents several key features that are amenable to spectroscopic analysis: the pyridine ring protons, the methyl group, the chloro substituent, and the highly electrophilic sulfonyl chloride group. The interplay of these functionalities gives rise to a unique spectral fingerprint.

Caption: Molecular structure of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-4-methylpyridine-3-sulfonyl chloride, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl group.

Predicted ¹H NMR Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~8.6Doublet1HH-6The proton at position 6 is adjacent to the nitrogen atom, leading to significant deshielding. It will be split by the proton at position 5.
~7.8Doublet1HH-5The proton at position 5 will be split by the proton at position 6.
~2.7Singlet3H-CH₃The methyl group protons are not coupled to other protons and will appear as a singlet. The electron-donating nature of the methyl group results in a relatively upfield shift compared to the aromatic protons.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-methylpyridine-3-sulfonyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The high reactivity of the sulfonyl chloride group necessitates the use of an aprotic solvent.[3]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five signals are expected for the pyridine ring carbons and one for the methyl carbon.

Predicted ¹³C NMR Data:

Chemical Shift (δ) (ppm)AssignmentRationale
~152C-2The carbon atom bonded to the electronegative chlorine atom and adjacent to the nitrogen will be significantly deshielded.
~150C-6The carbon atom adjacent to the nitrogen atom is deshielded.
~145C-4The carbon attached to the methyl group. A signal for a sulfonyl carbon has been noted at approximately 145 ppm.[1]
~138C-3The carbon atom bearing the sulfonyl chloride group will be deshielded.
~125C-5The remaining aromatic carbon.
~20-CH₃The methyl carbon is expected to appear in the typical aliphatic region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse sequence: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-methylpyridine-3-sulfonyl chloride will be dominated by vibrations associated with the sulfonyl chloride group and the substituted pyridine ring.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumC-H stretching (aromatic)Vibrations of the C-H bonds on the pyridine ring.
~2950-2850MediumC-H stretching (aliphatic)Vibrations of the C-H bonds in the methyl group.
~1600, ~1475Medium-StrongC=C and C=N stretchingCharacteristic stretching vibrations of the pyridine ring.
~1380-1360StrongAsymmetric SO₂ stretchingThe sulfonyl chloride group exhibits strong, characteristic bands.[3]
~1190-1170StrongSymmetric SO₂ stretchingThe sulfonyl chloride group exhibits strong, characteristic bands.[3]
~850-750StrongC-H out-of-plane bendingBending vibrations of the C-H bonds on the substituted pyridine ring.
~700-600MediumC-Cl stretchingStretching vibration of the carbon-chlorine bond.
~600-500MediumS-Cl stretchingStretching vibration of the sulfur-chlorine bond.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Processing: Perform a background scan and then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zIonRationale
225/227/229[M]⁺Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
190/192[M - Cl]⁺Loss of a chlorine radical from the sulfonyl chloride group.
126/128[M - SO₂Cl]⁺Loss of the sulfonyl chloride group.
99/101[SO₂Cl]⁺Fragment corresponding to the sulfonyl chloride group.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns resulting from the presence of chlorine and sulfur.

cluster_workflow Spectroscopic Analysis Workflow Sample 2-Chloro-4-methylpyridine-3-sulfonyl chloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Acquired Spectroscopic Data NMR->Data IR->Data MS->Data Interpretation Structural Elucidation and Confirmation Data->Interpretation

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. The predicted data in this guide, based on established spectroscopic principles and data from analogous structures, serves as a robust framework for researchers and scientists in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to unambiguous structural assignment and quality assessment of this important chemical intermediate.

References

  • Taylor & Francis Online. (n.d.). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE: Phosphorus and Sulfur and the Related Elements. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

  • (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Patsnap. (n.d.). Method for determining content of pyridine-3-sulfonyl chloride - Eureka.
  • PubChem. (n.d.). 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a pivotal reagent in synthetic chemistry, prized for its role as a versatile building block in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive examination of the molecular architecture of this compound. While a definitive crystal structure is not publicly available, this document synthesizes information from analogous compounds, spectroscopic principles, and computational chemistry to offer a robust model of its structure and conformation. We will delve into the steric and electronic factors governing the orientation of the sulfonyl chloride group relative to the pyridine ring, outline state-of-the-art experimental and computational workflows for its detailed characterization, and discuss the practical implications of its conformational behavior in synthetic applications.

Introduction: The Synthetic Utility of a Reactive Intermediate

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a substituted heteroaromatic sulfonyl chloride. The presence of a highly electrophilic sulfonyl chloride group, along with a chlorine atom on the pyridine ring, makes it a valuable intermediate for introducing the 2-chloro-4-methylpyridine-3-sulfonyl moiety into a target molecule.[1] This is most commonly achieved through nucleophilic substitution reactions, particularly with amines to form sulfonamides.[1] The resulting sulfonamide linkage is a key structural motif in a wide array of biologically active compounds.[1]

The precise spatial arrangement of the atoms in 2-Chloro-4-methylpyridine-3-sulfonyl chloride dictates its reactivity profile. The accessibility of the sulfur atom to incoming nucleophiles and the electronic communication between the sulfonyl chloride group and the substituted pyridine ring are all dependent on the molecule's conformation. Understanding these structural nuances is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways.

Molecular Structure and Key Geometric Parameters

The molecular structure of 2-Chloro-4-methylpyridine-3-sulfonyl chloride consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 4-position with a methyl group, and at the 3-position with a sulfonyl chloride group (-SO₂Cl).

Predicted Geometry

Based on the principles of VSEPR theory and data from related aryl sulfonyl chlorides, the sulfur atom in the sulfonyl chloride group is expected to have a tetrahedral geometry.[2] The pyridine ring itself is planar. The key conformational question revolves around the rotation about the C(3)-S bond, which determines the orientation of the sulfonyl chloride group with respect to the plane of the pyridine ring.

Conformational Analysis: Unraveling the 3D Architecture

The conformation of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is primarily defined by the dihedral angle between the pyridine ring and the sulfonyl chloride group. Steric hindrance between the sulfonyl chloride group and the adjacent substituents on the pyridine ring (the chlorine atom at C(2) and the hydrogen at C(4)) is a major factor influencing the preferred conformation.

Insights from Analogous Crystal Structures

While a crystal structure for the title compound is not available, studies on similar aryl sulfonyl chlorides provide valuable insights. For instance, the crystal structure of an oxadiazole sulfonyl chloride reveals a C1–C2–S1–Cl2 torsion angle of 69.63(13)°.[3] This significant deviation from coplanarity suggests that a perpendicular or near-perpendicular arrangement of the S-Cl bond relative to the aromatic ring is likely favored to minimize steric repulsion. It is therefore highly probable that the sulfonyl chloride group in 2-Chloro-4-methylpyridine-3-sulfonyl chloride is not coplanar with the pyridine ring.

Proposed Conformational Isomers

The rotation around the C(3)-S bond can lead to different conformational isomers. The two most plausible low-energy conformations would involve the S-Cl bond being oriented away from the plane of the pyridine ring. The diagram below illustrates a hypothetical workflow for identifying these conformers.

G cluster_computational Computational Analysis cluster_experimental Experimental Verification Start Initial Structure Generation DFT DFT Energy Minimization (e.g., B3LYP/6-31G*) Start->DFT Scan Potential Energy Surface Scan (Rotation of C3-S bond) DFT->Scan Minima Identification of Energy Minima Scan->Minima Conformers Predicted Low-Energy Conformers Minima->Conformers NMR NMR Spectroscopy (NOE, Coupling Constants) Conformers->NMR Comparison Xray Single Crystal X-ray Diffraction Conformers->Xray Comparison Validation Structural Validation NMR->Validation Xray->Validation G Reactants 2-Chloro-4-methylpyridine-3-sulfonyl chloride + R-NH₂ (Primary Amine) Transition_State Nucleophilic Attack on Sulfur Reactants->Transition_State Intermediate Tetrahedral Intermediate Transition_State->Intermediate Products Sulfonamide + HCl Intermediate->Products Elimination of Cl⁻

Caption: Reaction with a Primary Amine.

Conclusion

While direct experimental data on the solid-state structure of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is lacking, a comprehensive understanding of its molecular architecture can be constructed through analogy to related compounds and the application of modern analytical and computational techniques. The conformation is likely dominated by steric effects, leading to a non-planar arrangement of the sulfonyl chloride group relative to the pyridine ring. A combined approach utilizing X-ray crystallography, advanced NMR spectroscopy, and DFT calculations would provide a definitive picture of its structure and conformational dynamics. This knowledge is crucial for researchers in organic synthesis and drug development to fully harness the synthetic potential of this versatile reagent.

References

  • PubChem. 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

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Navigating the Reactivity Landscape: A Technical Guide to the Stability and Storage of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a pivotal, yet reactive, building block in contemporary pharmaceutical synthesis. Its dual functionality, comprising a substituted pyridine ring and an electrophilic sulfonyl chloride moiety, offers a versatile scaffold for the construction of complex molecular architectures. However, this inherent reactivity also presents significant challenges regarding its stability and proper storage. This in-depth technical guide provides a comprehensive overview of the chemical stability of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By understanding the principles outlined herein, researchers can ensure the integrity of this critical reagent, leading to more reproducible and successful synthetic outcomes.

Chemical Profile and Intrinsic Reactivity

2-Chloro-4-methylpyridine-3-sulfonyl chloride (C₆H₅Cl₂NO₂S) is a crystalline solid at room temperature. The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group is susceptible to nucleophilic attack, most notably by water, which is the primary instigator of degradation. The pyridine ring, with its chloro and methyl substituents, also influences the electronic properties and, consequently, the stability of the sulfonyl chloride group.

The presence of the electron-withdrawing chlorine atom on the pyridine ring can enhance the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group may have a modest stabilizing effect. Understanding this electronic interplay is crucial for predicting reactivity and designing appropriate handling protocols.

Core Stability Challenges and Degradation Pathways

The principal mechanism of degradation for 2-Chloro-4-methylpyridine-3-sulfonyl chloride is hydrolysis . This reaction is often catalyzed by ambient moisture and can proceed at an appreciable rate even under what might be considered standard laboratory conditions.

Hydrolytic Degradation

Contact with water or atmospheric moisture leads to the nucleophilic substitution of the chloride on the sulfonyl group by a hydroxyl group. This reaction yields the corresponding and significantly less reactive 2-Chloro-4-methylpyridine-3-sulfonic acid and hydrochloric acid. The generation of corrosive HCl gas is a critical safety consideration during handling and storage.

Caption: Primary hydrolytic degradation pathway.

The rate of hydrolysis is influenced by several factors:

  • Water Availability: Direct contact with liquid water will lead to rapid decomposition. High atmospheric humidity is also a significant contributor to degradation over time.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • pH: While the compound is sensitive to neutral water, the presence of bases can accelerate the hydrolysis rate by promoting nucleophilic attack. Acidic conditions, due to the formation of HCl, can also influence the degradation kinetics.

Thermal Decomposition
Photostability

While comprehensive photostability data for 2-Chloro-4-methylpyridine-3-sulfonyl chloride is limited, it is prudent to protect the compound from prolonged exposure to light. Aromatic and heteroaromatic compounds can be susceptible to photodegradation, which could potentially involve radical-based reactions or rearrangement pathways. Storage in amber vials or in the dark is a recommended precautionary measure.

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, strict adherence to appropriate storage and handling procedures is paramount.

Storage Conditions

The following table summarizes the recommended storage conditions to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of hydrolytic and potential thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Tightly sealed, amber glass bottlePrevents ingress of moisture and protects from light.
Location Cool, dry, well-ventilated areaEnsures a stable external environment and safety in case of container breach.
Handling Procedures

Due to its moisture sensitivity and corrosive nature upon degradation, the following handling procedures should be strictly followed:

  • Inert Atmosphere: All manipulations, including weighing and transfer, should be conducted under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Dry Equipment: Ensure all glassware and equipment are thoroughly dried before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. A face shield is recommended when handling larger quantities.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors, especially the corrosive HCl gas that may be present due to minor degradation.

Experimental Workflow for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential for understanding the stability profile of 2-Chloro-4-methylpyridine-3-sulfonyl chloride and for developing stability-indicating analytical methods. The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-4-methylpyridine-3-sulfonyl chloride in a dry, aprotic solvent such as acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Hydrolytic:

      • Acidic: Dilute the stock solution with 0.1 M HCl.

      • Basic: Dilute the stock solution with 0.1 M NaOH.

      • Neutral: Dilute the stock solution with water.

      • Incubate the solutions at a controlled temperature (e.g., 40-60°C) and monitor over time.

    • Oxidative: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) in a controlled oven.

    • Photolytic: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Quenching: If necessary, quench the degradation reaction. For acidic and basic samples, this can be achieved by neutralization.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly employed.[2][3][4] Mass Spectrometry (MS) detection is invaluable for the identification of unknown degradation products.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 270 nm).

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Use the data to propose degradation pathways.

Conclusion

The utility of 2-Chloro-4-methylpyridine-3-sulfonyl chloride as a synthetic intermediate is directly linked to its purity and stability. A thorough understanding of its susceptibility to hydrolysis and the implementation of stringent storage and handling protocols are essential for preserving its chemical integrity. By adhering to the principles of inert atmosphere handling, low-temperature and dry storage, and by characterizing its stability profile through systematic studies, researchers can mitigate the risks of degradation. This proactive approach not only ensures the reliability of experimental outcomes but also enhances the safety and efficiency of the drug development process.

References

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride - Eureka. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Retrieved from [Link]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-4-methylpyridine-3-sulfonamide 10mg. Retrieved from [Link]

  • Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

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A Senior Application Scientist's Guide to 2-Chloro-4-methylpyridine-3-sulfonyl chloride: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly reactive, multifunctional chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted pyridine ring with both a reactive sulfonyl chloride group and a chlorine atom, makes it a powerful building block for creating complex molecular architectures. The compound is primarily utilized for the synthesis of sulfonamides, a class of compounds (or "sulfas") that represents a cornerstone of drug discovery.[1]

The sulfonamide functional group imparts crucial properties to drug candidates, including improved hydrophilicity, metabolic stability, and the ability to form strong hydrogen bonds with biological targets.[1] Consequently, 2-Chloro-4-methylpyridine-3-sulfonyl chloride serves as a key precursor in the development of specialty chemicals for a wide array of therapeutic areas, including anti-ulcerative, anti-viral, anti-diabetic, and anti-neoplastic agents. This guide provides an in-depth overview of its commercial landscape, practical applications, and safe handling protocols.

Chemical Profile:

  • IUPAC Name: 2-chloro-4-methylpyridine-3-sulfonyl chloride[2]

  • CAS Number: 1208081-91-7[2][3][4]

  • Molecular Formula: C₆H₅Cl₂NO₂S[2][3][4]

  • Molecular Weight: 226.08 g/mol [2][3][4]

PART 1: The Commercial Supplier Landscape

Sourcing high-quality 2-Chloro-4-methylpyridine-3-sulfonyl chloride is the critical first step for any research or development program. The compound is available from a range of specialty chemical suppliers who cater to different scales, from milligrams for initial screening to kilograms for process development. When selecting a supplier, key considerations include purity, availability of analytical data for batch-to-batch consistency, lead times, and technical support.

Below is a comparative summary of prominent commercial suppliers. Researchers should always request a certificate of analysis (CoA) for their specific lot to ensure it meets the requirements of their intended application.

SupplierProduct Number (Example)CAS NumberPurityAvailable QuantitiesKey Offerings & Notes
Ambeed A3074051208081-91-7≥95% (Typical)Grams to KilogramsProvides comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[3]
BLD Pharm BD1108861208081-91-7≥95% (Typical)Grams to KilogramsOffers detailed product information and analytical spectra on their website.[5]
Smolecule S9074051208081-91-7Not specifiedResearch quantitiesProvides general chemical properties and application notes.[2]
Sinfoo Biotech A1499071208081-91-7Not specifiedResearch quantitiesListed as a key intermediate supplier.[4]

Note: Purity and available quantities are subject to change and may vary by batch. Always confirm specifications with the supplier before ordering.

PART 2: Technical & Application Insights

The Core Synthetic Utility: Sulfonamide Formation

The primary value of 2-Chloro-4-methylpyridine-3-sulfonyl chloride lies in its sulfonyl chloride moiety (-SO₂Cl). This functional group is an excellent electrophile, readily reacting with nucleophiles—most commonly primary and secondary amines—to form a stable S-N bond. This reaction is the most classic and widely used method for constructing sulfonamides, often proceeding with high yields (75-98%).[1][2][6]

The Causality of the Reaction: The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion, which is a good leaving group. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.

Why is a Base Essential? The generated HCl is acidic and will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial to act as an acid scavenger, neutralizing the HCl and allowing the reaction to proceed to completion.[2][6]

Illustrative Protocol: Synthesis of a Heterocyclic Sulfonamide

This protocol describes a general, field-proven method for reacting 2-Chloro-4-methylpyridine-3-sulfonyl chloride with a generic primary amine (e.g., aniline) to yield the corresponding sulfonamide.

Materials:

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.0 eq)

  • Aniline (or other primary/secondary amine) (1.0 eq)

  • Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Standard workup and purification reagents (water, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Expert Insight: Using an anhydrous solvent is critical as the sulfonyl chloride can react with water, hydrolyzing to the unreactive sulfonic acid.

  • Reaction Setup: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

    • Expert Insight: Cooling the reaction is essential to control the initial exotherm upon addition of the sulfonyl chloride, preventing potential side reactions and degradation.

  • Reagent Addition: Separately, dissolve the 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

    • Expert Insight: Slow, dropwise addition maintains temperature control and prevents the formation of undesired dimeric byproducts. A white precipitate of triethylammonium chloride will typically form as the reaction proceeds.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting amine. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates completion.

  • Workup & Isolation:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash it sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acid), and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification & Characterization: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide. Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow Diagram

G cluster_prep 1. Preparation (0 °C) cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_amine Dissolve Amine & TEA in Anhydrous DCM add Dropwise Addition of Sulfonyl Chloride prep_amine->add prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous DCM prep_sulfonyl->add stir Stir at RT (4-12h) Monitor by TLC add->stir quench Quench with H₂O stir->quench extract Liquid-Liquid Extraction (Wash with HCl, NaHCO₃, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify char Characterize (NMR, LC-MS) purify->char

Caption: Workflow for Sulfonamide Synthesis.

PART 3: Quality Control and Safe Handling

Purity Assessment

For reproducible and reliable results, verifying the purity and identity of the starting material is paramount. Reputable suppliers provide batch-specific analytical data, which should be reviewed before use.[3][5] Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides an additional purity check.

Safety, Handling, and Storage

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a hazardous chemical that must be handled with appropriate precautions. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.

Key Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[7]

  • Respiratory Irritant: May cause respiratory irritation upon inhalation.[8]

  • Water Reactive: Contact with water or moisture can liberate toxic hydrogen chloride gas.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]

  • Skin Protection: Use a lab coat and wear chemically resistant gloves (e.g., nitrile).[8][9]

  • Respiratory Protection: Handle only in a well-ventilated fume hood.[8][9]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

Storage and Handling:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9]

  • Keep refrigerated and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7]

  • Store away from incompatible materials such as water, strong bases, and oxidizing agents.[7]

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a valuable and versatile reagent for drug discovery and chemical synthesis. Its effective use hinges on sourcing high-purity material from a reliable commercial supplier and understanding the chemical principles behind its application, particularly in sulfonamide synthesis. By following robust, validated protocols and adhering to stringent safety measures, researchers can confidently leverage this powerful building block to advance their scientific objectives.

References

  • Smolecule. (n.d.). Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7.
  • Ambeed. (n.d.). 1208081-91-7 | 2-Chloro-4-methyl-pyridine-3-sulphonyl chloride.
  • Sinfoo Biotech. (n.d.). 2-chloro-4-methyl-pyridine-3-sulfonyl chloride.
  • BLD Pharm. (n.d.). 1208081-91-7|2-Chloro-4-methylpyridine-3-sulfonyl chloride.
  • ChemScene. (n.d.). 6684-06-6 | 2-Chloropyridine-3-sulfonyl chloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%.
  • Angewandte Chemie. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Biorbyt. (n.d.). 2-Chloro-4-methylpyridine.
  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloropyridine-3-sulfonyl chloride.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • ECHEMI. (n.d.). 2-Chloro-4-methylpyridine SDS, 3678-62-4 Safety Data Sheets.
  • Angewandte Chemie. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

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A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the safe handling, use, and disposal of 2-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS No. 1208081-91-7) in a research and development setting. As a member of the sulfonyl chloride class, this compound is a highly reactive and valuable electrophile in medicinal chemistry and organic synthesis.[1] Its utility is matched by its significant hazards, primarily its corrosivity and high reactivity towards water and other nucleophiles. Adherence to the principles and protocols outlined herein is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Inherent Reactivity

A foundational understanding of the chemical's nature is paramount to anticipating and controlling risks. The primary hazards do not arise from passive exposure but from the inherent reactivity of the sulfonyl chloride functional group.

The Chemistry of the Hazard: Reactivity Profile

Sulfonyl chlorides are characterized by a tetrahedral sulfur center bonded to two oxygen atoms, a carbon atom of the pyridine ring, and a chlorine atom.[2] This arrangement makes the sulfur atom highly electrophilic. The primary reactive threat stems from its vigorous and exothermic reaction with nucleophiles.

  • Water Reactivity: This is the most critical handling consideration. 2-Chloro-4-methylpyridine-3-sulfonyl chloride reacts readily, and potentially violently, with water (including atmospheric moisture) to hydrolyze into the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[2][3][4] This reaction is not only a common cause of reagent degradation but also generates a highly corrosive and toxic gas, posing a severe inhalation hazard.[5][6]

  • Reactivity with Other Nucleophiles: The compound will also react exothermically with other common nucleophiles such as alcohols (to form sulfonate esters) and amines (to form sulfonamides).[2] This reactivity is the basis of its synthetic utility but must be controlled during reactions by slow addition and temperature management.

GHS Classification and Hazard Summary

While a specific, universally adopted Safety Data Sheet (SDS) for this exact compound is not consistently available, data from closely related analogues and supplier information allow for a reliable hazard profile.[6][7] The compound should be treated as possessing, at a minimum, the hazards listed below.

Hazard ClassGHS CategoryHazard StatementCode
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damageH314
Serious Eye DamageCategory 1Causes serious eye damageH318
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationH335
Acute Toxicity (Oral)Category 4Harmful if swallowedH302
Water-Reactivity-Contact with water liberates toxic gasEUH029

Table 1: GHS Hazard Classification for 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Risk Mitigation and Control Hierarchy

Effective safety management relies on a multi-layered approach, prioritizing engineering controls over personal protective equipment.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical safety measure as they isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to contain corrosive vapors and toxic gases.[8][9]

  • Inert Atmosphere: Due to its high moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is essential for both safety and to maintain the compound's quality.[6] A glove box or Schlenk line techniques are recommended for high-purity applications.

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be located in the immediate vicinity of the work area.[10][11] Their functionality must be checked regularly.

Personal Protective Equipment (PPE): The Final Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against accidental contact.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield is mandatory to protect the entire face from energetic reactions or splashes.[8][9]
Hands Chemical-Resistant GlovesNitrile gloves offer minimal protection for incidental contact. For direct handling or risk of immersion, heavy-duty butyl or neoprene gloves are required. Always consult a glove compatibility chart.[8][11]
Body Flame-Resistant Laboratory CoatA lab coat made of Nomex or a similar flame-resistant material is required.[12] A chemical-resistant apron should be worn over the lab coat for added protection during large-scale operations.[8]
Feet Closed-toe ShoesShoes must be made of a non-porous material and cover the entire foot.[9]

Table 2: Recommended Personal Protective Equipment (PPE).

Storage and Segregation

Proper storage is crucial to prevent dangerous reactions.

  • Location: Store in a dedicated, corrosion-resistant cabinet.[9] Do not store in flammable materials cabinets.[9]

  • Conditions: The storage area must be cool, dry, and well-ventilated.[10] The container must be kept tightly sealed.[10] For long-term storage, sealing the container within a larger vessel containing a desiccant is recommended.

  • Segregation: Store this compound away from incompatible materials, particularly water, bases, amines, alcohols, and strong oxidizing agents.[6][12]

Standard Operating Procedure (SOP) for Laboratory Use

This protocol provides a self-validating workflow for safely using 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Pre-Use Preparation and Safety Checklist
  • Verify the chemical fume hood is certified and functioning correctly.

  • Ensure the safety shower and eyewash station are unobstructed.

  • Don all required PPE as specified in Table 2.

  • Ensure all glassware is oven- or flame-dried and has been cooled to room temperature under an inert atmosphere.

  • Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate or another weak base) and keep it within the fume hood.

  • Ensure a Class D (for reactive metals) or dry powder (ABC) fire extinguisher is available nearby. Do not use water-based extinguishers. [13]

Workflow for Safe Handling and Use

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_glass 3. Prepare Dry Glassware prep_hood->prep_glass prep_quench 4. Prepare Quench Solution prep_glass->prep_quench handle_transfer 5. Transfer Reagent (Under Inert Gas) handle_reaction 6. Add to Reaction (Slowly, with Cooling) handle_transfer->handle_reaction handle_monitor 7. Monitor Reaction handle_reaction->handle_monitor cleanup_quench 8. Quench Residual Reagent cleanup_decon 9. Decontaminate Glassware cleanup_quench->cleanup_decon cleanup_waste 10. Segregate Hazardous Waste cleanup_decon->cleanup_waste

Caption: Safe handling workflow for 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Step-by-Step Handling Protocol
  • Transfer: If the material is a solid, briefly flush the container with inert gas before opening. Weigh the required amount rapidly and transfer it to the reaction vessel under a positive pressure of inert gas.

  • Reaction: Add the sulfonyl chloride to the reaction mixture portion-wise or as a solution via a syringe or addition funnel. The addition should be slow and controlled, especially at the beginning. Monitor the internal temperature for any significant exotherm.

  • Quenching: Upon reaction completion, any residual sulfonyl chloride must be safely quenched. Slowly and carefully add the reaction mixture to a stirred, cooled quenching solution (e.g., dilute aqueous base). Be prepared for gas evolution (HCl).

Post-Use Decontamination
  • All glassware that came into contact with the sulfonyl chloride must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove residues, then carefully introduce a quenching solution.

  • Remove PPE in the correct order, ensuring contaminated gloves are removed last without touching the skin.

  • Wash hands and arms thoroughly with soap and water after the procedure is complete.[9]

Emergency Response Protocols

Rapid and correct response to an emergency is critical.

Spill Management

The response depends on the scale of the spill. Under no circumstances should water be used for cleanup. [5][6][13]

spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small large_spill Large Spill (Outside Fume Hood) assess->large_spill Large ppe_check 1. Ensure PPE is Intact small_spill->ppe_check evacuate 1. Evacuate Immediate Area 2. Alert Others & Call Emergency # large_spill->evacuate isolate 3. Isolate the Area (Close Doors) evacuate->isolate contain 2. Contain with Dry Absorbent (Sand, Vermiculite) ppe_check->contain neutralize 3. Cover with Sodium Bicarbonate contain->neutralize collect 4. Collect into Sealed Container neutralize->collect decon 5. Decontaminate Area collect->decon

Caption: Emergency response decision tree for a chemical spill.

First Aid for Exposures

Immediate and decisive action is required. First aiders must protect themselves before assisting a victim.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][13] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air immediately.[13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the risk of perforating the gastrointestinal tract.[5] If the victim is conscious, have them rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention.[13]

Waste Disposal

All waste containing 2-Chloro-4-methylpyridine-3-sulfonyl chloride or its byproducts is considered hazardous.

  • Containment: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and corrosion-resistant container.

  • Segregation: Do not mix this waste stream with other chemical waste, especially aqueous or flammable waste.

  • Disposal: The waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]

References

  • Sulfonyl halide - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019). Reddit. Retrieved from [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (n.d.). Science Equip. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog. Retrieved from [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). National Institutes of Health Office of Research Services. Retrieved from [Link]

  • AU Lab Safety Sheets - Water Reactive Chemicals Overview. (n.d.). Auburn University. Retrieved from [Link]

  • Corrosives Hazard Class Standard Operating Procedure. (2015). The University of Arizona Research, Discovery & Innovation. Retrieved from [Link]

  • Solvolysis of a Series of Benzenesulfonyl Chlorides. (1971). Canadian Science Publishing. Retrieved from [Link]

  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Why will sulfonic acid chlorides not react with water? (2017). Quora. Retrieved from [Link]

  • 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. (n.d.). Chem-Space. Retrieved from [Link]

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An In-depth Technical Guide to Known Impurities in Commercial 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a critical intermediate in the synthesis of various active pharmaceutical and agrochemical ingredients.[1] The purity of this reagent is paramount, as impurities can lead to the formation of undesired side products, impact reaction kinetics, and introduce potentially toxic components into the final product. This guide provides a comprehensive overview of the known and potential impurities associated with commercial-grade 2-Chloro-4-methylpyridine-3-sulfonyl chloride, categorized by their origin. We will explore process-related impurities stemming from the synthetic route, degradation products formed during storage, and residual solvents. Furthermore, this document details robust analytical methodologies for impurity profiling and outlines strategies for their control and mitigation.

The Synthetic Landscape: Understanding Impurity Origins

To comprehend the impurity profile, one must first understand the manufacturing process. The most common synthetic route to 2-Chloro-4-methylpyridine-3-sulfonyl chloride involves the direct chlorosulfonation of 2-chloro-4-methylpyridine. This electrophilic substitution reaction, typically using chlorosulfonic acid, is designed to introduce the sulfonyl chloride moiety onto the pyridine ring.[1]

The reaction is governed by the directing effects of the existing substituents on the pyridine ring. The chlorine at the 2-position and the methyl group at the 4-position deactivate the ring towards electrophilic attack, but the remaining open positions (3 and 5) are the primary sites for substitution. The 3-position is sterically less hindered and electronically favored, leading to the desired product. However, competitive substitution at the 5-position and other side reactions are inevitable sources of process-related impurities.

Synthesis_Pathway cluster_start Starting Material cluster_main Main Synthetic Route cluster_impurities Impurity Formation 2_amino_4_picoline 2-Amino-4-methylpyridine 2_chloro_4_methylpyridine 2-Chloro-4-methylpyridine (Starting Material / Impurity A) product 2-Chloro-4-methylpyridine-3-sulfonyl chloride (Final Product) 2_chloro_4_methylpyridine->product Chlorosulfonation (HSO₃Cl) [1] hydrolysis 2-Chloro-4-methylpyridine-3-sulfonic acid (Degradant / Impurity C) product->hydrolysis Hydrolysis (+H₂O) sulfonic_acid_int 2-Chloro-4-methylpyridine-3-sulfonic acid (Intermediate / Impurity C) sulfonic_acid_int->product Chlorination (SOCl₂, PCl₅) [1] isomer 2-Chloro-4-methylpyridine-5-sulfonyl chloride (Isomeric Impurity B)

Caption: Synthetic pathway and key impurity formation points.

Classification and Profile of Key Impurities

Impurities in 2-Chloro-4-methylpyridine-3-sulfonyl chloride can be broadly categorized into three classes: process-related impurities, degradation products, and residual solvents.

Process-Related Impurities

These are substances that are formed or introduced during the synthesis and purification process. Their presence and concentration are highly dependent on the reaction conditions, such as temperature, reaction time, and the purity of starting materials.

  • Impurity A: 2-Chloro-4-methylpyridine (Unreacted Starting Material)

    • Origin: Incomplete chlorosulfonation reaction. The carry-over of this starting material is a common process-related impurity. A patent for a related synthesis highlights the conversion of 2-amino-4-picoline to 2-chloro-4-methylpyridine as a key initial step.[2]

    • Impact: As a nucleophile, it can potentially react with the sulfonyl chloride product in subsequent steps, leading to undesired dimers or other by-products.

  • Impurity B: Positional Isomers (e.g., 2-Chloro-4-methylpyridine-5-sulfonyl chloride)

    • Origin: During the electrophilic chlorosulfonation, substitution can occur at the alternative 5-position of the pyridine ring, leading to the formation of an isomeric impurity. While the 3-position is favored, reaction conditions can influence the ratio of isomers. A commercially available, related isomer is 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride, indicating the potential for such structural variations.[3]

    • Impact: Isomeric impurities often have similar physical properties to the desired product, making them difficult to remove by standard crystallization. Their reactivity is similar, meaning they will carry through to the next synthetic step, generating isomeric final products that can be challenging to separate and may have different pharmacological or toxicological profiles.

  • Impurity C: 2-Chloro-4-methylpyridine-3-sulfonic acid

    • Origin: This compound can be both a process-related impurity and a degradation product. In some synthetic variations, the pyridine is first sulfonated to the sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride.[1] Incomplete chlorination in such a process would leave this intermediate as an impurity.

    • Impact: Being non-reactive in nucleophilic substitution reactions where the sulfonyl chloride is key, its presence reduces the effective molar quantity of the reagent.

Degradation Products

These impurities are formed by the decomposition of 2-Chloro-4-methylpyridine-3-sulfonyl chloride during storage or handling.

  • Impurity C: 2-Chloro-4-methylpyridine-3-sulfonic acid (Hydrolysis Product)

    • Origin: The sulfonyl chloride functional group is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or residual water in solvents will readily convert the product to the corresponding sulfonic acid. The stability of related chlorinated pyridine compounds is known to be compromised by moisture.

    • Impact: This is the most common degradant. Its formation reduces the potency of the reagent over time. The reaction also releases hydrochloric acid (HCl), which can create a corrosive, acidic environment that may catalyze further degradation. Proper storage in a dry, inert atmosphere is critical to minimize its formation.

Residual Solvents

Solvents used during reaction work-up and purification (e.g., extraction and crystallization) can be retained in the final product. Common solvents include hexanes, ethyl acetate, methylene chloride, or toluene.[1][4] Their presence is determined by the final isolation and drying procedures and must be controlled according to ICH guidelines for pharmaceutical applications.

Summary of Potential Impurities

Impurity NameCAS Number (if available)TypeTypical Origin
2-Chloro-4-methylpyridine3678-62-4Process-RelatedUnreacted starting material
2-Chloro-4-methylpyridine-5-sulfonyl chlorideN/AProcess-RelatedIsomeric by-product from side reaction during chlorosulfonation
2-Chloro-4-methylpyridine-3-sulfonic acidN/AProcess & DegradationIncomplete chlorination of sulfonic acid intermediate; Hydrolysis of product
Various Organic SolventsVariesResidual SolventFrom reaction work-up and purification steps

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is required to ensure the purity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the main component and its non-volatile impurities.[1][5]

Recommended HPLC Protocol

This protocol provides a robust, self-validating system for the separation and quantification of the active substance and its key impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV Diode Array Detector (DAD) at 275 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of Acetonitrile/Water (50:50).

System Suitability:

  • Tailing Factor: The peak for the main component should have a tailing factor between 0.8 and 1.5.

  • Theoretical Plates: The column should exhibit >5000 theoretical plates for the main component peak.

  • Reproducibility: Five replicate injections of a standard solution should show a relative standard deviation (RSD) of <1.0% for the peak area.

Expected Elution Order:

  • 2-Chloro-4-methylpyridine-3-sulfonic acid (Impurity C): Most polar, will elute first.

  • 2-Chloro-4-methylpyridine (Impurity A):

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride (Main Component):

  • 2-Chloro-4-methylpyridine-5-sulfonyl chloride (Impurity B): Will elute close to the main peak.

Caption: High-level workflow for HPLC impurity analysis.

Supporting Analytical Techniques
  • Gas Chromatography (GC): Used for the detection and quantification of residual solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for the identification of unknown peaks and confirmation of the structures of known impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation of the main component and can be used to identify and quantify impurities if they are present at sufficient levels (>0.1%).

Control and Mitigation Strategies

Minimizing impurities requires strict control over the manufacturing process and storage conditions.

  • Process Optimization: Controlling the temperature of the chlorosulfonation reaction is critical to minimize the formation of isomeric and other by-products.[1] Stoichiometric control of reagents can reduce the amount of unreacted starting material.

  • Purification: Effective purification, such as recrystallization or flash chromatography, is necessary to remove process-related impurities.[1]

  • Handling and Storage: Due to its moisture sensitivity, the product must be handled under an inert, dry atmosphere (e.g., nitrogen or argon). It should be stored in tightly sealed containers in a cool, dry place to prevent hydrolysis.

Conclusion

The purity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a critical quality attribute that directly influences the success of subsequent synthetic transformations in drug development and agrochemical research. A thorough understanding of the synthetic pathway allows for the prediction and identification of key process-related impurities, primarily unreacted starting material and positional isomers. The principal degradation product is the corresponding sulfonic acid, formed via hydrolysis. Robust analytical methods, led by HPLC, are essential for monitoring and controlling these impurities. By implementing stringent process controls, optimized purification techniques, and proper storage conditions, the integrity of this vital chemical intermediate can be ensured.

References

  • Smolecule. 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7.
  • Benchchem. Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • BLD Pharm. 1208081-91-7|2-Chloro-4-methylpyridine-3-sulfonyl chloride.
  • Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors.
  • Ambeed.com. 1208081-91-7 | 2-Chloro-4-methyl-pyridine-3-sulphonyl chloride.
  • Biosynth. 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride | 1208081-98-4.
  • BVL. Product chemistry - Relevant impurities of technical active substances.
  • Biorbyt. 2-Chloro-4-methylpyridine.
  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ResearchGate. Convergence of degradation pathways for aromatic and chloroaromatic....
  • Sinfoo Biotech. 2-chloro-4-methyl-pyridine-3-sulfonyl chloride.
  • Apollo Scientific. 2-Chloro-4-methyl-pyridine-3-sulphonyl chloride.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Veeprho. Pyridine-3-sulfonyl chloride | CAS 16133-25-8.
  • National Institutes of Health (NIH). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Sulfonamides Using 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its unique physicochemical properties and its presence in a multitude of FDA-approved therapeutics.[1] This document provides a comprehensive guide to the strategic use of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, a key heterocyclic building block, for the synthesis of novel sulfonamides. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the broader applications of the resulting compounds in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent to construct libraries of complex molecules with significant therapeutic potential.

Scientific Rationale and Mechanistic Overview

The synthesis of sulfonamides is most classically and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This transformation is a cornerstone of synthetic chemistry due to its efficiency and broad applicability.

1.1. The Core Reaction: Nucleophilic Substitution

The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the amine nitrogen attacks the sulfur atom, leading to the displacement of the chloride leaving group.[3] An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[4][5]

Below is a generalized mechanistic pathway for sulfonamide formation.

Caption: General mechanism of sulfonamide synthesis.

1.2. The Role of the Pyridine Scaffold

2-Chloro-4-methylpyridine-3-sulfonyl chloride is not just another sulfonyl chloride. The pyridine ring is a bioisostere for phenyl rings, often used to improve solubility and metabolic profiles of drug candidates. The specific substitution pattern—a chloro group at the 2-position and a methyl group at the 4-position—provides distinct electronic and steric properties that can be exploited for several purposes:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the pyridine ring increases the electrophilicity of the sulfonyl group, facilitating a rapid reaction with amines.

  • Structural Rigidity: The scaffold provides a well-defined vector for positioning the amine substituent, which is crucial for optimizing interactions with biological targets.

  • Metabolic Stability: Sulfonamides are generally more resistant to hydrolysis compared to amides, a feature that enhances their bioavailability.[6][7]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This section details a robust and scalable protocol for the synthesis of N-substituted 2-chloro-4-methylpyridine-3-sulfonamides. This method has been validated for a diverse range of primary and secondary amines.

Experimental Workflow start Start dissolve_amine 1. Dissolve amine and base (e.g., TEA) in anhydrous solvent (e.g., DCM). start->dissolve_amine cool 2. Cool mixture to 0 °C (ice bath). dissolve_amine->cool add_sulfonyl 3. Add 2-Chloro-4-methylpyridine-3-sulfonyl chloride solution dropwise. cool->add_sulfonyl react 4. Stir at room temperature (monitor by TLC). add_sulfonyl->react workup 5. Aqueous workup: Wash with H₂O, brine. react->workup dry 6. Dry organic layer (Na₂SO₄) and concentrate. workup->dry purify 7. Purify via column chromatography. dry->purify characterize 8. Characterize final product (NMR, MS, etc.). purify->characterize end_node End characterize->end_node

Sources

Application Notes and Protocols: 2-Chloro-4-methylpyridine-3-sulfonyl Chloride as a Versatile Reagent for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical synthesis, the pyridine ring stands out as a "privileged" scaffold, a core structural motif frequently found in biologically active molecules. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone of medicinal chemistry. When functionalized with a highly reactive sulfonyl chloride group, as in the case of 2-chloro-4-methylpyridine-3-sulfonyl chloride, this scaffold transforms into a powerful and versatile building block for the synthesis of a diverse array of complex molecules.[1]

This guide provides an in-depth exploration of 2-chloro-4-methylpyridine-3-sulfonyl chloride as a key reagent for nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in the synthesis of sulfonamides and sulfonate esters, and offer insights into the practical considerations for its safe and effective use. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique capabilities in their synthetic endeavors.

Reactivity Profile: The Interplay of Electronic and Steric Effects

The high reactivity of 2-chloro-4-methylpyridine-3-sulfonyl chloride stems from the potent electrophilicity of the sulfur atom within the sulfonyl chloride moiety.[1] This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur. The pyridine ring, itself an electron-deficient aromatic system, further enhances the reactivity of the sulfonyl chloride group.

The presence of the chlorine atom at the 2-position and the methyl group at the 4-position of the pyridine ring introduces additional layers of complexity and opportunity in its synthetic applications. While the chlorine atom offers a secondary site for nucleophilic aromatic substitution (SNAr), the primary focus of this guide is the reactivity at the sulfonyl chloride. The methyl group can influence the reagent's solubility and steric environment, which can be a factor in optimizing reaction conditions.

The fundamental reaction pathway involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion, a good leaving group.[2][3] This process is analogous to the well-established reactions of other sulfonyl chlorides.[4][5][6]

Core Applications: Synthesis of Sulfonamides and Sulfonate Esters

The most prevalent applications of 2-chloro-4-methylpyridine-3-sulfonyl chloride are in the synthesis of sulfonamides and sulfonate esters, two classes of compounds with immense significance in medicinal chemistry and materials science.[1][4][6]

Sulfonamides: A Cornerstone of Medicinal Chemistry

Sulfonamides are a critical functional group in a wide range of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[4] They often serve as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability. The reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with primary or secondary amines provides a direct and efficient route to novel pyridine-containing sulfonamides.[1]

General Reaction Scheme for Sulfonamide Synthesis:

reagent 2-Chloro-4-methylpyridine- 3-sulfonyl chloride product 2-Chloro-4-methyl-N-(R1,R2)-pyridine- 3-sulfonamide reagent->product + amine R1R2NH (Primary or Secondary Amine) amine->product + base Base (e.g., Triethylamine, Pyridine) hcl HCl base->hcl Neutralizes

Caption: General reaction for sulfonamide synthesis.

Protocol 1: General Procedure for the Synthesis of N-Substituted 2-Chloro-4-methylpyridine-3-sulfonamides

This protocol outlines a general method for the reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.5 - 2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of 2-chloro-4-methylpyridine-3-sulfonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash neutralizes any excess acid.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Yield Expectations:

Amine TypeTypical Yield Range
Primary Amines75-95%[1]
Secondary Amines80-98%[1]
Sulfonate Esters: Versatile Intermediates in Organic Synthesis

Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates for the synthesis of complex molecules. The reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with alcohols provides a straightforward method for the preparation of novel sulfonate esters.[6]

General Reaction Scheme for Sulfonate Ester Synthesis:

reagent 2-Chloro-4-methylpyridine- 3-sulfonyl chloride product R-O-SO2-(2-chloro-4-methylpyridine) reagent->product + alcohol R-OH (Alcohol) alcohol->product + base Base (e.g., Pyridine) hcl HCl base->hcl Neutralizes

Caption: General reaction for sulfonate ester synthesis.

Protocol 2: General Procedure for the Synthesis of 2-Chloro-4-methylpyridine-3-sulfonate Esters

This protocol describes a general method for the synthesis of sulfonate esters from alcohols using 2-chloro-4-methylpyridine-3-sulfonyl chloride.

Materials:

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride

  • Alcohol (1.0 equivalent)

  • Anhydrous pyridine (as both solvent and base)

  • Anhydrous dichloromethane (DCM) (optional, for dissolving the sulfonyl chloride)

  • Ice-cold dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 2-chloro-4-methylpyridine-3-sulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution while stirring. If the sulfonyl chloride is a solid, it can be added directly. If it is an oil or difficult to handle, a concentrated solution in a minimal amount of anhydrous DCM can be prepared and added dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the pyridine.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude sulfonate ester can be purified by recrystallization or flash column chromatography.

Safety and Handling

As with all sulfonyl chlorides, 2-chloro-4-methylpyridine-3-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle the reagent in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[7][8] Avoid contact with skin and eyes.[7]

  • Storage: Store 2-chloro-4-methylpyridine-3-sulfonyl chloride in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.[8]

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.[7]

In case of exposure:

  • Skin contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.

  • Eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low YieldIncomplete reactionExtend reaction time, increase temperature slightly (monitor for decomposition), or use a more forcing base.
Decomposition of sulfonyl chlorideEnsure anhydrous conditions, perform the reaction at a lower temperature, and use fresh reagent.
Sterically hindered nucleophileUse a less hindered base, higher reaction temperature, or a more polar aprotic solvent.
Multiple ProductsSide reactionsEnsure slow addition of the sulfonyl chloride, maintain low temperatures during addition, and use the correct stoichiometry of reagents.
Reaction at the 2-chloro positionFor highly nucleophilic reagents, consider protecting the sulfonyl chloride or using milder reaction conditions.
Difficulty in PurificationCo-eluting impuritiesOptimize the chromatography solvent system, or consider recrystallization if the product is a solid.

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly valuable and reactive intermediate for the synthesis of diverse molecular architectures. Its ability to readily form sulfonamides and sulfonate esters makes it an indispensable tool for medicinal chemists and synthetic organic chemists. By understanding the principles of its reactivity and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively harness the synthetic potential of this powerful reagent to advance their research and development objectives.

References

  • PubChem. (n.d.). 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 2-chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging 2-Chloro-4-methylpyridine-3-sulfonyl Chloride for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. This versatile building block offers two distinct, highly reactive sites—the sulfonyl chloride and the pyridine-ring chlorine—enabling a modular approach to a diverse range of novel heterocyclic structures. We will explore core synthetic strategies, from the foundational synthesis of sulfonamides to more complex oxidative reactions and intramolecular cyclizations. This note emphasizes the chemical principles behind the methodologies, providing detailed, field-tested protocols and workflows to empower the synthesis of compound libraries for pharmaceutical and agrochemical discovery.

Introduction: A Privileged Scaffold for Chemical Innovation

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a bifunctional reagent of significant interest in modern synthetic chemistry. Its structure combines a pyridine core, a common motif in bioactive molecules, with two key electrophilic centers.

  • The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly reactive functional group that readily undergoes nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs.[2]

  • The 2-Chloro (-Cl) Substituent: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated. This provides a secondary handle for intramolecular cyclization or further functionalization, paving the way for the construction of fused heterocyclic systems.

The strategic combination of these two reactive sites makes 2-Chloro-4-methylpyridine-3-sulfonyl chloride an ideal starting material for building molecular complexity and exploring novel chemical space in drug and agrochemical development.[1]

Core Synthetic Applications & Methodologies

Foundational Strategy: Synthesis of Pyridine-3-Sulfonamides

The most direct application of this reagent is its reaction with primary or secondary amines to form the corresponding N-substituted-2-chloro-4-methylpyridine-3-sulfonamides. This reaction, a variation of the Hinsberg test, is robust, high-yielding, and tolerant of a wide range of functional groups on the amine coupling partner.[1][2]

Causality Behind the Protocol: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve a wide range of organic substrates.

G cluster_workflow Workflow: Sulfonamide Synthesis Start 2-Chloro-4-methylpyridine-3-sulfonyl chloride + Primary/Secondary Amine (R1R2NH) Process1 Dissolve in Anhydrous Solvent (e.g., DCM, THF) Start->Process1 Reagents Process2 Add Base (e.g., Pyridine, Et3N) Cool to 0 °C Process1->Process2 Setup Process3 Reaction Stirring (0 °C to Room Temp, 2-16h) Process2->Process3 Conditions Process4 Aqueous Work-up (Wash with H2O, Brine) Process3->Process4 Quench & Isolate Process5 Purification (Column Chromatography or Recrystallization) Process4->Process5 Purity End N-substituted-2-chloro-4-methyl- pyridine-3-sulfonamide Process5->End Final Product

Caption: General workflow for N-substituted sulfonamide synthesis.

Protocol 1: General Synthesis of N-Aryl/Alkyl-2-chloro-4-methylpyridine-3-sulfonamides

Materials:

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Magnetic stirrer, round-bottom flask, ice bath, and standard glassware

  • Saturated sodium bicarbonate solution, brine, and water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of the desired amine (1.1 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.[2][3]

Advanced Strategy: Oxidative Coupling with Tertiary Amines

A more sophisticated application involves the reaction of 2-Chloro-4-methylpyridine-3-sulfonyl chloride with tertiary amines in the presence of air to generate novel sulfonylethenamines.[4][5] This transformation is particularly noteworthy as it proceeds without an external catalyst.

Mechanistic Insight: In this process, the sulfonyl chloride plays a dual role. It is believed to first promote the aerobic oxidation of the tertiary amine to an iminium cation intermediate. This cation is then deprotonated to form a highly nucleophilic enamine. The enamine is immediately trapped by another molecule of the electrophilic sulfonyl chloride to yield the final sulfonylethenamine product.[5] The requirement of an air atmosphere is crucial for the initial oxidation step.

G cluster_mechanism Proposed Mechanism: Sulfonylethenamine Formation Start Tertiary Amine + O2 (Air) Intermediate1 Iminium Cation Start->Intermediate1 Aerobic Oxidation Promoter Sulfonyl Chloride (Promoter) Promoter->Intermediate1 Promotes Intermediate2 Enamine Intermediate1->Intermediate2 Deprotonation (-H+) Product Sulfonylethenamine Intermediate2->Product Nucleophilic Attack Electrophile Sulfonyl Chloride (Electrophile) Electrophile->Product G cluster_cyclization Workflow: Fused Heterocycle Synthesis Start Intermediate Sulfonamide (from Protocol 1, with pendant nucleophile YH) Process1 Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) Start->Process1 Process2 Add Strong Base (e.g., NaH, K2CO3) Heat as required Process1->Process2 Deprotonation Process3 Intramolecular SNAr Cyclization (Displaces 2-Chloro group) Process2->Process3 Ring Closure Process4 Aqueous Work-up & Extraction Process3->Process4 Isolation End Novel Fused Pyridothiazine/Pyridoxazine Derivative Process4->End

Sources

Application Notes and Protocols: Reaction of 2-Chloro-4-methylpyridine-3-sulfonyl chloride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of pyridinesulfonamides is a cornerstone of modern medicinal chemistry. The pyridine scaffold is a prevalent motif in a vast number of biologically active compounds and approved drugs, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1] When functionalized with a sulfonamide group, the resulting molecules often exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Specifically, the reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with primary and secondary amines provides a direct and versatile route to a diverse library of N-substituted pyridinesulfonamides, making it a critical transformation for drug discovery and development professionals.

This technical guide offers an in-depth exploration of this reaction. It provides a detailed mechanistic rationale, validated experimental protocols for both primary and secondary amines, and expert insights into reaction optimization, troubleshooting, and purification. The aim is to equip researchers with the foundational knowledge and practical tools necessary to confidently and successfully synthesize 2-chloro-4-methylpyridine-3-sulfonamides for their research programs.

Reaction Principles and Mechanism

The core of this transformation is a nucleophilic acyl substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated in situ.

Mechanistic Pathway
  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the 2-chloro-4-methylpyridine-3-sulfonyl chloride. This leads to the formation of a transient, tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), removes a proton from the nitrogen atom (for primary amines) or the ammonium species formed, yielding the final, stable sulfonamide product and the hydrochloride salt of the base.

The presence of a suitable base is critical. Without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.

The Role of Catalysts: 4-Dimethylaminopyridine (DMAP)

For less reactive or sterically hindered amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP functions as a superior nucleophilic catalyst compared to pyridine or other tertiary amines.[5][6][7] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the starting sulfonyl chloride, thereby lowering the overall activation energy of the reaction.[5][6]

DMAP Catalysis Mechanism sulfonyl_chloride 2-Chloro-4-methylpyridine- 3-sulfonyl chloride intermediate N-Sulfonylpyridinium Intermediate (Highly Reactive) sulfonyl_chloride->intermediate + DMAP dmap DMAP product N-Substituted Sulfonamide intermediate->product + R1R2NH amine Primary/Secondary Amine (R1R2NH) product->dmap Releases DMAP dmap_hcl DMAP·HCl

Caption: DMAP-catalyzed sulfonamide formation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with a representative primary amine (benzylamine) and a representative secondary amine (morpholine).

Protocol 1: Synthesis of N-benzyl-2-chloro-4-methylpyridine-3-sulfonamide (Primary Amine)

This protocol outlines the reaction with a primary amine, which is typically straightforward and proceeds with high yield.

Materials and Equipment
  • Reagents: 2-Chloro-4-methylpyridine-3-sulfonyl chloride, Benzylamine, Triethylamine (TEA), Anhydrous Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware, Thin Layer Chromatography (TLC) apparatus.

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.1 equivalents) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exotherm of the reaction.

  • Sulfonyl Chloride Addition: Dissolve 2-chloro-4-methylpyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

Work-up and Purification
  • Quenching: Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers. Wash successively with 1M HCl (to remove excess TEA and unreacted benzylamine), saturated aqueous NaHCO₃ solution (to remove any residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-benzyl-2-chloro-4-methylpyridine-3-sulfonamide.

Protocol 2: Synthesis of 2-chloro-4-methyl-3-(morpholinosulfonyl)pyridine (Secondary Amine)

This protocol details the reaction with a secondary amine. For less nucleophilic or sterically hindered secondary amines, the addition of catalytic DMAP is recommended.

Materials and Equipment
  • Reagents: 2-Chloro-4-methylpyridine-3-sulfonyl chloride, Morpholine, Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP), Anhydrous Acetonitrile (MeCN), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator, standard laboratory glassware, TLC apparatus.

Procedure
  • Reaction Setup: To a round-bottom flask, add morpholine (1.2 equivalents), DIPEA (2.0 equivalents), and DMAP (0.1 equivalents). Dissolve these in anhydrous acetonitrile.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 2-chloro-4-methylpyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous acetonitrile. Add this solution to the amine mixture.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 16-24 hours under a nitrogen atmosphere. The gentle heating helps to drive the reaction to completion, especially with less reactive secondary amines.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

Work-up and Purification
  • Solvent Removal: After completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Redissolve the residue in DCM and add water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude material via column chromatography on silica gel to obtain the desired 2-chloro-4-methyl-3-(morpholinosulfonyl)pyridine.

Experimental Workflow start Start: Amine + Base in Solvent cool Cool to 0 °C (for primary amines) start->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl react Stir at RT or Heat (12-24h) add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up: Quench, Extract, Wash monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify: Column Chromatography or Recrystallization concentrate->purify product Final Product: Pure Sulfonamide purify->product

Caption: General experimental workflow for sulfonamide synthesis.

Data Presentation: Reaction Parameters

The choice of base and solvent can significantly impact reaction outcomes. The following table summarizes typical conditions.

Amine TypeBase (equivalents)Catalyst (eq.)SolventTemperatureTypical Time
Primary TEA (1.5 - 2.0)NoneDCM, THF0 °C to RT12 - 18 h
Secondary DIPEA (2.0 - 2.5)DMAP (0.1)MeCN, DMFRT to 50 °C16 - 24 h
Hindered DIPEA (2.5)DMAP (0.1-0.2)DMF, Dioxane50 - 80 °C24 - 48 h

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the sulfonyl chloride. For sluggish reactions, consider adding catalytic DMAP or increasing the reaction temperature.[5][7] An excess of the amine starting material may be required to drive the reaction to completion, but this will necessitate removal during the workup phase.

  • Incomplete Reaction: If the starting sulfonyl chloride persists, the amine may be too sterically hindered or weakly nucleophilic. Switching to a more polar, higher-boiling solvent like DMF and increasing the temperature can be beneficial.

  • Purification Challenges: The acidic proton on sulfonamides derived from primary amines allows for unique purification strategies. However, co-crystallization with starting materials can sometimes be an issue. If standard work-up procedures are ineffective, an acid-base extraction can be employed to remove unreacted amine by washing with a dilute acid solution. Silica gel chromatography is a common and effective method for purifying sulfonamides.

Conclusion

The reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with primary and secondary amines is a robust and highly adaptable method for synthesizing libraries of pyridinesulfonamides. A thorough understanding of the underlying mechanism, careful control of reaction conditions, and strategic selection of bases and catalysts are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers, enabling the efficient generation of novel chemical entities for advancement in drug discovery and development.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017-05-03). National Center for Biotechnology Information. [Link]

  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety - ResearchGate. (2022-09-27). ResearchGate. [Link]

  • WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. (2017-05-03). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC - PubMed Central. (2025-11-20). National Center for Biotechnology Information. [Link]

  • Sulfonamide purification process - US2777844A - Google Patents.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (2025-08-08). ResearchGate. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. (2026-01-18). MDPI. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). LCGC. [Link]

  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals. Alkali Metals. [Link]

  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
  • WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents.
  • Modular Two-Step Route to Sulfondiimidamides - PMC - NIH. (2022-06-22). National Center for Biotechnology Information. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025-12-06). De Gruyter. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022-06-20). Taylor & Francis Online. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (n.d.). USDA. [Link]

  • Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. (n.d.). ResearchGate. [Link]

  • US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Chemistry & Biology Interface. [Link]

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The Strategic Role of 2-Chloro-4-methylpyridine-3-sulfonyl Chloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecules

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly reactive pyridine derivative that has emerged as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features, namely the electrophilic sulfonyl chloride group and the substituted pyridine ring, make it a valuable tool for medicinal chemists and process developers. This guide provides a comprehensive overview of its applications, focusing on the underlying chemical principles and offering detailed protocols for its use in the laboratory. While not a catalyst in the classical sense, its role as a key reagent in the synthesis of bioactive compounds, including those used in catalytic processes, is of significant interest to the scientific community.

The reactivity of 2-chloro-4-methylpyridine-3-sulfonyl chloride is primarily dictated by the sulfonyl chloride moiety, which is a potent electrophile. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioethers, respectively.[1] The presence of a chlorine atom and a methyl group on the pyridine ring further influences its electronic properties and steric environment, which can be strategically exploited to achieve desired reactivity and selectivity.

Core Application: Synthesis of Sulfonamides and Bioactive Molecules

The most prominent application of 2-chloro-4-methylpyridine-3-sulfonyl chloride is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with primary or secondary amines provides a direct and efficient route to novel sulfonamide-containing compounds.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from 2-chloro-4-methylpyridine-3-sulfonyl chloride proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen to yield the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-chloro-4-methylpyridine-3-sulfonamides

This protocol outlines a general method for the synthesis of sulfonamides from 2-chloro-4-methylpyridine-3-sulfonyl chloride and a primary or secondary amine.

Materials:

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or pyridine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the amine (1.0 equivalent) in anhydrous DCM or THF, add TEA or pyridine (1.5 equivalents) at room temperature under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2-chloro-4-methylpyridine-3-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.

Expected Yields:

Amine TypeTypical Yield Range
Primary Amines75-95%[1]
Secondary Amines80-98%[1]
Protocol 2: Synthesis of Pyrimidine Derivatives with Anti-proliferative Activity

This protocol is adapted from literature describing the use of 2-chloro-4-methylpyridine-3-sulfonyl chloride in the synthesis of pyrimidine derivatives with potential anticancer applications.[1]

Workflow:

G start Start reagent 2-Chloro-4-methylpyridine- 3-sulfonyl chloride start->reagent reaction Reaction with Amidine Derivative reagent->reaction cyclization Base-mediated Cyclization reaction->cyclization product Pyrimidine Derivative cyclization->product purification Purification product->purification analysis Biological Activity Screening purification->analysis end End analysis->end

Caption: Workflow for pyrimidine derivative synthesis.

Procedure:

  • In a round-bottom flask, dissolve the appropriate amidine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add a base, for example, sodium ethoxide (2.2 equivalents), to the solution and stir for 30 minutes at room temperature.

  • Add 2-chloro-4-methylpyridine-3-sulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrimidine derivative.

Role in the Synthesis of Precursors for Catalysis

While direct catalytic applications of 2-chloro-4-methylpyridine-3-sulfonyl chloride are not widely reported, its utility in synthesizing ligands for metal-based catalysts or as a precursor to organocatalysts is an area of active research. The sulfonamide derivatives obtained from this reagent can possess coordinating nitrogen and oxygen atoms, making them potential candidates for ligand design in transition-metal catalysis.

For instance, chiral sulfonamides derived from 2-chloro-4-methylpyridine-3-sulfonyl chloride and chiral amines can be explored as ligands in asymmetric catalysis. The pyridine nitrogen and the sulfonyl group's oxygen atoms could coordinate to a metal center, creating a chiral environment for enantioselective transformations.

Safety and Handling

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a reactive and potentially hazardous chemical. It is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a valuable and versatile reagent in modern organic synthesis. Its primary application lies in the efficient construction of sulfonamides, which are key components of many biologically active molecules. While it may not function as a catalyst itself, its role as a critical building block for the synthesis of complex molecular architectures, including potential ligands and organocatalysts, underscores its importance in the broader field of catalysis and drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their own research endeavors.

References

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Application Notes and Protocols for the Purification of 2-Chloro-4-methylpyridine-3-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its inherent reactivity, stemming from the sulfonyl chloride functional group, allows for the facile introduction of sulfonamide and sulfonate ester moieties, which are prevalent in numerous bioactive molecules.[1] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps. This guide provides a comprehensive overview of robust and field-proven protocols for the purification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, ensuring the high level of quality required for demanding research and development applications.

Understanding the Chemistry: Challenges in Purification

The primary challenge in the purification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride lies in its high reactivity and sensitivity to moisture.[1] The sulfonyl chloride group is readily hydrolyzed by water to the corresponding sulfonic acid, rendering the compound inactive for its intended downstream reactions. Therefore, all purification procedures must be conducted under strictly anhydrous conditions. Common impurities in the synthesis of this compound include unreacted starting materials, chlorinated byproducts, and residual acids from the synthetic process.

Purification Strategies: A Multi-faceted Approach

The choice of purification method for 2-Chloro-4-methylpyridine-3-sulfonyl chloride depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide details three primary purification techniques: recrystallization, flash column chromatography, and vacuum distillation.

Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for the purification of solid compounds, relying on the differential solubility of the desired product and its impurities in a given solvent system at varying temperatures.

The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will have a high capacity for dissolution at an elevated temperature.[2] Upon cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain in the mother liquor.

  • Solvent System Selection: For sulfonyl chloride derivatives, a non-polar solvent system is often effective. Based on the purification of a structurally similar amide precursor, a mixture of hexanes and a more polar co-solvent like tetrahydrofuran (THF) is a promising starting point.[3] A ratio of approximately 4:1 hexanes:THF can be explored.[3]

  • Procedure:

    • Place the crude 2-Chloro-4-methylpyridine-3-sulfonyl chloride in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Add a minimal amount of the hot recrystallization solvent (or solvent mixture) to the flask until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is advisable to avoid rapid cooling.

    • Once the solution has reached room temperature, it can be further cooled in an ice bath or a refrigerator (e.g., 4°C) to maximize crystal formation.[3]

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under high vacuum to remove any residual solvent.

Parameter Condition Rationale
Solvent System Hexanes:Tetrahydrofuran (approx. 4:1)Balances solubility and insolubility for effective crystallization.
Cooling Rate Slow, gradual coolingPromotes the formation of larger, purer crystals.
Final Temperature 0-4 °CMaximizes the yield of the crystalline product.
Flash Column Chromatography: Precision Separation

Flash column chromatography is a highly effective method for the purification of both solid and oily compounds, offering excellent separation of components with different polarities.

This technique utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The crude product is loaded onto the top of the silica gel column, and the mobile phase is passed through the column under pressure. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase.

  • Stationary Phase: Silica gel (32-63 µm particle size) is a standard choice for flash chromatography.[3]

  • Mobile Phase: A non-polar eluent system is recommended. A gradient of 0-5% ethyl acetate in hexanes has been shown to be effective for the purification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.[1]

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., pure hexanes) and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., up to 5% ethyl acetate).

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Condition Rationale
Stationary Phase Silica Gel (32-63 µm)Provides a large surface area for effective separation.
Mobile Phase 0-5% Ethyl Acetate in HexanesAllows for the elution of the product while retaining more polar impurities.
Monitoring Thin-Layer Chromatography (TLC)Enables real-time tracking of the separation process.
Vacuum Distillation: For Scalable Purity

For larger scale purification, particularly in an industrial setting, vacuum distillation is the method of choice.[1]

Distillation separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at lower temperatures and preventing thermal decomposition of sensitive molecules like sulfonyl chlorides.

  • Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss.

  • Procedure:

    • Charge the crude 2-Chloro-4-methylpyridine-3-sulfonyl chloride into the distillation flask.

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask.

    • Collect the fractions at the specified boiling point and pressure. It is common to first remove a forerun of lower-boiling impurities.[1]

Fraction Temperature Range Pressure Range Notes
Forerun (Impurities) 88-92°C2.5-4.5 kPaContains residual solvents and other low-boiling point impurities.[1]
Main Fraction (Product) 92-98°C0.2-1.2 kPaThe purified 2-Chloro-4-methylpyridine-3-sulfonyl chloride.[1]

Visualization of Purification Workflows

PurificationWorkflow cluster_recrystallization Recrystallization Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Slow Cooling & Crystallization B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Pure Crystalline Product F->G

Caption: Workflow for the purification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride by recrystallization.

ChromatographyWorkflow cluster_chromatography Flash Chromatography Workflow H Crude Product I Dissolve in Minimal Solvent H->I J Load onto Silica Gel Column I->J K Elute with Solvent Gradient J->K L Collect Fractions K->L M TLC Analysis L->M N Combine Pure Fractions L->N Identify Pure Fractions O Solvent Evaporation N->O P Pure Product O->P

Caption: Workflow for the purification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride by flash column chromatography.

Safety and Handling: A Scientist's First Priority

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a reactive and potentially hazardous chemical. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to its moisture sensitivity, it is crucial to use dry glassware and solvents and to work under an inert atmosphere whenever possible.

Conclusion: Ensuring Excellence in Chemical Synthesis

The purification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a critical step in ensuring the success of subsequent synthetic transformations. By carefully selecting the appropriate purification method and adhering to rigorous experimental protocols, researchers can obtain this valuable intermediate in high purity, paving the way for advancements in drug discovery and development.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

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Application Note: A Guide to the Scale-Up Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a pivotal intermediate in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its reactive sulfonyl chloride moiety allows for the facile construction of sulfonamides and sulfonate esters, which are common pharmacophores.[1] However, the synthesis of this compound is fraught with challenges, particularly during scale-up, including the management of hazardous reagents, control of highly exothermic reactions, and prevention of product degradation during work-up. This application note provides a comprehensive technical guide for researchers, chemists, and process development professionals. We will dissect the prevalent synthetic strategies, focusing on the robust Sandmeyer-type diazotization-sulfonylation pathway. Critical process parameters, safety protocols, and detailed experimental procedures for both laboratory and pilot scales are presented to facilitate a safe, efficient, and scalable manufacturing process.

Introduction

The pyridine sulfonyl chloride scaffold is a cornerstone in the development of numerous therapeutic agents. The title compound, 2-Chloro-4-methylpyridine-3-sulfonyl chloride, serves as a highly reactive and versatile building block. The electrophilic sulfur atom is readily attacked by a variety of nucleophiles, such as amines and alcohols, making it an essential precursor for introducing the pyridylsulfonyl group into target molecules.[1]

Despite its utility, transitioning the synthesis from bench-scale discovery to pilot-plant production requires a nuanced understanding of the underlying chemistry and potential process hazards. Common issues such as low yields, inconsistent product quality, and safety incidents often arise from a failure to address the unique challenges of the reaction chemistry at scale.[2] This guide aims to bridge that gap by providing field-proven insights and actionable protocols grounded in established chemical principles.

Synthetic Strategies & Mechanistic Overview

Two primary routes dominate the synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. While other methods exist, such as the direct chlorosulfonation of 4-methylpyridine using highly corrosive chlorosulfonic acid, the Sandmeyer-type reaction offers a more controlled and generally safer pathway for scale-up.[1][3]

Route A: Diazotization-Sulfonylation (Sandmeyer-Type Reaction) This is the most widely adopted and reliable method for preparing aryl and heteroaryl sulfonyl chlorides.[4][5] The process begins with the diazotization of the corresponding amine, 3-amino-2-chloro-4-methylpyridine, to form a reactive diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.

Route B: Direct Chlorosulfonation This route involves the direct reaction of 4-methylpyridine with a powerful chlorosulfonating agent like chlorosulfonic acid (CSA).[1] While this approach appears more direct, it is often complicated by poor regioselectivity, the formation of sulfone byproducts, and the extreme hazards associated with handling large quantities of CSA.[6][7]

Given its superior control and scalability, this guide will focus primarily on the Sandmeyer-type approach (Route A).

Synthetic_Routes cluster_0 Route A: Sandmeyer-Type Reaction cluster_1 Route B: Direct Chlorosulfonation start_A 3-Amino-2-chloro- 4-methylpyridine diazonium Diazonium Salt Intermediate start_A->diazonium 1. NaNO₂, HCl 2. 0-5 °C product 2-Chloro-4-methylpyridine- 3-sulfonyl chloride diazonium->product SO₂, CuCl Acetic Acid start_B 4-Methylpyridine product_B 2-Chloro-4-methylpyridine- 3-sulfonyl chloride + Isomers & Byproducts start_B->product_B Chlorosulfonic Acid (CSA) (Hazardous, Poor Selectivity)

Caption: Primary synthetic routes to the target compound.

Critical Process Parameters & Scale-Up Considerations

Successfully scaling this synthesis hinges on the meticulous control of several key parameters. Each represents a potential failure point if not properly managed.

  • 3.1 Starting Material Quality : The purity of the starting 3-amino-2-chloro-4-methylpyridine is paramount. Impurities can interfere with the diazotization step, leading to side reactions and a complex impurity profile in the final product. It is recommended to use starting material with >99% purity.

  • 3.2 Stoichiometry and Reagent Control :

    • Diazotization : A slight excess of sodium nitrite (1.05-1.1 equivalents) is typically used to ensure complete conversion of the amine. The reaction is performed in a strong acid, like hydrochloric acid, to generate the necessary nitrous acid in situ.[4]

    • Sulfonylation : The use of copper(I) chloride is preferred over copper(II) salts as it often allows for lower catalyst loading (e.g., 0.02 equivalents) and can lead to shorter reaction times.[2]

  • 3.3 Thermal Hazard and Management : This is the most critical aspect of scale-up.

    • Diazotization : The formation of diazonium salts is highly exothermic and the salts themselves can be thermally unstable, decomposing violently at elevated temperatures. The reaction temperature must be strictly maintained between 0°C and 5°C using a reactor with sufficient cooling capacity.[2][8] Any deviation above this range can lead to a runaway reaction and the formation of phenolic impurities.

    • Quenching : The addition of the diazonium salt slurry to the SO₂/catalyst solution must be carefully controlled to manage the exotherm of the sulfonylation reaction.

  • 3.4 Sulfur Dioxide (SO₂) Handling : Gaseous SO₂ is toxic and corrosive, posing significant handling challenges at scale.

    • Direct Gas Introduction : This requires specialized equipment to ensure a controlled and safe delivery rate.[4]

    • SO₂ Surrogates : For easier and safer handling, stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) can be used, which release SO₂ under the reaction conditions.[9][10] This is highly recommended for improving process safety.

  • 3.5 Reaction Work-up and Product Isolation : The sulfonyl chloride product is extremely sensitive to hydrolysis.[2] Contact with water, especially under neutral or basic conditions, will rapidly convert it to the corresponding sulfonic acid, drastically reducing the yield.

    • Aqueous Drown-Out : The traditional method of pouring the reaction mixture into a large volume of ice water precipitates the product.[4] While effective in the lab, this becomes problematic at scale due to the difficulty of rapid and uniform cooling, leading to localized heating and significant hydrolysis.[2] Isolated yields at large scale can drop to as low as 45% with this method.[2]

    • Improved Isolation : A more robust method involves direct filtration of the crude reaction mixture if the product crystallizes, or an extractive workup. The reaction mixture can be diluted with a water-immiscible solvent (e.g., dichloromethane or toluene), followed by careful washing with cold, dilute acid and then brine to remove inorganic salts and the catalyst. This minimizes contact time with a free aqueous phase.

  • 3.6 Purification Strategy :

    • Lab-Scale : Flash chromatography or recrystallization are common.[1]

    • Pilot-Scale : Chromatography is generally not feasible. The most effective method is recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). For liquid products, purification can involve scrubbing with a concentrated acid solution followed by vacuum stripping to remove volatile impurities.[11]

Safety & Environmental Considerations

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride involves multiple significant hazards that must be rigorously controlled.

  • 4.1 Reagent Hazards :

    • Sodium Nitrite : A strong oxidizer. Should not be mixed with acidic solutions in a concentrated form.

    • Acids (HCl, Acetic Acid) : Corrosive. Handle with appropriate personal protective equipment (PPE).

    • Sulfur Dioxide : Toxic by inhalation. All operations should be conducted in a well-ventilated fume hood or a closed system.[4]

    • Chlorosulfonic Acid (Route B) : Extremely dangerous. Reacts violently with water, is a powerful corrosive agent, and can cause severe thermal and chemical burns.[6][7][12][13][14] Its use requires specialized handling protocols and equipment.

  • 4.2 Process Hazards :

    • Diazonium Salt Formation : Potential for thermal runaway and detonation if the temperature is not controlled.[8] Diazonium salts should never be isolated in a dry state.

    • Off-Gassing : The reaction generates nitrogen (N₂) from the diazotization and can release toxic gases like SO₂ and HCl. The reactor must be vented to a scrubber system to neutralize these fumes.

  • 4.3 Personal Protective Equipment (PPE) : Personnel must be equipped with:

    • Acid-resistant gloves (e.g., butyl rubber).

    • Chemical splash goggles and a face shield.[12]

    • Flame-retardant lab coat and acid-resistant apron or suit.

    • Access to an emergency shower and eyewash station.

  • 4.4 Waste Management :

    • Aqueous waste streams will be acidic and contain copper salts. They must be neutralized and treated to remove heavy metals before disposal.

    • Unused sodium nitrite solutions should be quenched by reacting with a reducing agent like sodium bisulfite before disposal.

Experimental Protocols

The following protocols provide a framework for both laboratory synthesis and considerations for pilot-scale production.

Protocol 5.1: Lab-Scale Synthesis (20g Scale) via Diazotization-Sulfonylation

This protocol is adapted from established literature procedures.[2][4]

Materials:

  • 3-Amino-2-chloro-4-methylpyridine (20.0 g, 139.8 mmol)

  • Concentrated Hydrochloric Acid (~37%) (80 mL)

  • Glacial Acetic Acid (150 mL)

  • Copper(I) Chloride (0.4 g, 4.0 mmol)

  • Sodium Nitrite (10.1 g, 146.8 mmol)

  • Deionized Water (40 mL)

  • Sulfur Dioxide (gas)

  • Ice, Water, Saturated Sodium Bicarbonate Solution, Brine

  • Dichloromethane (DCM)

Procedure:

  • Catalyst Solution Preparation : In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, suspend Copper(I) Chloride in 150 mL of glacial acetic acid. Cool the mixture to 5°C.

  • SO₂ Saturation : Bubble sulfur dioxide gas through the stirred acetic acid/CuCl slurry until the solution is saturated (approx. 30-60 minutes). Maintain the temperature below 10°C.

  • Diazonium Salt Preparation : In a separate 500 mL beaker, dissolve 3-Amino-2-chloro-4-methylpyridine in 80 mL of concentrated HCl. Cool the mixture to 0°C in an ice/salt bath.

  • Slowly add a pre-chilled solution of sodium nitrite in 40 mL of water to the amine solution over 30-40 minutes, ensuring the internal temperature does not exceed 5°C. A thick, pale-yellow slurry will form. Stir for an additional 15 minutes at 0-5°C.

  • Sulfonylation Reaction : Slowly add the cold diazonium salt slurry from step 4 to the SO₂-saturated catalyst solution from step 2 over 45-60 minutes. Use a wide-bore cannula or addition funnel. Vigorously stir and maintain the reaction temperature between 5°C and 10°C. Significant gas evolution (N₂) will be observed.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it warm slowly to room temperature.

  • Work-up and Isolation : Pour the reaction mixture carefully into 800 mL of an ice/water slurry with vigorous stirring. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is colorless and the pH is neutral.

  • Drying : Dry the product under high vacuum over P₂O₅ or CaCl₂. Avoid heating, as the product can degrade. Expected yield: 23-26 g (72-81%).

Lab_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep1 Prepare SO₂/CuCl in Acetic Acid (Flask 1) Cool to 5°C sulfonylation Sulfonylation: Slowly Add Slurry from Beaker 2 to Flask 1 Maintain T < 10°C prep1->sulfonylation prep2 Prepare Amine/HCl Solution (Beaker 2) Cool to 0°C diazotization Diazotization: Slowly Add NaNO₂(aq) to Beaker 2 Maintain T < 5°C prep2->diazotization diazotization->sulfonylation quench Quench: Pour Reaction Mixture into Ice/Water sulfonylation->quench filter Filter Crude Product quench->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product Final Product dry->product

Caption: Step-by-step workflow for the lab-scale synthesis.

Protocol 5.2: Pilot-Scale (1 kg) Synthesis - Key Considerations

Directly scaling the lab protocol is not advisable. The following points must be addressed for a 1 kg scale synthesis in a suitable glass-lined reactor (e.g., 50 L).

  • Equipment : A glass-lined or Hastelloy reactor with a high-efficiency cooling jacket, robust mechanical agitation (e.g., retreat curve impeller), and a bottom-outlet valve is required. All transfer lines must be compatible with corrosive materials.

  • Heat Transfer : The surface-area-to-volume ratio decreases upon scale-up. The reactor's cooling system must be validated to handle the total heat output of the diazotization and sulfonylation steps. Calculate the heat of reaction (ΔHrxn) using calorimetric data (e.g., from RC1 or DSC analysis) to ensure sufficient cooling capacity.

  • Reagent Addition : Addition rates must be significantly slower. The diazonium salt slurry should be added subsurface via a dip tube to ensure rapid mixing and prevent localized hot spots. The addition could take 2-4 hours.

  • SO₂ Introduction : A mass flow controller should be used for precise and controlled introduction of SO₂ gas. Alternatively, using a stable surrogate like DABSO is strongly recommended to improve safety and operational simplicity.[9]

  • Work-up : The ice/water quench becomes highly problematic.

    • Alternative 1 (Precipitation) : Add the reaction mass to a separate, well-agitated quench vessel containing a large volume of chilled water. This requires a second reactor.

    • Alternative 2 (Extraction) : Add a suitable, pre-chilled organic solvent (e.g., 20 L of Toluene) to the reactor post-reaction. Then, slowly add chilled water. Agitate and allow the layers to separate. Drain the aqueous layer. Wash the organic layer with cold brine. This minimizes product contact with water. The product is then isolated by concentrating the organic layer and potentially performing a recrystallization.

  • Material Handling : Transferring the viscous diazonium salt slurry can be difficult. Ensure transfer lines are wide, short, and potentially insulated to maintain temperature.

Data Summary

The following table summarizes typical parameters and expected results for the described synthesis.

ParameterLab-Scale (20 g)Pilot-Scale (1 kg) ConsiderationsRationale / Reference
Starting Amine 20.0 g1.0 kgScale factor of 50x
Diazotization Temp. 0-5 °C0-5 °C (Stricter control needed)Prevents diazonium salt decomposition.[2]
Sulfonylation Temp. 5-10 °C5-10 °CControl exotherm of N₂ evolution.
Addition Time (Diaz.) 30-40 min2-3 hoursManage exotherm due to lower SA:V ratio.
Addition Time (Sulf.) 45-60 min2-4 hoursManage exotherm and gas evolution rate.
Work-up Method Aqueous Quench (Ice/Water)Extractive or Controlled QuenchAqueous quench leads to high yield loss at scale.[2]
Typical Yield 72-81%65-75% (with optimized work-up)Yield loss is common on scale-up.
Expected Purity >97% (after washing)>97% (after recrystallization)Purification is key for consistent quality.

Conclusion

The scale-up synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a challenging but manageable process when key operational parameters are strictly controlled. The Sandmeyer-type diazotization-sulfonylation of 3-amino-2-chloro-4-methylpyridine provides the most reliable and scalable route. Success is predicated on a deep understanding and mitigation of the associated thermal hazards, meticulous temperature control, and the implementation of a robust work-up strategy that minimizes hydrolysis of the sensitive sulfonyl chloride product. By transitioning from a simple aqueous quench to an extractive isolation procedure and by considering the use of SO₂ surrogates, researchers and process chemists can significantly improve the safety, yield, and consistency of this important synthesis at an industrial scale.

References

  • Smolecule. 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7.
  • CSA Group.
  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • National Institutes of Health (NIH).
  • IPCS. ICSC 1039 - CHLOROSULFONIC ACID.
  • Chemistry & Biology Interface. Synthesis of Heteroaryl Sulfonyl Chlorides.
  • Veolia North America. Chlorosulfonic Acid Technical Bulletin.
  • ECHEMI.
  • Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Google Patents. US4549993A - Purification of crude, liquid organosulfonyl chloride.
  • Benchchem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • Chemstock.
  • ACS Publications.
  • ResearchGate.
  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • National Institutes of Health (NIH). Sandmeyer Chlorosulfonylation of (Hetero)
  • ChemicalBook. PYRIDINE-2-SULFONYL CHLORIDE synthesis.
  • Google Patents.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • University of Michigan Deep Blue Documents.
  • MPG.PuRe. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Scientific.net.
  • ChemicalBook. pyridine-3-sulfonyl chloride synthesis.
  • ResearchGate. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • Benchchem.
  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • National Institutes of Health (NIH).
  • Scribd. Sandmeyer OPRD Set 2009 | PDF | Chemical Reactions | Acid.
  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • Oriental Journal of Chemistry. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Organic Chemistry Portal.

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Application Notes & Protocols: The Strategic Use of 2-Chloro-4-methylpyridine-3-sulfonyl chloride in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the discovery of high-efficacy agrochemicals, lending unique properties to active ingredients.[1][2] Among the myriad of pyridine-based intermediates, 2-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS No: 1208081-91-7) has emerged as a critical and versatile building block.[3] Its strategic importance is most pronounced in the synthesis of sulfonylurea herbicides, a class renowned for high potency at low application rates.[4] This document provides an in-depth guide for researchers and drug development professionals on the application of this key intermediate. We will elucidate the underlying reaction mechanisms, provide a detailed, field-proven protocol for a representative synthesis, and discuss the critical safety and handling considerations necessary for its effective use.

Introduction: The Role of Pyridine Sulfonyl Chlorides in Agrochemicals

The development of novel agrochemicals is essential for global food security, with a continuous need for more selective, efficient, and environmentally benign solutions.[5] Pyridine-based compounds have consistently delivered breakthrough solutions in fungicides, insecticides, and herbicides.[1][6] The sulfonyl chloride functional group (-SO₂Cl) attached to the pyridine ring is a potent electrophile, making it an ideal handle for constructing complex molecules. Specifically, 2-Chloro-4-methylpyridine-3-sulfonyl chloride provides a dual-functionalized core: the highly reactive sulfonyl chloride for building the primary sulfonamide linkage and the chloro- and methyl-substituents for fine-tuning the final molecule's biological activity, solubility, and stability.[5][7]

Its principal application lies in the synthesis of sulfonylurea herbicides. The reaction forms a stable sulfonamide bridge, which is the critical linkage in this class of compounds responsible for inhibiting the acetolactate synthase (ALS) enzyme in target weeds.[8]

Core Application: Synthesis of Sulfonylurea Herbicides

The primary value of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is its role as a precursor to the pyridine sulfonamide moiety found in several potent herbicides. The key synthetic transformation is a nucleophilic substitution reaction where the sulfonyl chloride is coupled with a heterocyclic amine, most commonly a substituted aminopyrimidine, to form the core structure of the herbicide.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine nitrogen from the heterocyclic partner (e.g., 2-amino-4,6-dimethoxypyrimidine) on the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent protonation of the reactant amine.

The choice of base and solvent is critical for optimizing yield and purity. Non-nucleophilic organic bases like triethylamine are often preferred as they effectively scavenge HCl without competing in the main reaction.[9] Anhydrous aprotic solvents such as dichloromethane or acetonitrile are ideal to prevent the hydrolysis of the sulfonyl chloride intermediate to its corresponding and unreactive sulfonic acid.

Below is a diagram illustrating the logical workflow for this synthesis.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 2-Chloro-4-methylpyridine- 3-sulfonyl chloride P3 Slow, Dropwise Addition of Sulfonyl Chloride A->P3 B 2-Amino-4,6-dimethoxypyrimidine P1 Dissolve Amine & Base in Solvent B->P1 C Base (e.g., Triethylamine) C->P1 D Anhydrous Solvent (e.g., Dichloromethane) D->P1 P2 Cool to 0-10°C P1->P2 P2->P3 P4 Stir & React to Completion P3->P4 P5 Aqueous Workup (Wash & Dry) P4->P5 P6 Solvent Removal P5->P6 FP Crude Sulfonylurea Herbicide P6->FP RP Purified Product (via Recrystallization) FP->RP

Caption: General workflow for sulfonylurea herbicide synthesis.

Experimental Protocol: Synthesis of a Nicosulfuron Analogue

This protocol details the synthesis of a representative sulfonylurea herbicide based on established patent literature.[9][10] Nicosulfuron is a well-known herbicide synthesized from a closely related pyridine sulfonyl chloride, and this procedure adapts that proven methodology.[8][11]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (Example)Molar Equiv.
2-Chloro-4-methylpyridine-3-sulfonyl chloride1208081-91-7242.102.42 g (10.0 mmol)1.0
2-Amino-4,6-dimethoxypyrimidine3289-50-7155.151.55 g (10.0 mmol)1.0
Triethylamine (TEA)121-44-8101.191.52 g (15.0 mmol)1.5
Dichloromethane (DCM), Anhydrous75-09-284.93100 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Brine (Saturated NaCl Solution)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Methanol (for recrystallization)67-56-132.04As needed-
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4,6-dimethoxypyrimidine (1.55 g, 10.0 mmol) and 60 mL of anhydrous dichloromethane.

  • Base Addition: Stir the mixture until the solid dissolves. Add triethylamine (1.52 g, 15.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to between 5-10°C.

    • Causality Note: This initial cooling is crucial to manage the exothermic nature of the upcoming addition and prevent the formation of undesired byproducts.

  • Sulfonyl Chloride Addition: In a separate beaker, dissolve 2-Chloro-4-methylpyridine-3-sulfonyl chloride (2.42 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over approximately 1-2 hours, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylamine hydrochloride) will form.

    • Causality Note: Slow, controlled addition is paramount for reaction selectivity and safety. A rapid addition can lead to localized overheating and potential degradation of reactants or products.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10°C for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 2-3 hours to ensure completion.

  • Workup - Quenching and Washing: Filter the reaction mixture to remove the bulk of the triethylamine hydrochloride salt. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol.[11] Cool to induce crystallization, filter the purified solid, wash with a small amount of cold methanol, and dry under vacuum to obtain the final product. A typical yield for this type of reaction is in the range of 90-95%.[9]

Chemical Reaction Diagram

Caption: Synthesis of a representative sulfonylurea herbicide.

Safety and Handling

Trustworthiness in any protocol requires a foundation of safety. 2-Chloro-4-methylpyridine-3-sulfonyl chloride and related reagents demand careful handling.

  • Hazard Identification:

    • 2-Chloro-4-methylpyridine-3-sulfonyl chloride: This compound is a sulfonyl chloride and should be treated as corrosive. It causes skin irritation and serious eye irritation.[12] It may also cause respiratory irritation.[12] Crucially, it is water-reactive and can release toxic hydrogen chloride gas upon contact with moisture.[13]

    • Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.

    • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[12]

    • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[12]

  • Storage and Handling:

    • Store 2-Chloro-4-methylpyridine-3-sulfonyl chloride in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

    • It is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[13]

    • Keep away from incompatible materials such as water, strong oxidizing agents, and bases (except when used as a reagent under controlled conditions).[13]

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a high-value intermediate for the agrochemical industry, providing an efficient route to potent sulfonylurea herbicides. Understanding the causality behind the synthetic protocol—the role of the base, the need for anhydrous conditions, and the importance of temperature control—is key to achieving high yields and purity. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can confidently and effectively leverage this versatile building block in the development of next-generation crop protection solutions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Agrochemical Development with Pyridine-2-sulfonyl Chloride Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis.
  • BLD Pharm. 1208081-91-7|2-Chloro-4-methylpyridine-3-sulfonyl chloride.
  • Google Patents. CN110878084A - Preparation method of nicosulfuron original drug.
  • Zakharychev, V.V. et al. Development of novel pyridine-based agrochemicals: A review. ResearchGate.
  • Li, Z. et al. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine, 98%.
  • Sigma-Aldrich. SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride.
  • Google Patents. CN102993176A - Novel synthetic process of nicosulfuron.
  • Google Patents. CN101671327B - Method for synthesizing nicosulfuron.
  • Wang, F. et al. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate.
  • Li, Z. et al. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods (2025).
  • Google Patents. CN101503403A - Preparation of sulfonylurea herbicide nicosulfuron.
  • ECHEMI. 2-Chloro-4-methylpyridine SDS, 3678-62-4 Safety Data Sheets.

Sources

Application Note: Derivatization of 2-Chloro-4-methylpyridine-3-sulfonyl chloride for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a key building block in medicinal chemistry, valued for its inherent reactivity that allows for the creation of diverse compound libraries for biological screening.[1] The presence of a highly electrophilic sulfonyl chloride group, coupled with a substituted pyridine ring, provides a versatile platform for synthesizing novel sulfonamides, sulfonate esters, and other derivatives.[1] These resulting compounds are of significant interest in the pharmaceutical and agrochemical industries due to their potential to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects.[1] This application note provides a detailed guide to the derivatization of 2-chloro-4-methylpyridine-3-sulfonyl chloride, offering insights into reaction mechanisms, step-by-step protocols, and safety considerations.

Chemical Reactivity and Mechanistic Overview

The derivatization of 2-chloro-4-methylpyridine-3-sulfonyl chloride primarily proceeds via nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride moiety. This reaction is facilitated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, making it susceptible to attack by a wide range of nucleophiles.

A general mechanism for the reaction with a primary amine is depicted below:

G reagents 2-Chloro-4-methylpyridine-3-sulfonyl chloride + R-NH2 (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide + HCl intermediate->product Chloride Elimination

Figure 1: General mechanism for sulfonamide formation.

The reaction typically requires a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1] The choice of solvent is also critical, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being commonly employed to prevent unwanted side reactions with the sulfonyl chloride.

Derivatization Strategies and Protocols

The versatility of 2-chloro-4-methylpyridine-3-sulfonyl chloride allows for its reaction with a variety of nucleophiles. Below are detailed protocols for derivatization with primary/secondary amines and alcohols.

Protocol 1: Synthesis of N-Substituted Sulfonamides

This protocol describes the general procedure for the reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with primary or secondary amines to yield the corresponding sulfonamides. This reaction is analogous to the well-established Hinsberg test for amine characterization.[1]

Materials:

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride

  • Primary or secondary amine of interest

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM.

  • Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve 2-chloro-4-methylpyridine-3-sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the amine solution dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Expected Yields:

Amine TypeExpected Yield Range
Primary Amines75-95%[1]
Secondary Amines80-98%[1]
Protocol 2: Synthesis of Sulfonate Esters

This protocol outlines the synthesis of sulfonate esters through the reaction of 2-chloro-4-methylpyridine-3-sulfonyl chloride with alcohols.

Materials:

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride

  • Alcohol of interest (primary or secondary)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).

  • Slowly add a solution of 2-chloro-4-methylpyridine-3-sulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude sulfonate ester by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_nucleophile Dissolve Nucleophile (Amine/Alcohol) in DCM add_base Add Base (e.g., Et3N, Pyridine) dissolve_nucleophile->add_base combine Combine Reactants at 0°C add_base->combine dissolve_sulfonyl_chloride Dissolve Sulfonyl Chloride in DCM dissolve_sulfonyl_chloride->combine stir Stir at Room Temperature (Monitor by TLC) combine->stir quench Quench Reaction stir->quench extract Aqueous Wash/Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify

Figure 2: General experimental workflow for derivatization.

Safety and Handling

2-Chloro-4-methylpyridine-3-sulfonyl chloride and other sulfonyl chlorides are corrosive and moisture-sensitive compounds.[2][3] They can cause severe skin burns and eye damage. It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a valuable and reactive starting material for the synthesis of diverse compound libraries for biological screening. The protocols outlined in this application note provide a robust framework for the efficient derivatization of this scaffold. By understanding the underlying reactivity and adhering to proper safety precautions, researchers can successfully generate novel molecules with the potential for significant biological activity.

References

  • National Institutes of Health. (n.d.). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. DOI: 10.1055/s-0031-1289547
  • ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • ResearchGate. (2013, January). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry, 50(1). DOI:10.1002/jhet.1052
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubMed. (2015, August 30). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(16), 1473-84. DOI: 10.1002/rcm.7242
  • National Institutes of Health. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Chloro-4-methylpyridine-3-sulfonyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile but reactive reagent. This resource is structured to anticipate and address the common challenges you may encounter, moving beyond simple step-by-step protocols to explain the "why" behind experimental choices.

I. Frequently Asked Questions (FAQs)

Here, we address common inquiries regarding the handling, stability, and reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Q1: What are the primary applications of 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its reactivity allows it to be used in the development of new drugs and as a chemical probe in biochemical studies to investigate enzyme mechanisms.[1]

Q2: How should I properly store and handle 2-Chloro-4-methylpyridine-3-sulfonyl chloride to ensure its stability?

Due to its sensitivity to moisture, it is crucial to store 2-Chloro-4-methylpyridine-3-sulfonyl chloride in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] Refrigeration is recommended to maintain its quality. Avoid contact with water or moist air, as this will lead to hydrolysis.

Q3: What are the main safety precautions to consider when working with this compound?

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a corrosive material that can cause severe burns to the skin, eyes, and respiratory tract. It reacts violently with water, liberating toxic gas. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q4: What is the typical reactivity of the sulfonyl chloride group in this molecule?

The sulfonyl chloride group is highly reactive towards nucleophiles. It readily reacts with amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioethers.[1] This reactivity is fundamental to its use in constructing more complex molecules.

II. Troubleshooting Guide: Common Experimental Issues and Solutions

This section provides a detailed breakdown of common problems encountered during reactions involving 2-Chloro-4-methylpyridine-3-sulfonyl chloride, their probable causes, and actionable solutions.

Issue 1: Low or No Product Yield

One of the most frequent challenges is a lower-than-expected yield of the desired product.

Probable Causes:

  • Hydrolysis of the Sulfonyl Chloride: This is a primary cause of low yield.[3] The sulfonyl chloride group is susceptible to hydrolysis, converting it to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.

  • Poor Quality of Starting Material: The purity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is critical. If it has been improperly stored, a significant portion may have already hydrolyzed.

  • Suboptimal Reaction Temperature: Elevated temperatures can lead to the decomposition of the sulfonyl chloride and promote the formation of unwanted side products.[1]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting materials.

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Solvent Use anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).Minimizes the presence of water, thereby reducing the risk of hydrolysis.[1]
Temperature Maintain low temperatures (e.g., 0 °C) during the addition of reagents, especially when reacting with highly nucleophilic species.Controls the exothermic nature of the reaction and prevents thermal degradation of the sulfonyl chloride.[1]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Excludes atmospheric moisture, further preventing hydrolysis of the starting material.
Reagent Quality Use freshly purchased or properly stored 2-Chloro-4-methylpyridine-3-sulfonyl chloride. If in doubt, a small-scale test reaction is advisable.Ensures the reactivity of the key electrophile is not compromised.
Reaction Monitoring Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Provides real-time information on the consumption of starting materials and the formation of the product, allowing for optimal reaction times.
Issue 2: Formation of Multiple Products or Impurities

The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.

Probable Causes:

  • Side Reactions with the Solvent: Certain solvents can react with the highly electrophilic sulfonyl chloride.

  • Over-reaction or Di-sulfonylation: If the nucleophilic substrate has multiple reactive sites, over-reaction can occur.

  • Formation of Diaryl Sulfone: This is a common byproduct in chlorosulfonation reactions, especially with an insufficient excess of the chlorosulfonating agent during the synthesis of the sulfonyl chloride itself.

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of the nucleophile may be beneficial to ensure complete consumption of the sulfonyl chloride.Minimizes unreacted sulfonyl chloride, which can be difficult to remove during workup.
Order of Addition Add the sulfonyl chloride solution dropwise to the solution of the nucleophile and base.This maintains a low concentration of the highly reactive sulfonyl chloride, disfavoring side reactions.
Choice of Base Use a non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).These bases effectively scavenge the HCl byproduct without competing with the primary nucleophile. For hindered alcohols, catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Purification Employ appropriate purification techniques such as column chromatography or recrystallization.Allows for the isolation of the desired product from any side products that may have formed.[1]
Issue 3: Difficult Product Isolation and Work-up

Challenges in isolating the final product often stem from the properties of the unreacted starting materials or byproducts.

Probable Causes:

  • Presence of Unreacted Sulfonyl Chloride: Residual sulfonyl chloride can complicate purification.

  • Formation of Water-Soluble Byproducts: The sulfonic acid byproduct of hydrolysis is water-soluble and can sometimes be challenging to separate completely from the desired product, especially if the product has some water solubility.

  • Emulsion Formation During Extraction: The presence of salts and polar byproducts can lead to the formation of emulsions during aqueous workup.

Solutions and Optimization Strategies:

StepRecommendationRationale
Quenching Before aqueous workup, consider quenching the reaction with a small amount of a simple amine (e.g., a few drops of triethylamine) or an alcohol (e.g., methanol).This converts the highly reactive unreacted sulfonyl chloride into a more easily separable sulfonamide or sulfonate ester.
Aqueous Wash Perform an aqueous wash with a mild base like sodium bicarbonate (NaHCO3) solution.This will neutralize any HCl generated and also help to remove the sulfonic acid byproduct by converting it to its more water-soluble salt.
Scavenger Resins For particularly challenging separations, consider using a scavenger resin.These resins can selectively bind to and remove unreacted sulfonyl chloride, simplifying the purification process.
Breaking Emulsions To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent.Changes in ionic strength and solvent polarity can help to break up the emulsion and improve phase separation.

III. Experimental Workflow and Diagrams

To provide a clearer understanding of the process, the following sections detail a typical experimental protocol and a troubleshooting workflow.

Standard Protocol for Sulfonamide Synthesis

This protocol outlines a general procedure for the reaction of 2-Chloro-4-methylpyridine-3-sulfonyl chloride with a primary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: While stirring vigorously, add a solution of 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction with a small amount of water.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid or oil by column chromatography or recrystallization to obtain the pure sulfonamide.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process for troubleshooting common issues during the reaction.

TroubleshootingWorkflow Start Low or No Product Yield CheckReagents Check Reagent Quality (Freshness, Purity) Start->CheckReagents Probable Cause CheckConditions Verify Reaction Conditions (Anhydrous, Inert Atm.) Start->CheckConditions Probable Cause OptimizeTemp Optimize Temperature (Low Temp Addition) Start->OptimizeTemp Probable Cause MonitorReaction Monitor Reaction Progress (TLC, LC-MS) Start->MonitorReaction Probable Cause Purification Optimize Purification CheckReagents->Purification CheckConditions->Purification OptimizeTemp->Purification MonitorReaction->Purification SideProducts Side Product Formation CheckStoichiometry Adjust Stoichiometry SideProducts->CheckStoichiometry Probable Cause ChangeBase Change Base (Non-nucleophilic) SideProducts->ChangeBase Probable Cause CheckStoichiometry->Purification ChangeBase->Purification Success Successful Reaction Purification->Success WorkupIssues Work-up Difficulties Quench Implement Quenching Step WorkupIssues->Quench Probable Cause Scavenger Use Scavenger Resin WorkupIssues->Scavenger Probable Cause Quench->Purification Scavenger->Purification

Caption: Troubleshooting workflow for optimizing reactions.

IV. References

  • King, J. F., & Loosmore, S. M. (1976). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 98(23), 7416–7423.

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1327.

  • Haszeldine, R. N. (1955). Perfluoroalkyl derivatives of sulphur. Part VI. The hydrolysis of trifluoromethanesulphonyl chloride and fluoride, and the preparation of trifluoromethanesulphonic anhydride. Journal of the Chemical Society (Resumed), 2901.

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748–754.

  • Dunn, P. J., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875–879.

  • Rohith, K. S., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 854–861.

  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

  • Pereshivko, O. P., et al. (2017). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 53(3), 334–337.

  • Wei, H., et al. (2017). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie - Chemical Monthly, 148(2), 333–338.

  • Pieber, B., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(9), 1635–1641.

  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.

  • Fisher Scientific. (2009). Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet.

Sources

common side reactions with 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries about the handling, storage, and reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Q1: What is the primary reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

A1: The primary reactivity of this compound is centered on the highly electrophilic sulfonyl chloride (-SO₂Cl) group. This group readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides.[1] This reaction is fundamental to its application in medicinal chemistry and organic synthesis for the construction of various molecular scaffolds.[1]

Q2: How should 2-Chloro-4-methylpyridine-3-sulfonyl chloride be stored to maintain its integrity?

A2: Due to its sensitivity to moisture, 2-Chloro-4-methylpyridine-3-sulfonyl chloride should be stored under anhydrous conditions in a tightly sealed container.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent hydrolysis. Decomposition can occur over time, especially if exposed to atmospheric moisture.

Q3: What are the initial signs of decomposition for this reagent?

A3: The most common decomposition pathway is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. Visually, this may not be immediately apparent if the decomposition is minor. However, a pungent, acidic odor (due to the formation of HCl during hydrolysis) may be noticeable. For reactions, the primary indicator of decomposition is a significant decrease in reactivity and yield. It is recommended to use freshly purchased or properly stored material for best results.

Q4: Can this reagent be used with alcoholic nucleophiles?

A4: Yes, in addition to amines, 2-Chloro-4-methylpyridine-3-sulfonyl chloride can react with alcohols to form sulfonate esters.[1] The reaction conditions are typically similar to those for sulfonamide formation, often requiring a non-nucleophilic base to quench the HCl byproduct.

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a structured approach to identifying and mitigating common side reactions encountered during experiments with 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Issue 1: Low Yield of the Desired Sulfonamide Product

A low yield of the target sulfonamide is a frequent issue that can stem from several factors. The following troubleshooting workflow can help identify and resolve the root cause.

G start Low Sulfonamide Yield check_reagent 1. Verify Reagent Quality start->check_reagent reagent_hydrolyzed Is the sulfonyl chloride hydrolyzed? check_reagent->reagent_hydrolyzed check_conditions 2. Assess Reaction Conditions temp_control Was the temperature controlled? check_conditions->temp_control check_workup 3. Evaluate Workup & Purification product_loss Was product lost during extraction? check_workup->product_loss amine_purity Is the amine nucleophile pure? reagent_hydrolyzed->amine_purity No solution_reagent Solution: Use fresh or purified reagent. Store under inert gas. reagent_hydrolyzed->solution_reagent Yes amine_purity->check_conditions Yes solution_amine Solution: Purify the amine (e.g., distillation, recrystallization). amine_purity->solution_amine No base_choice Was the appropriate base used? temp_control->base_choice Yes solution_temp Solution: Run reaction at 0°C to RT. Avoid excessive heating. temp_control->solution_temp No solvent_dry Was the solvent anhydrous? base_choice->solvent_dry Yes solution_base Solution: Use a non-nucleophilic base (e.g., triethylamine, pyridine). base_choice->solution_base No solvent_dry->check_workup Yes solution_solvent Solution: Use anhydrous solvent. Dry glassware thoroughly. solvent_dry->solution_solvent No purification_issue Was the purification method appropriate? product_loss->purification_issue No solution_workup Solution: Optimize extraction pH. Use appropriate solvent. product_loss->solution_workup Yes solution_purification Solution: Consider flash chromatography for purification. purification_issue->solution_purification Yes

Caption: Troubleshooting workflow for low sulfonamide yield.

Causality Explained:

  • Reagent Hydrolysis: 2-Chloro-4-methylpyridine-3-sulfonyl chloride is highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride to the unreactive sulfonic acid.[1][2] This is often the primary cause of reaction failure. Using anhydrous solvents and inert atmosphere techniques is critical.

  • Temperature Control: While the reaction is often robust, excessive heat can lead to decomposition of the sulfonyl chloride and promote side reactions.[1] Running the reaction at cooler temperatures (0 °C to room temperature) is generally recommended.

  • Choice of Base: A base is typically required to neutralize the hydrochloric acid generated during the reaction.[1] A non-nucleophilic base like triethylamine or pyridine is ideal. Using a nucleophilic base (e.g., an amine that can also react with the sulfonyl chloride) can lead to competitive side reactions.

Issue 2: Presence of an Unexpected Byproduct: 2-Chloro-4-methylpyridine-3-sulfonic acid

The presence of the sulfonic acid in your crude product is a clear indication of hydrolysis.

G reagent 2-Chloro-4-methylpyridine- 3-sulfonyl chloride sulfonic_acid 2-Chloro-4-methylpyridine- 3-sulfonic acid reagent->sulfonic_acid + water H₂O (Moisture) water->sulfonic_acid + hcl HCl sulfonic_acid->hcl +

Caption: Hydrolysis side reaction pathway.

Mitigation Strategy:

  • Dry Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Proper Reagent Handling: Add the sulfonyl chloride to the reaction mixture in a controlled manner, preferably in a glovebox or under a positive pressure of inert gas.

Issue 3: Formation of Dimeric or Polymeric Byproducts

In some cases, particularly with bifunctional nucleophiles or under forcing conditions, self-condensation or polymerization can occur.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine nucleophile if it is monofunctional.

  • Slow Addition: Add the 2-Chloro-4-methylpyridine-3-sulfonyl chloride solution dropwise to the solution of the nucleophile at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and minimizes self-reaction.

  • Dilution: Running the reaction at a higher dilution can disfavor intermolecular side reactions and favor the desired intramolecular or bimolecular reaction.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the reaction of 2-Chloro-4-methylpyridine-3-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride

  • Primary or secondary amine

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Standard workup and purification equipment

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[3]

Protocol 2: Purification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride by Distillation

For older or potentially hydrolyzed batches of the reagent, purification by distillation can improve subsequent reaction outcomes.

Materials:

  • Crude 2-Chloro-4-methylpyridine-3-sulfonyl chloride

  • Distillation apparatus with a short path head

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

Procedure:

  • Set up the distillation apparatus and ensure all joints are well-sealed.

  • Charge the distillation flask with the crude sulfonyl chloride.

  • Begin stirring and slowly apply vacuum.

  • Gently heat the flask. Low-boiling impurities may distill first.

  • Collect the purified 2-Chloro-4-methylpyridine-3-sulfonyl chloride at the appropriate temperature and pressure (literature values should be consulted, but as a reference, related compounds are distilled at reduced pressures).[1]

  • Store the purified product under an inert atmosphere in a sealed container.

Table 1: Common Reaction Parameters and Expected Outcomes

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary AmineTriethylamineDCM0 to RT75-95[1]
Secondary AminePyridineTHF0 to RT80-98[1]
AlcoholDMAPAcetonitrileRTVariable

References

  • Oriental Journal of Chemistry. Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • PubChem. 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with this versatile synthetic intermediate. As a key building block in medicinal chemistry and agrochemical synthesis, its efficient and high-purity preparation is critical.[1] This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality of common experimental challenges, helping you troubleshoot and optimize your synthetic route.

Section 1: Understanding the Core Synthesis Pathway

The most common and direct laboratory-scale approach for synthesizing 2-Chloro-4-methylpyridine-3-sulfonyl chloride is the electrophilic chlorosulfonation of 2-chloro-4-methylpyridine using chlorosulfonic acid.[1] This method is effective but highly dependent on stringent reaction conditions due to the reactive nature of both the reagents and the product.

The fundamental mechanism involves the attack of the electron-rich pyridine ring on the powerful electrophile, chlorosulfonic acid (or a related species generated in situ), leading to the formation of the sulfonyl chloride group. The position of sulfonation is directed by the existing substituents on the pyridine ring.

Visualizing the General Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Prepare Anhydrous Setup (Glassware, Solvents) B 2. Charge 2-chloro-4-methylpyridine & Inert Solvent A->B C 3. Cool Reaction Mixture (e.g., 0°C) B->C D 4. Slow, Dropwise Addition of Chlorosulfonic Acid C->D E 5. Controlled Warming & Reaction Monitoring (TLC/LC-MS) D->E F 6. Quench Reaction (Carefully on Ice-Water) E->F G 7. Extract with Organic Solvent (e.g., DCM, EtOAc) F->G H 8. Wash, Dry & Concentrate (Anhydrous Na2SO4) G->H I 9. Purify Product (Recrystallization or Chromatography) H->I J 10. Characterize & Store (Anhydrous, Inert Atmosphere) I->J

Caption: General experimental workflow for the synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Section 2: Troubleshooting Guide (Question & Answer)

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired sulfonyl chloride. What are the most likely causes?

A: Low yield is the most frequent complaint and typically points to issues with reagents, reaction conditions, or premature product degradation. Here’s a breakdown of what to investigate:

  • Moisture Contamination (The Primary Culprit): Both chlorosulfonic acid and the product, 2-chloro-4-methylpyridine-3-sulfonyl chloride, are extremely sensitive to moisture. Water will rapidly hydrolyze the sulfonyl chloride back to the corresponding sulfonic acid, which is water-soluble and will be lost during an extractive workup.[2][3][4]

    • Expert Insight: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly opened or properly stored anhydrous solvents. Even atmospheric moisture on a humid day can significantly impact the reaction. A nitrogen or argon atmosphere is highly recommended.

  • Inadequate Temperature Control: This reaction is highly exothermic.

    • If Temperature is Too High: Uncontrolled exotherms during the addition of chlorosulfonic acid can lead to the formation of unwanted chlorinated side products and decomposition of the target molecule.[1]

    • If Temperature is Too Low: The reaction may not proceed to completion, leaving a significant amount of starting material unreacted.

    • Solution: Maintain a low temperature (e.g., 0-5 °C) during the addition of the chlorinating agent, and then allow the reaction to warm slowly to the optimal temperature as specified in your protocol.

  • Incorrect Stoichiometry or Reagent Quality:

    • Ensure the molar equivalents of your reagents are correct. An excess of chlorosulfonic acid is often used, but a gross excess can increase side reactions.

    • Chlorosulfonic acid can degrade over time. Use a relatively fresh bottle or one that has been stored properly.

Visualizing the Low-Yield Troubleshooting Process

Troubleshooting_Yield Start Low or No Yield Observed Q1 Was the system rigorously anhydrous? Start->Q1 A1_No No: Likely Hydrolysis Q1->A1_No No A2_Yes Yes Q1->A2_Yes Yes A1_Yes Yes Fix1 Action: Dry all glassware, use anhydrous solvents, run under inert gas. A1_No->Fix1 Q2 Was temperature strictly controlled during addition and reaction? A2_No No: Possible Decomposition or Incomplete Reaction Q2->A2_No No A3_Yes Yes Q2->A3_Yes Yes A2_Yes->Q2 Fix2 Action: Use ice/salt bath, monitor internal temperature, add reagents slowly. A2_No->Fix2 Q3 Was crude product analyzed? (NMR, LC-MS) A3_No No: Unknown Cause Q3->A3_No No Analysis Analysis shows: - Mostly Starting Material -> Incomplete Reaction - Mostly Sulfonic Acid -> Hydrolysis - Multiple Byproducts -> Temp/Stoichiometry Issue Q3->Analysis Yes A3_Yes->Q3 Fix3 Action: Analyze crude mixture to identify starting material vs. byproducts. A3_No->Fix3

Caption: A decision tree for troubleshooting low product yield in the synthesis.

Problem 2: Significant Impurity Profile

Q: My crude product analysis (NMR/LC-MS) shows multiple impurities. What are they, and how can I prevent them?

A: Impurities typically arise from side reactions or incomplete reactions. The most common are:

  • 2-Chloro-4-methylpyridine-3-sulfonic acid: This is the hydrolysis product. Its presence is a definitive sign of exposure to water during the reaction or, more commonly, the workup. It is highly polar and water-soluble.

    • Prevention: Use anhydrous workup conditions. When quenching, do so at low temperatures and immediately extract the product. Wash the organic layers with brine (saturated NaCl solution) to help remove residual water, and dry thoroughly with a desiccant like anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Unreacted 2-chloro-4-methylpyridine: This indicates an incomplete reaction.

    • Prevention: Increase the reaction time, slightly elevate the temperature after the initial addition, or increase the equivalents of chlorosulfonic acid. Monitor the reaction's progress via TLC or LC-MS to ensure full consumption of the starting material.

  • Isomeric Products: While the 3-position is electronically favored for sulfonation, trace amounts of sulfonation at other positions on the pyridine ring are possible, especially if the reaction temperature is too high.

    • Prevention: Strict temperature control is the best way to maximize regioselectivity.

Visualizing the Main Reaction and Side Products

Side_Reactions SM 2-Chloro-4-methylpyridine Reagent + ClSO3H (Anhydrous) SM->Reagent Product 2-Chloro-4-methylpyridine-3-sulfonyl chloride (Desired Product) Reagent->Product Main Reaction (Controlled Temp) Water + H2O Product->Water Side_Hydrolysis 2-Chloro-4-methylpyridine-3-sulfonic acid (Hydrolysis Product) Water->Side_Hydrolysis Degradation

Caption: The desired reaction pathway versus the common hydrolysis side reaction.

Problem 3: Product Loss During Workup and Purification

Q: I get a good crude yield, but I lose most of my product during purification. Why?

A: This is almost always due to the high reactivity of the sulfonyl chloride functional group.

  • Decomposition on Silica Gel: Sulfonyl chlorides are electrophilic and can react with the nucleophilic silanol groups on the surface of silica gel, leading to decomposition and irreversible binding to the column. Standard flash chromatography is often not a suitable purification method.

    • Solution: If chromatography is unavoidable, try deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base (like triethylamine) in the eluent. Alternatively, use a less reactive stationary phase like alumina. However, the preferred method is often recrystallization.

  • Thermal Decomposition: Heating the product for extended periods, such as during high-temperature distillation or prolonged heating to remove high-boiling solvents, can cause decomposition.[1][5]

    • Solution: Concentrate the product in vacuo at low temperatures (e.g., <40°C). If recrystallization is performed, avoid prolonged boiling in the solvent.

Section 3: Core Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a laboratory setting. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride
ParameterRecommended Value/ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of reagents and product.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that helps control the exotherm.
Temperature 0-5 °C (Addition), RT (Reaction)Critical for controlling side reactions and ensuring completion.[1]
Reagent Addition Slow, dropwisePrevents dangerous temperature spikes from the exothermic reaction.
Stoichiometry ~3-5 eq. Chlorosulfonic AcidEnsures complete conversion of the starting material.

Step-by-Step Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with 2-chloro-4-methylpyridine (1.0 eq) and anhydrous dichloromethane.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (3.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, proceed immediately to the workup protocol.

Protocol 2: Anhydrous Workup and Isolation
  • Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture from Protocol 1 onto the ice-water. Caution: This is a highly exothermic and vigorous quench that will release HCl gas. Perform this in the back of a fume hood.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers. Wash sequentially with cold water (1x), saturated sodium bicarbonate solution (1x, carefully to neutralize acid), and finally, brine (1x).

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo at a temperature below 40°C to yield the crude product, which is often a solid.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) instead of chlorosulfonic acid? A: Yes, but the starting material would need to be different. Thionyl chloride or PCl₅ are typically used to convert a sulfonic acid into a sulfonyl chloride.[1][6] If you were to start with 2-chloro-4-methylpyridine-3-sulfonic acid, these reagents would be appropriate. They are not used for direct sulfonation of the pyridine ring.

Q: How should I store the final product? A: The product is a moisture-sensitive solid. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a refrigerator or freezer to minimize degradation over time.

Q: What are the primary safety hazards? A: The main hazards are the corrosive and highly reactive reagents and byproducts.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Always handle with extreme care.

  • Quenching: The quenching process is highly exothermic and releases large amounts of HCl gas. Ensure adequate ventilation and perform the quench slowly.

  • Product: The sulfonyl chloride is corrosive and a lachrymator. Avoid inhalation and skin contact.

References

  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (2000). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Google Patents. (2000). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
  • Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

Sources

Technical Support Center: Purification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-methylpyridine-3-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this versatile synthetic intermediate. The inherent reactivity of the sulfonyl chloride group, coupled with the electronic nature of the pyridine ring, presents a unique set of purification hurdles.[1][2] This guide offers practical, experience-driven solutions to overcome these obstacles and ensure the high purity required for downstream applications.

Section 1: Understanding the Core Challenges

The primary difficulties in purifying 2-Chloro-4-methylpyridine-3-sulfonyl chloride stem from its high reactivity and susceptibility to degradation. The principal degradation pathway is hydrolysis, where the sulfonyl chloride moiety reacts with water to form the corresponding sulfonic acid.[2][3][4] This reaction is often catalyzed by trace amounts of acid or base. Additionally, thermal instability can lead to decomposition, especially at elevated temperatures, resulting in the formation of unwanted chlorinated byproducts and SO₂ extrusion.[5][6][7]

A thorough understanding of the stability of heteroaromatic sulfonyl halides is crucial. Studies have shown that the stability of these compounds can vary significantly based on the heterocyclic system and the position of the sulfonyl halide group.[5][6][7] For instance, pyridine-4-sulfonyl chlorides are noted to be particularly unstable.[5] While our compound of interest is a pyridine-3-sulfonyl chloride, careful handling to minimize exposure to moisture and heat remains paramount.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride in a practical question-and-answer format.

FAQ 1: My final product shows a broad melting point and an off-color (yellow to brown). What are the likely impurities?

Answer: A broad melting point and discoloration are classic indicators of impurities. The most common culprits are:

  • 2-Chloro-4-methylpyridine-3-sulfonic acid: This is the hydrolysis product. Its presence significantly lowers the melting point and can contribute to an oily or syrupy consistency.

  • Residual Starting Materials: Incomplete reaction can leave behind starting materials such as 4-methylpyridine derivatives.[1]

  • Chlorination Byproducts: Over-chlorination or side reactions during synthesis can introduce additional chlorinated species.[1]

  • Decomposition Products: Thermal stress can lead to the formation of various degradation products.

Troubleshooting Protocol:

  • Initial Assessment (TLC/LC-MS):

    • Perform Thin Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexanes to visualize the number of components.

    • For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the molecular weights of the impurities.[8][9]

  • Purification Strategy:

    • Recrystallization: If the primary impurity is the sulfonic acid, recrystallization from a non-polar, anhydrous solvent like hexanes or a mixture of hexanes and a minimal amount of a slightly more polar solvent like dichloromethane can be effective. The more polar sulfonic acid will have lower solubility in such systems.

    • Flash Chromatography: For a mixture of impurities, flash column chromatography is the preferred method.[1][10] A silica gel column with a gradient elution of ethyl acetate in hexanes (e.g., 0-5%) is a good starting point.[1]

Workflow for Impurity Identification and Removal

Impure_Product Impure Product (Broad MP, Off-Color) Analysis Analysis (TLC, LC-MS) Impure_Product->Analysis Identify_Impurity Identify Major Impurity Analysis->Identify_Impurity Hydrolysis_Product Hydrolysis Product (Sulfonic Acid) Identify_Impurity->Hydrolysis_Product  Polar Spot on TLC Starting_Material Residual Starting Material Identify_Impurity->Starting_Material  Non-polar spot Other_Byproducts Other Byproducts Identify_Impurity->Other_Byproducts Recrystallization Recrystallization (Anhydrous Hexanes/DCM) Hydrolysis_Product->Recrystallization Chromatography Flash Chromatography (Hexanes/EtOAc gradient) Starting_Material->Chromatography Other_Byproducts->Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Troubleshooting workflow for an impure product.

FAQ 2: I am observing significant product loss during aqueous workup. How can I minimize this?

Answer: Product loss during aqueous workup is almost always due to hydrolysis of the sulfonyl chloride.[2] The goal is to minimize contact time with water and maintain non-aqueous conditions as much as possible.

Troubleshooting Protocol:

  • Use of Anhydrous Solvents: Ensure all organic solvents used for extraction (e.g., dichloromethane, ethyl acetate) are thoroughly dried before use.[10]

  • Brine Wash: Instead of a plain water wash, use a saturated sodium chloride solution (brine). The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and helps to "dry" the organic layer.

  • Minimize Contact Time: Perform extractions and phase separations as quickly as possible. Avoid vigorous shaking that can create emulsions and increase the interfacial area, thus accelerating hydrolysis. Gentle inversions are preferable.

  • Drying Agent: Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water from the organic phase. Allow adequate time for the drying agent to work before filtration.

FAQ 3: My purified product degrades upon storage. What are the optimal storage conditions?

Answer: The instability of sulfonyl chlorides necessitates specific storage conditions to maintain purity.[2][5][6][7]

Recommended Storage Protocol:

  • Inert Atmosphere: Store the product under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.

  • Low Temperature: Store at low temperatures, preferably at -20°C, to slow down potential decomposition pathways.[10]

  • Anhydrous Conditions: Ensure the storage container is completely dry. It is good practice to flame-dry the vial under vacuum before transferring the product.

  • Light Protection: Store in an amber vial or a container protected from light to prevent any potential photochemical degradation.

Section 3: Advanced Purification Techniques

For particularly challenging purifications where simple recrystallization or standard chromatography is insufficient, more advanced techniques may be required.

Technique 1: Distillation Under Reduced Pressure

For larger scale purification or to remove high-boiling impurities, distillation under reduced pressure can be an effective method.[1]

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is thoroughly dried.

  • Initial Stripping: Initially, remove any low-boiling impurities, such as residual solvents, at a moderate vacuum and temperature.

  • Main Fraction Collection: Increase the vacuum and temperature carefully to distill the 2-Chloro-4-methylpyridine-3-sulfonyl chloride. The boiling point will depend on the applied pressure. It is crucial to monitor the temperature closely to avoid thermal decomposition.[1]

Quantitative Data for Distillation:

ParameterValue RangeRationale
Pressure 2.5 - 4.5 kPaReduces the boiling point to prevent thermal decomposition.[1]
Temperature 88 - 92 °CTypical range for collecting the main fraction under the specified pressure.[1]
Technique 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining very high purity material, especially for use as an analytical standard or in sensitive biological assays, preparative HPLC is the gold standard.

Experimental Protocol:

  • Column Selection: A C18 reversed-phase column is typically used.[1]

  • Mobile Phase: A gradient of water and acetonitrile is a common mobile phase system.[1] It is critical to use HPLC-grade solvents to avoid introducing impurities.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Post-Purification Workup: The collected fractions will be in an aqueous/organic solvent mixture. Rapid removal of the solvent under reduced pressure (lyophilization if the product is a solid) is necessary to prevent hydrolysis.

Purification Method Selection Guide

Start Crude Product Purity_Check Assess Purity (TLC/HPLC) Start->Purity_Check High_Purity >95% Pure? Purity_Check->High_Purity Yes Low_Purity <95% Pure? Purity_Check->Low_Purity No Final_Product High Purity Product High_Purity->Final_Product Recrystallization Attempt Recrystallization Low_Purity->Recrystallization Success_Recrys Successful? Recrystallization->Success_Recrys Chromatography Flash Chromatography Success_Recrys->Chromatography No Success_Recrys->Final_Product Yes Success_Chroma Purity >98%? Chromatography->Success_Chroma Prep_HPLC Preparative HPLC Success_Chroma->Prep_HPLC No Success_Chroma->Final_Product Yes Prep_HPLC->Final_Product

Caption: Decision tree for selecting a purification method.

Section 4: Analytical Quality Control

Ensuring the purity of the final product is critical. The following analytical techniques are recommended for quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. A C18 column with a water-acetonitrile gradient and UV detection is standard.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally similar impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help in the identification of impurities.

References

  • Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]

  • Grygorenko, O., et al. (2021). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Grygorenko, O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • Rohi, S. A., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2).
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.
  • Zhao, Q., et al. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry, 50(1).
  • Kice, J. L., & Kasperek, G. J. (1969). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 34(12), 3871–3877.
  • Movassagh, B., & Soleyman-Behbahani, A. (2006). A New, Mild Preparation of Sulfonyl Chlorides. Tetrahedron Letters, 47(37), 6613-6615.
  • Eureka | Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Glace, M., et al. (2023). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Google Patents. (2000). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
  • Bar-Lavan, Y., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Ivanov, E. S., et al. (2002). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 38(5), 734-741.

Sources

Technical Support Center: Optimizing Reactions with 2-Chloro-4-methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive reagent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your reactions.

Introduction to 2-Chloro-4-methylpyridine-3-sulfonyl Chloride

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a versatile building block in organic synthesis, prized for its ability to readily form sulfonamides and other sulfur-containing compounds.[1] Its reactivity stems from the potent electrophilic nature of the sulfonyl chloride group, making it an excellent partner for a wide range of nucleophiles, including primary and secondary amines.[1] However, this high reactivity also presents challenges, such as susceptibility to hydrolysis and potential side reactions, which can lead to diminished yields and purification difficulties. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields when using 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

A1: The most common culprit for low yields is the hydrolysis of the sulfonyl chloride. This reagent is highly sensitive to moisture, reacting with water to form the corresponding sulfonic acid, which is unreactive towards amines under typical sulfonamide formation conditions.

Q2: How should I properly store and handle 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

A2: To prevent hydrolysis, it is crucial to store the reagent under anhydrous and inert conditions. The recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[2] When handling, always use dry glassware and anhydrous solvents.

Q3: What type of base is recommended for sulfonamide synthesis with this reagent?

A3: A non-nucleophilic organic base is the preferred choice. Bases such as triethylamine or pyridine are commonly used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1] These bases do not compete with the amine nucleophile, thus maximizing the formation of the desired sulfonamide.

Q4: Can I use an inorganic base like sodium hydroxide?

A4: While inorganic bases can be used in some cases (e.g., Schotten-Baumann conditions), they are generally not recommended for reactions with highly reactive sulfonyl chlorides like this one. The presence of water in aqueous base solutions significantly increases the risk of hydrolysis of the sulfonyl chloride.

Q5: What are the expected yields for reactions with primary and secondary amines?

A5: Under optimized conditions, reactions with primary amines can yield primary sulfonamides in the range of 75-95%. Secondary amines are typically more reactive and can produce secondary sulfonamides with yields between 80-98%.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Consistently Low or No Yield of the Desired Sulfonamide

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride has degraded due to exposure to moisture, forming the unreactive sulfonic acid.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle the reagent and set up the reaction under a nitrogen or argon atmosphere.
Inappropriate Base The base used is either not strong enough to effectively scavenge the HCl byproduct, or it is too nucleophilic and competes with the amine reactant.Use a non-nucleophilic organic base such as triethylamine or pyridine. Typically, 1.1 to 1.5 equivalents of the base are sufficient.
Low Quality or Degraded Starting Material The 2-Chloro-4-methylpyridine-3-sulfonyl chloride may have degraded during storage.Use a fresh bottle of the reagent or verify the purity of the existing stock by techniques like NMR spectroscopy if possible.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures. Conversely, elevated temperatures can lead to decomposition of the sulfonyl chloride.[1]Most reactions with primary and secondary amines proceed smoothly at room temperature to 50°C.[1] If the reaction is sluggish, a modest increase in temperature can be beneficial. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Problem 2: Formation of Significant Side Products

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Bis-sulfonylation of Primary Amines Primary amines can react with two molecules of the sulfonyl chloride to form a di-sulfonylated byproduct, especially if the amine is used as the limiting reagent.Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the formation of the mono-sulfonated product. Alternatively, adding the sulfonyl chloride solution slowly to the amine solution can also minimize this side reaction.
Reaction with the Solvent Nucleophilic solvents (e.g., alcohols) can react with the sulfonyl chloride to form sulfonate esters.Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Reaction at the Pyridine Ring While less common under standard sulfonylation conditions, strong nucleophiles could potentially displace the chlorine atom on the pyridine ring, especially at elevated temperatures.Maintain a moderate reaction temperature (room temperature to 50°C).[1]
Oxidative Reactions In the presence of tertiary amines and oxygen, oxidative transformations leading to sulfonylethenamines can occur.[1]While this is a specific reaction pathway, ensuring an inert atmosphere can help minimize undesired oxidative side reactions.
Problem 3: Difficulty in Purifying the Final Product

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Contamination with Amine∙HCl Salt The hydrochloride salt of the tertiary amine base used is often insoluble in organic solvents and can complicate purification.During the work-up, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the excess amine and its salt. Follow this with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine.
Unreacted Starting Materials Incomplete conversion can lead to a mixture of starting materials and the desired product.Monitor the reaction to completion using TLC or LC-MS. If the reaction has stalled, consider adding a slight excess of one of the reactants or adjusting the temperature.
Product is an Oil or Difficult to Crystallize The sulfonamide product may not be a crystalline solid, making purification by recrystallization challenging.Purification by column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a general guideline. The specific quantities and conditions should be optimized for each substrate.

  • Preparation:

    • Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents and reagents.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 equivalents).

  • Addition of Sulfonyl Chloride:

    • Dissolve 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizing the Workflow

Sulfonamide Synthesis Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Dry_Glassware Oven-Dry Glassware Dissolve_Amine Dissolve Amine & Base in Anhydrous Solvent Anhydrous_Solvents Use Anhydrous Solvents Cool Cool to 0°C Dissolve_Amine->Cool Add_Sulfonyl_Chloride Add Sulfonyl Chloride Solution Dropwise Cool->Add_Sulfonyl_Chloride Stir Stir at Room Temperature Add_Sulfonyl_Chloride->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Dilute Dilute with Organic Solvent Monitor->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: Mechanism of sulfonamide formation.

References

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • PubMed. (2001). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. Retrieved from [Link]

  • arXiv. (2021). Solvent Effects on the Menshutkin Reaction. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • Springer. (n.d.). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • NIH. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • NIH. (n.d.). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Study and Regulatory Effects of Chloride Ions on the B-Z Oscillating Reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Reactions Involving 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-4-methylpyridine-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in chemical synthesis. Our aim is to equip you with the knowledge to prevent its decomposition and optimize your reaction outcomes.

Introduction: Understanding the Instability of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly reactive intermediate valuable in the synthesis of a variety of compounds, including pyrimidine derivatives with anti-proliferative activity.[1] Its reactivity, however, is a double-edged sword, making it prone to decomposition under common laboratory conditions. The primary culprits are its sensitivity to moisture and thermal instability.[1] As a β-substituted pyridine sulfonyl chloride, the principal decomposition pathway is hydrolysis, leading to the formation of the corresponding and often unreactive sulfonic acid.[2] This guide will provide you with the expertise to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-Chloro-4-methylpyridine-3-sulfonyl chloride is giving a low yield. What are the likely causes?

A1: Low yields are most commonly due to the decomposition of the sulfonyl chloride. The primary cause is hydrolysis from residual moisture in your reagents or solvents.[3] Another significant factor is the reaction temperature; elevated temperatures can accelerate decomposition.[1] The choice of base is also critical, as some bases can either be not effective enough in scavenging the HCl byproduct or can promote side reactions.

Q2: I see an unexpected, more polar spot on my TLC plate that doesn't correspond to my starting material or desired product. What is it?

A2: This polar impurity is almost certainly the corresponding 2-chloro-4-methylpyridine-3-sulfonic acid, the product of hydrolysis.[2][3] Its formation indicates the presence of water in your reaction.

Q3: Can I use pyridine as both the base and the solvent for my reaction?

A3: While pyridine is a common base for sulfonamide formation, using it as a solvent can sometimes lead to the formation of alkyl halide byproducts, especially at elevated temperatures. It is generally recommended to use a non-nucleophilic solvent and a suitable base in stoichiometric amounts.

Q4: My 2-Chloro-4-methylpyridine-3-sulfonyl chloride has a yellowish tint. Is it still usable?

A4: A slight yellow color may not significantly impact your reaction, but a pronounced discoloration is an indicator of decomposition. For reactions sensitive to impurities or for achieving high yields and purity, it is always best to use a fresh or purified reagent.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common problems encountered when using 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Problem 1: Low or No Product Formation

LowYieldTroubleshooting

Problem 2: Formation of Sulfonic Acid Byproduct

ByproductTroubleshooting

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides

This protocol provides a robust starting point for the reaction of 2-Chloro-4-methylpyridine-3-sulfonyl chloride with a primary or secondary amine.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Prepare a solution of 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Purification Strategy to Remove Sulfonic Acid Byproduct

If your reaction is contaminated with 2-chloro-4-methylpyridine-3-sulfonic acid, the following work-up modification is highly effective:

  • After the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer three times with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the acidic sulfonic acid, forming the corresponding sulfonate salt, which is highly soluble in the aqueous layer.

  • Proceed with the standard work-up by washing with brine, drying, and concentrating.

Data Summary

ParameterRecommendationRationale
Reaction Temperature 0 °C for addition, then room temperatureMinimizes thermal decomposition of the sulfonyl chloride.[1]
Solvents Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileAprotic solvents that are unreactive towards the sulfonyl chloride.
Bases Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Non-nucleophilic tertiary amines that effectively scavenge HCl without competing with the primary/secondary amine nucleophile.
Stoichiometry Slight excess of the amine (1.1-1.2 eq)Ensures complete consumption of the valuable sulfonyl chloride.

In-Depth Scientific Discussion: The "Why" Behind the Protocol

The pronounced instability of 2-Chloro-4-methylpyridine-3-sulfonyl chloride stems from the electronic properties of the pyridine ring and the inherent reactivity of the sulfonyl chloride group.

The Role of the Pyridine Ring

The position of the sulfonyl chloride group at the 3-position (a β-position) of the pyridine ring is critical to its stability. A comprehensive study on the stability of heteroaromatic sulfonyl chlorides revealed that β-isomeric pyridine sulfonyl chlorides are primarily susceptible to decomposition via hydrolysis.[2] This is in contrast to α- and γ-isomers, which are more prone to SO₂ extrusion.[2] The electron-withdrawing nature of the pyridine nitrogen influences the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack by water.

Mechanism of Hydrolysis

The hydrolysis of sulfonyl chlorides is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom.[4] Water acts as the nucleophile, attacking the electrophilic sulfur. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to form the sulfonic acid. The presence of acid or base can catalyze this process.

HydrolysisMechanism

Conclusion

Success in reactions involving 2-Chloro-4-methylpyridine-3-sulfonyl chloride hinges on a thorough understanding of its inherent instability and the adoption of meticulous experimental techniques. By rigorously excluding moisture, controlling the reaction temperature, and selecting appropriate reagents, its decomposition can be effectively minimized, leading to high yields of the desired products. This guide provides the foundational knowledge and practical strategies to empower you to confidently and successfully utilize this versatile reagent in your research.

References

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Preprint. [Link]

  • Aboul-Enein, H. Y., & El-Ragehy, N. A. (1979). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Phosphorus and Sulfur and the Related Elements, 8(2), 231-235. [Link]

  • Moore, M. L., & Miller, C. S. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

  • Cooper, I. R., & Williams, D. H. (2004). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 45(4), 819-821. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748-754. [Link]

  • PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. Retrieved from [Link]

  • Gilbile, R., & Deshmukh, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 943-949. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of sulfonyl chloride substrate precursors. Organic letters, 8(8), 1495-1498. [Link]

  • Grozinger, K. G., & Geyer, H. M. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent No. 6,399,781. Washington, DC: U.S.
  • Takeda Pharmaceutical Company Limited. (2021). Synthesis method of pyridine-3-sulfonyl chloride.
  • Caddick, S., & Fitzmaurice, R. (2012). The Synthesis of Functionalised Sulfonamides. [Link]

  • Union Oil Company of California. (1969). Purification of sulfonic acids. U.S. Patent No. 3,496,224. Washington, DC: U.S.
  • Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 213-230. [Link]

  • Back, T. G., & Moussa, Z. (2002). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 4(10), 1797-1799. [Link]

  • Wallace, O. B. (2012). Synthesis of sulfonamides. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b. [Link]

  • Wu, W., & Wang, G. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(6), 405-407. [Link]

  • Bar-Ziv, R., & Jamison, T. F. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • Wei, H., Pereshivko, O. P., & Van der Eycken, E. V. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Monatshefte für Chemie-Chemical Monthly, 149(2), 333-338. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Grozinger, K. G., & Geyer, H. M. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Kice, J. L., & Legan, E. (1973). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Journal of the American Chemical Society, 95(12), 3912-3917. [Link]

  • Pop, F., & Cheregi, M. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]

  • Richter Gedeon Vegyeszeti Gyar Rt. (2003). Process for the preparation of highly pure torsemide.
  • Krka, Tovarna Zdravil, D. D., Novo Mesto. (2003). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). [Link]

  • Manivel, P., & Kumar, R. S. (2015). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. IUCrData, 1(1), x152285. [Link]

  • Jiangsu Agrotech & Consulting Co Ltd. (2016). Method for preparing high-purity sulfonamide compound, and application thereof.
  • Sci-Hub. (n.d.). Kinetics and mechanism of the hydrolysis of methyl pyridyl and methyl quinolyl ketoximes in sulphuric acid. Retrieved from [Link]

  • Lafutidine Pharmaceutical Factory of Xinxiang Medical College. (2012). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

Sources

Technical Support Center: Analytical Methods for Monitoring 2-Chloro-4-methylpyridine-3-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-Chloro-4-methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions. The inherent reactivity of the sulfonyl chloride functional group necessitates robust analytical methods to track reaction progress, identify byproducts, and ensure the quality of your target compounds.[1]

This resource provides practical, field-tested advice to navigate the common challenges encountered during the analysis of these critical reactions.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary and versatile technique for monitoring the reactions of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, especially for non-volatile or thermally labile compounds.[1]

Frequently Asked Questions & Troubleshooting

Q1: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the sulfonyl chloride. What could be the cause?

A1: Poor peak shape is a common issue and can often be attributed to several factors:

  • Secondary Silanol Interactions: The silica backbone of C18 columns can have residual acidic silanol groups that interact with the basic pyridine moiety of your analyte, leading to peak tailing.

    • Solution: Use a base-deactivated column or add a competitive base, like triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1%).

  • Sample Overload: Injecting too concentrated a sample can saturate the column, causing peak fronting.

    • Solution: Dilute your sample and reinject.

  • Inappropriate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analyte.

    • Solution: For pyridine-containing compounds, a mobile phase pH around 3-4, achieved with a buffer like phosphate or formate, can often improve peak shape.[2]

Q2: I'm observing the appearance of a new, more polar peak over time in my reaction monitoring. What is it likely to be?

A2: Given the high reactivity of the sulfonyl chloride group, the new, more polar peak is very likely the corresponding sulfonic acid.[2] This is due to hydrolysis of the sulfonyl chloride by trace amounts of water in your reaction mixture or analytical mobile phase.

  • Confirmation: To confirm, you can intentionally spike your sample with water and monitor the increase in the suspected hydrolysis peak.

  • Mitigation: Ensure all solvents and reagents are anhydrous. For analysis, prepare samples immediately before injection and use a well-maintained HPLC system with dry solvents.

Q3: How can I improve the sensitivity of my analysis for low-level impurities?

A3: Enhancing sensitivity can be achieved through several approaches:

  • Derivatization: 2-Chloro-4-methylpyridine-3-sulfonyl chloride can be used as a derivatizing agent to enhance the sensitivity of other analytes.[1][3] Conversely, you can derivatize your compound of interest to improve its detection.

  • Detector Wavelength: Ensure you are monitoring at the UV absorbance maximum of your analyte. A diode array detector (DAD) can be invaluable for determining this.

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer provides significantly higher sensitivity and selectivity.

Typical HPLC Protocol

This protocol provides a starting point for method development. Optimization will be required based on your specific reaction mixture.

Parameter Condition Rationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress silanol interactions and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 5% B, ramp to 95% B over 15 minA gradient is often necessary to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection UV at 230 nm or 254 nmCommon wavelengths for aromatic compounds.[2]
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench Reaction (if necessary) Sample->Quench Stop reaction Dilute Dilute with Mobile Phase Quench->Dilute Prepare for injection Inject Inject onto HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify

Caption: Workflow for HPLC reaction monitoring.

Section 2: Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. However, the reactivity of sulfonyl chlorides presents challenges.

Frequently Asked Questions & Troubleshooting

Q1: My sulfonyl chloride appears to be degrading in the GC inlet. How can I prevent this?

A1: Thermal degradation is a significant concern for sulfonyl chlorides.

  • Lower Inlet Temperature: Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation.

  • Derivatization: This is often the most robust solution. Convert the sulfonyl chloride to a more thermally stable derivative, such as a sulfonamide, by reacting it with an amine (e.g., diethylamine).[4] This also improves chromatographic performance.

Q2: I'm having trouble separating my analyte from a starting material with a similar boiling point. What can I do?

A2: Co-elution can be addressed by optimizing chromatographic parameters.

  • Column Polarity: Use a column with a different stationary phase polarity. A non-polar or medium-polarity column is a good starting point.

  • Temperature Program: A slower temperature ramp can improve resolution between closely eluting peaks.[5]

  • Column Length: A longer column will provide more theoretical plates and better separation.

Protocol for GC-MS Analysis with Derivatization
  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture into a vial.

    • Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

    • Add a solution of diethylamine to convert the 2-Chloro-4-methylpyridine-3-sulfonyl chloride to its corresponding N,N-diethylsulfonamide.

  • GC-MS Parameters:

Parameter Condition Rationale
Column RTX-5MS (30 m x 0.25 mm x 0.25 µm) or similarA common, robust column for a wide range of analytes.[5]
Carrier Gas HeliumInert carrier gas.
Injector Temperature 280 °C (optimize downwards if degradation occurs)Ensures volatilization of the sample.[5]
Oven Program 50 °C (1 min), then 25 °C/min to 300 °C (hold 3 min)A general-purpose program that can be optimized.[5]
Ion Source Temp. 200 °CStandard ion source temperature.[5]
Mass Range m/z 50-400Covers the expected mass range of the analyte and fragments.[5]
Logical Flow for Derivatization GC-MS

Derivatization_GCMS Start Reaction Aliquot (contains sulfonyl chloride) Deriv Add Amine (e.g., Diethylamine) Derivatization Reaction Start->Deriv Stabilize for analysis Inject Inject Derivatized Sample into GC-MS Deriv->Inject Separate GC Separation of Sulfonamide Inject->Separate Detect MS Detection and Identification Separate->Detect End Quantification of Original Sulfonyl Chloride Detect->End

Caption: Derivatization workflow for GC-MS analysis.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for in-situ reaction monitoring, providing structural information without the need for chromatographic separation.[6]

Frequently Asked Questions & Troubleshooting

Q1: The peaks in my ¹H NMR spectrum are broad and poorly resolved during the reaction. Why is this happening?

A1: Peak broadening during a reaction can be due to several factors:

  • Sample Inhomogeneity: The reaction mixture may not be uniform, leading to a non-homogenous magnetic field within the NMR tube.[6]

  • Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.

  • Chemical Exchange: If the reaction is at or near equilibrium, exchange between reactants and products can broaden the signals.

Solution:

  • Ensure thorough mixing of the reaction mixture before and during analysis.

  • If possible, use a flow NMR setup for continuous monitoring of homogenous reaction mixtures.[7]

  • For kinetic studies, consider acquiring data at different temperatures to see if the broadening is due to chemical exchange.

Q2: Which solvent should I use for NMR analysis of the highly reactive 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

A2: The choice of solvent is critical to prevent unwanted reactions.

  • Aprotic, Deuterated Solvents: Use anhydrous, aprotic deuterated solvents such as CDCl₃ or Acetone-d₆.[5][8]

  • Avoid Protic Solvents: Avoid D₂O, Methanol-d₄, or other protic solvents as they will react with the sulfonyl chloride.

Key NMR Observables for Reaction Monitoring
  • ¹H NMR: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. The chemical shifts of protons adjacent to the sulfonyl chloride group will change significantly upon reaction.[8]

  • ¹⁹F or ³¹P NMR (if applicable): If your reaction involves reagents containing these nuclei, they can provide cleaner spectra with less background for monitoring.[9]

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of your compounds.

Frequently Asked Questions & Troubleshooting

Q1: What are the characteristic isotopic patterns I should look for with 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

A1: The presence of chlorine and sulfur gives a distinct isotopic signature.

  • Chlorine: Look for the M+ and M+2 peaks in an approximately 3:1 ratio due to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Sulfur: The presence of the ³⁴S isotope will give a smaller M+2 peak (approximately 4.4% of the M+ peak).

Q2: What are the expected fragmentation patterns for this compound in an MS experiment?

A2: Common fragmentation pathways for sulfonyl chlorides include:

  • Loss of Cl•: (M-35/37)

  • Loss of SO₂: (M-64)

Understanding these fragmentation patterns is key to identifying your compound and any related impurities in a complex mixture.

References

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). Journal of Chromatography A. Retrieved January 19, 2026, from [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap.
  • Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2021). PMC. Retrieved January 19, 2026, from [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Retrieved January 19, 2026, from [Link]

  • NMR reaction monitoring in flow synthesis. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

Sources

dealing with moisture sensitivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and using this moisture-sensitive reagent.

Introduction

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly reactive intermediate valuable in organic synthesis, particularly for the preparation of sulfonamides and other derivatives used in medicinal chemistry.[1] Its utility is derived from the electrophilic sulfonyl chloride group, which readily reacts with a variety of nucleophiles.[1] However, this high reactivity also makes the compound extremely sensitive to moisture, which can lead to hydrolysis and subsequent failure of reactions. This guide provides practical advice to mitigate these challenges and ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the use of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, with a focus on problems arising from its moisture sensitivity.

Issue 1: Low or No Yield of the Desired Product in Sulfonylation Reactions

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting materials (amine, alcohol, etc.).

  • The primary product observed is the sulfonic acid corresponding to the hydrolysis of the sulfonyl chloride.

  • A significant amount of an unexpected, highly polar byproduct is present.

Root Cause Analysis:

The most probable cause is the hydrolysis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride to the corresponding and unreactive 2-chloro-4-methylpyridine-3-sulfonic acid. This can happen either during storage or during the reaction itself.

Investigative Workflow:

start Low or No Yield check_reagent Assess Sulfonyl Chloride Quality start->check_reagent check_conditions Evaluate Reaction Conditions start->check_conditions hydrolyzed_reagent Reagent Hydrolyzed During Storage check_reagent->hydrolyzed_reagent Visible clumping, fuming in air, or analytical data confirms sulfonic acid hydrolysis_in_situ Hydrolysis Occurred In Situ check_conditions->hydrolysis_in_situ Inadequate drying of solvent, glassware, or reagents solution1 Discard hydrolyzed reagent. Use a fresh, properly stored bottle. hydrolyzed_reagent->solution1 Solution solution2 Implement rigorous anhydrous techniques. (See Protocol 1) hydrolysis_in_situ->solution2 Solution

Caption: Troubleshooting workflow for low-yield sulfonylation.

Solutions & Preventative Measures:

  • Reagent Quality Assessment: Before use, visually inspect the 2-Chloro-4-methylpyridine-3-sulfonyl chloride. It should be a free-flowing solid. Any clumping or the appearance of a sticky or oily residue suggests hydrolysis. If in doubt, a quick proton NMR can confirm the presence of the sulfonic acid.

  • Rigorous Anhydrous Technique: Sulfonyl chlorides readily react with atmospheric moisture. Therefore, implementing strict anhydrous techniques is critical.

    • Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.

    • Solvents: Use only high-quality anhydrous solvents. Solvents from freshly opened septum-sealed bottles are recommended. If using solvents from a solvent purification system, ensure the drying columns are active. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for sulfonylation reactions.

    • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas, such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[2]

Issue 2: Formation of Multiple Products or Byproducts

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and desired product.

  • Purification is difficult due to the presence of closely eluting impurities.

Root Cause Analysis:

Besides the hydrolysis product, side reactions can occur, especially with primary amines which can undergo double sulfonylation (bis-sulfonylation).

Solutions:

  • Control Stoichiometry: To avoid bis-sulfonylation of primary amines, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can enhance selectivity and minimize the formation of byproducts.

  • Order of Addition: Slowly add the sulfonyl chloride solution to the solution of the nucleophile and base. This maintains a low concentration of the electrophile and can reduce side reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

A1: Proper storage is crucial to maintain the integrity of the reagent. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[2] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, bases, and strong oxidizing agents. For long-term storage, refrigeration in a desiccator is recommended.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture.
Temperature Cool (Refrigerated)Reduces the rate of potential decomposition.
Container Tightly sealed, original containerPrevents ingress of moisture and contaminants.
Location Dry, well-ventilated areaEnsures a low-humidity environment and safety.

Q2: What are the visible signs of decomposition or hydrolysis?

A2: The primary sign of hydrolysis is a change in the physical appearance of the compound. A fresh, high-purity sample should be a crystalline or powdered solid. Hydrolysis to the sulfonic acid will often result in a sticky, syrupy, or clumped solid. Exposure to moist air may also cause the solid to fume, releasing hydrogen chloride gas.[3]

Q3: Can I use a partially hydrolyzed bottle of 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

A3: It is strongly advised against. The hydrolyzed product, 2-chloro-4-methylpyridine-3-sulfonic acid, is unreactive in typical sulfonylation reactions. Its presence will lead to lower yields and complicate the purification of the desired product. For best results, always use a fresh, uncompromised reagent.

Q4: What is the appropriate personal protective equipment (PPE) for handling this compound?

A4: Due to its corrosive nature, appropriate PPE is mandatory. This includes:

  • Eye Protection: Tightly fitting safety goggles and a face shield.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A chemical-resistant lab coat.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.

Q5: How should I quench a reaction containing excess 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

A5: Excess sulfonyl chloride must be safely neutralized before workup. A recommended procedure is to slowly and carefully add the reaction mixture to a stirred, cold (0°C) aqueous solution of a weak base, such as sodium bicarbonate. This should be done in a fume hood, as the quenching process will release CO2 and HCl gas. Do not add water directly to the reaction flask containing a high concentration of the sulfonyl chloride, as this can cause a vigorous exothermic reaction.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol outlines the formation of a sulfonamide from an amine, emphasizing the necessary precautions for handling the moisture-sensitive sulfonyl chloride.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction Setup (under N2/Ar) cluster_workup Workup & Purification prep_glass Oven-dry glassware dissolve_amine Dissolve amine and base in anhydrous solvent prep_glass->dissolve_amine prep_reagents Prepare anhydrous solvents and reagents prep_reagents->dissolve_amine cool_solution Cool to 0 °C dissolve_amine->cool_solution add_sulfonyl Slowly add sulfonyl chloride solution cool_solution->add_sulfonyl prepare_sulfonyl Dissolve sulfonyl chloride in anhydrous solvent prepare_sulfonyl->add_sulfonyl warm_rt Warm to room temperature and stir add_sulfonyl->warm_rt quench Quench with NaHCO3 (aq) warm_rt->quench extract Extract with organic solvent quench->extract dry_purify Dry, concentrate, and purify extract->dry_purify

Caption: Workflow for anhydrous sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: Oven-dry all glassware and cool under an inert atmosphere.

  • Reaction Setup: To a dry flask under nitrogen or argon, add the amine (1.0 equiv.) and an anhydrous aprotic solvent (e.g., DCM or THF).

  • Add a suitable base (e.g., triethylamine or pyridine, 1.2 equiv.).

  • Cool the stirred solution to 0°C using an ice bath.

  • In a separate dry flask, dissolve 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.1 equiv.) in a minimal amount of the same anhydrous solvent.

  • Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly transfer the mixture to a beaker containing a stirred, cold saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Advise for using anhydrous sulfolane below room temperature. Reddit. Available at: [Link]

  • methanesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • Using drying agents. University of California, Los Angeles. Available at: [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. 2016.
  • How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. 2021.
  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. 2008.

Sources

Technical Support Center: Removal of Unreacted 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly reactive reagent used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a variety of nucleophiles, including amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1][2] However, this high reactivity also necessitates its complete removal from the reaction mixture post-completion. Failure to remove the unreacted sulfonyl chloride can lead to the formation of impurities in subsequent steps, complicate product purification, and compromise the yield and safety of the final product.

This technical guide provides a comprehensive resource for researchers, chemists, and process development professionals, offering troubleshooting advice and detailed protocols for the effective removal of unreacted 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted 2-Chloro-4-methylpyridine-3-sulfonyl chloride?

Unreacted 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a potent electrophile and can cause several issues.[2] Firstly, it can react with nucleophilic reagents or solvents in subsequent steps, leading to unwanted byproducts. Secondly, its polarity can be similar to that of the desired product, making chromatographic separation difficult and inefficient. Lastly, sulfonyl chlorides are corrosive and react with moisture, releasing hydrochloric acid (HCl), which can degrade acid-sensitive products and pose a safety hazard.[3]

Q2: What are the primary strategies for removing this sulfonyl chloride?

The core strategy is to "quench" the reaction, which involves converting the highly reactive sulfonyl chloride into a less reactive and more easily separable derivative. The main approaches are:

  • Aqueous Hydrolysis: Using a basic aqueous solution to hydrolyze the sulfonyl chloride into its corresponding sulfonic acid salt, which is highly water-soluble and easily removed by extraction.[3]

  • Nucleophilic Quenching: Reacting it with a simple nucleophile like an amine or alcohol to form a sulfonamide or sulfonate ester. This alters the compound's polarity, facilitating separation by chromatography or extraction.

  • Scavenger Resins: Employing a solid-supported nucleophile (typically an amine resin) that covalently binds to the sulfonyl chloride. The resulting resin-bound byproduct is then simply removed by filtration.

Q3: My product is sensitive to water and/or basic conditions. What is the best removal method?

For products with base-labile functional groups (e.g., esters) or general sensitivity to aqueous conditions, the use of scavenger resins is the ideal solution. This method avoids an aqueous workup entirely. An alternative is to use a non-basic, non-aqueous nucleophilic quench, for example, by adding a small amount of a primary or secondary amine, followed by chromatographic purification.

Q4: I performed a wash with aqueous sodium bicarbonate (NaHCO₃), but I still detect the sulfonyl chloride in my organic layer. What could be the reason?

While a basic wash is effective for neutralizing the sulfonic acid byproduct of hydrolysis, it may not be sufficient to hydrolyze all of the unreacted sulfonyl chloride. Several factors could be at play:

  • Insufficient Contact Time: Hydrolysis can be slow, especially in a biphasic mixture. Vigorous stirring for an extended period (30-60 minutes) is crucial to maximize the interfacial area and ensure the reaction goes to completion.

  • Poor Solubility: The sulfonyl chloride may have low solubility in the aqueous phase, or the base may have poor solubility in the organic solvent (e.g., dichloromethane). Adding a co-solvent or increasing the volume of the aqueous phase can help.

  • Steric Hindrance: The structure of 2-Chloro-4-methylpyridine-3-sulfonyl chloride might render it less reactive towards hydrolysis compared to simpler sulfonyl chlorides. In such cases, a more reactive nucleophilic quencher or a scavenger resin is recommended.

Q5: How do I choose the most appropriate removal method for my experiment?

The optimal method depends on several factors: the stability of your product, the scale of the reaction, and the available purification equipment. Use the decision-making workflow below to guide your choice.

Troubleshooting and In-Depth Protocols

Decision-Making Workflow for Method Selection

This workflow will help you select the most suitable protocol based on your specific experimental conditions.

start Start: Reaction Complete q1 Is the desired product stable to aqueous base? start->q1 q3 Is high-throughput processing needed or is the product valuable/sensitive? q1->q3  No p1 Protocol 1: Aqueous Quench & Extractive Work-up q1->p1  Yes q2 Is chromatographic separation of product and quenched byproduct feasible? p2 Protocol 2: Nucleophilic Quench & Chromatography q2->p2  Yes p3 Protocol 3: Scavenger Resin Purification q2->p3  No q3->q2  No q3->p3  Yes

Caption: Decision workflow for selecting a removal method.

Protocol 1: Standard Aqueous Quench & Extractive Work-up

This is the most common and cost-effective method, suitable for base-stable products. It converts the sulfonyl chloride into a highly polar, water-soluble sulfonate salt that is easily removed into the aqueous phase.

Step-by-Step Methodology:

  • Cool the Reaction: Once the primary reaction is complete (as monitored by TLC, LC-MS, etc.), cool the reaction mixture to 0-10 °C using an ice bath. This mitigates the exothermic nature of the quench.

  • Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue stirring vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis. Monitor the disappearance of the sulfonyl chloride spot by TLC.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully separate.

  • Extraction: Drain the lower aqueous layer. Wash the organic layer with water, followed by brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4][5]

Protocol 2: Nucleophilic Quench for Challenging Separations

This method is useful when the product and the starting sulfonyl chloride have similar polarities, making chromatographic separation difficult. Quenching with a simple amine or alcohol creates a new byproduct with a significantly different polarity.

Step-by-Step Methodology:

  • Cool the Reaction: After reaction completion, cool the mixture to 0-10 °C.

  • Quench: Add a simple, volatile nucleophile. For example:

    • Amine Quench: Add 2-3 equivalents (relative to the excess sulfonyl chloride) of a simple amine like aqueous ammonia or a secondary amine (e.g., diethylamine).

    • Alcohol Quench: Add an excess of a simple alcohol like methanol.

  • Stir: Stir the mixture at room temperature for 30 minutes. The sulfonyl chloride is converted to a more polar sulfonamide or a less polar sulfonate ester.

  • Concentrate: Remove the solvent and excess volatile quenching agent under reduced pressure.

  • Purify: Purify the resulting crude mixture using column chromatography. The significant polarity difference between the product and the new sulfonamide/sulfonate byproduct should allow for a clean separation.

Protocol 3: Scavenger Resin Purification

This is the premier method for sensitive or valuable products and is highly amenable to parallel synthesis. It avoids aqueous conditions and simplifies purification to a simple filtration.

Step-by-Step Methodology:

  • Select Resin: Choose a suitable amine-based scavenger resin, such as aminomethyl polystyrene or a silica-based amine scavenger (Si-Amine).

  • Add Resin: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess sulfonyl chloride).

  • Agitate: Stopper the flask and stir or shake the resulting slurry at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS for the complete disappearance of the sulfonyl chloride.

  • Filter: Once scavenging is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and washes, and concentrate under reduced pressure to yield a clean crude product, often pure enough for the next step without further purification.

cluster_0 Quenching Pathways RSO2Cl R-SO₂Cl (Unreacted Reagent) H2O H₂O / Base (Aqueous Quench) RSO2Cl->H2O Amine R'₂NH (Nucleophilic Quench) RSO2Cl->Amine Resin Resin-NH₂ (Scavenger) RSO2Cl->Resin SulfonicAcid R-SO₃⁻ M⁺ (Water-Soluble Salt) H2O->SulfonicAcid Removed by Extraction Sulfonamide R-SO₂NR'₂ (Altered Polarity) Amine->Sulfonamide Removed by Chromatography ResinBound Resin-NH-SO₂-R (Solid Waste) Resin->ResinBound Removed by Filtration

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl Chloride and Other Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a myriad of therapeutic agents. The reactivity of the sulfonyl chloride functional group is paramount to the success of these synthetic endeavors, dictating reaction conditions, substrate scope, and ultimately, the efficiency of drug candidate synthesis. This guide provides an in-depth technical comparison of the reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride , a heteroaromatic sulfonyl chloride of increasing importance, with commonly employed aliphatic and aromatic analogues. This analysis is grounded in the principles of physical organic chemistry and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.

The Central Role of the Sulfonyl Chloride Group

The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the electronic and steric nature of the organic substituent (R) attached to the sulfonyl group (-SO₂Cl). Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, increasing its susceptibility to nucleophilic attack, while electron-donating groups have the opposite effect.

The general reaction of a sulfonyl chloride with a nucleophile, such as an amine, proceeds via a nucleophilic substitution pathway to form a sulfonamide. This transformation is a cornerstone of drug discovery, enabling the synthesis of compounds with a wide range of biological activities.[1]

A Comparative Analysis of Reactivity: 2-Chloro-4-methylpyridine-3-sulfonyl Chloride in Focus

To provide a comprehensive understanding of the reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, we will compare it with three widely used sulfonyl chlorides:

  • Methanesulfonyl Chloride (MsCl): A common aliphatic sulfonyl chloride.

  • Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride.

  • p-Toluenesulfonyl Chloride (TsCl): An aromatic sulfonyl chloride with an electron-donating methyl group.

The reactivity of these compounds is influenced by a combination of inductive and resonance effects, as well as steric hindrance.

Electronic Effects: The Driving Force of Reactivity

The pyridine ring in 2-Chloro-4-methylpyridine-3-sulfonyl chloride is electron-withdrawing, which is expected to increase the electrophilicity of the sulfonyl sulfur. Furthermore, the presence of a chlorine atom at the 2-position of the pyridine ring provides an additional electron-withdrawing inductive effect. In contrast, the methyl group in p-toluenesulfonyl chloride is electron-donating, which should decrease the reactivity compared to the unsubstituted benzenesulfonyl chloride. Methanesulfonyl chloride, being aliphatic, lacks the resonance effects of its aromatic counterparts.

Based on these electronic considerations, a predicted order of reactivity towards a given nucleophile would be:

2-Chloro-4-methylpyridine-3-sulfonyl chloride > Benzenesulfonyl chloride > p-Toluenesulfonyl chloride > Methanesulfonyl chloride

This enhanced reactivity of the heteroaromatic sulfonyl chloride can be advantageous, potentially allowing for milder reaction conditions and the use of less nucleophilic amines.

Steric Considerations

While electronic effects are often dominant, steric hindrance around the sulfonyl group can also play a significant role in modulating reactivity. The substituents on the pyridine ring of 2-Chloro-4-methylpyridine-3-sulfonyl chloride may introduce some steric bulk compared to the sterically unencumbered methanesulfonyl chloride. However, for many applications, this is not a prohibitive factor.

Quantitative Comparison of Reactivity

Studies on the solvolysis of arenesulfonyl chlorides have shown a clear dependence of the reaction rate on the electronic nature of the substituents, as described by the Hammett equation.[2][3] Electron-withdrawing groups consistently lead to an increase in the rate of solvolysis. For instance, p-nitrobenzenesulfonyl chloride undergoes solvolysis significantly faster than benzenesulfonyl chloride.[2][3]

Given the electron-withdrawing nature of the 2-chloropyridine moiety, it is reasonable to expect that 2-Chloro-4-methylpyridine-3-sulfonyl chloride will exhibit a higher rate of hydrolysis and reaction with other nucleophiles compared to benzenesulfonyl chloride and p-toluenesulfonyl chloride.

Table 1: Predicted Relative Reactivity and Supporting Rationale

Sulfonyl ChlorideStructureKey Structural FeaturesPredicted Relative ReactivityRationale
2-Chloro-4-methylpyridine-3-sulfonyl chloride Electron-withdrawing 2-chloropyridyl groupHighest Strong inductive and resonance electron-withdrawing effects from the ring and the chloro substituent significantly increase the electrophilicity of the sulfonyl sulfur.
Benzenesulfonyl Chloride (BsCl) Unsubstituted phenyl groupHigh Serves as a baseline for aromatic sulfonyl chlorides.
p-Toluenesulfonyl Chloride (TsCl) Electron-donating methyl group on the phenyl ringModerate The electron-donating nature of the methyl group slightly reduces the electrophilicity of the sulfonyl sulfur compared to BsCl.[4]
Methanesulfonyl Chloride (MsCl) Aliphatic methyl groupLower Lacks the activating effect of an aromatic ring and is generally less reactive than aromatic sulfonyl chlorides in nucleophilic substitution reactions.

Experimental Evaluation of Reactivity: A Protocol for Competitive Amination

To empirically determine the relative reactivity of these sulfonyl chlorides, a competitive amination experiment can be performed. This involves reacting a mixture of the sulfonyl chlorides with a limiting amount of an amine and monitoring the formation of the corresponding sulfonamides over time.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare equimolar stock solutions of all sulfonyl chlorides and the amine in a suitable solvent (e.g., acetonitrile). prep_mix Prepare a reaction mixture containing equimolar amounts of all sulfonyl chlorides and a sub-stoichiometric amount of the amine (e.g., 0.25 equivalents relative to the total sulfonyl chloride concentration). prep_sol->prep_mix run_rxn Initiate the reaction at a constant temperature (e.g., 25 °C) with vigorous stirring. prep_mix->run_rxn aliquots Withdraw aliquots at specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes). run_rxn->aliquots quench Quench the reaction in each aliquot immediately (e.g., by adding a large excess of a primary amine scavenger like piperidine). aliquots->quench hplc Analyze the quenched aliquots by HPLC to quantify the concentration of each sulfonamide product. quench->hplc plot Plot the concentration of each product versus time to determine the initial reaction rates. hplc->plot compare Compare the initial rates to establish the relative reactivity of the sulfonyl chlorides. plot->compare G RSO2Cl Sulfonyl Chloride (R-SO₂Cl) TS Transition State [R-SO₂(Cl)(NH₂R')] RSO2Cl->TS Nucleophilic Attack Amine Amine (R'-NH₂) Amine->TS Product Sulfonamide (R-SO₂NHR') TS->Product Loss of Cl⁻ HCl HCl TS->HCl

Caption: Generalized mechanism for sulfonamide formation.

Conclusion for the Practicing Scientist

The choice of sulfonyl chloride is a critical parameter in the synthesis of sulfonamides. 2-Chloro-4-methylpyridine-3-sulfonyl chloride presents itself as a highly reactive building block, offering potential advantages in terms of reaction rates and conditions. Its enhanced electrophilicity, driven by the electronic properties of the 2-chloropyridine ring, makes it a valuable tool for accessing complex sulfonamides, particularly when dealing with less nucleophilic amines or when milder reaction conditions are required to preserve sensitive functional groups.

The experimental protocol outlined in this guide provides a robust framework for the direct comparison of the reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride with other sulfonyl chlorides, enabling researchers to make data-driven decisions in their synthetic planning. By understanding the interplay of electronic and steric effects, and by employing quantitative methods to assess reactivity, scientists can optimize their synthetic routes and accelerate the discovery and development of new chemical entities.

References

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Oriental Journal of Chemistry. Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]

  • Vedejs, E. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Angewandte Chemie International Edition. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

  • ResearchGate. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. [Link]

  • PubMed. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. [Link]

  • DSpace@MIT. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

  • PubMed Central. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ChemRxiv. NMR reaction monitoring robust to spectral distortions. [Link]

  • PubMed. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. [Link]

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ResearchGate. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. [Link]

  • PubMed Central. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Semantic Scholar. NMR spectroscopy to follow reaction progress in ionic liquids. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • MDPI. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. [Link]

  • Reaction Chemistry & Engineering. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • PubMed. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • ResearchGate. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. [Link]

Sources

A Comparative Guide to Sulfonylation Reagents: Alternatives to 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to act as a bioisostere for amides and its prevalence in a wide array of therapeutic agents. The synthesis of sulfonamides traditionally relies on the reaction of a sulfonyl chloride with a primary or secondary amine. 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a key reagent in this class, particularly recognized for its role in the synthesis of complex pharmaceutical intermediates. However, its reactivity, stability, and the potential for side reactions necessitate a thorough understanding of alternative reagents and methodologies.

This guide provides an in-depth technical comparison of viable alternatives to 2-Chloro-4-methylpyridine-3-sulfonyl chloride, offering insights into their respective advantages, disadvantages, and practical applications. We will delve into direct structural analogs, alternative sulfonylating agents, and innovative synthetic strategies, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

Understanding the Benchmark: 2-Chloro-4-methylpyridine-3-sulfonyl chloride

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a versatile reagent employed in the synthesis of various pharmaceutical compounds. Its reactivity is primarily dictated by the electrophilic sulfonyl chloride group, while the substituted pyridine ring modulates its solubility and potential for further functionalization. A notable application of this reagent is in the synthesis of pyrimidine derivatives with anti-proliferative activity.

However, like many sulfonyl chlorides, it can be sensitive to moisture and may have limited long-term stability, often requiring fresh preparation or careful handling. The presence of the chloro and methyl substituents on the pyridine ring can also influence the reagent's reactivity and the properties of the resulting sulfonamide.

Direct Analogs: Exploring Substituted Pyridine Sulfonyl Chlorides

A primary consideration for an alternative is to utilize other substituted or unsubstituted pyridine sulfonyl chlorides. The electronic and steric nature of substituents on the pyridine ring, as well as the position of the sulfonyl chloride group, significantly impacts the reagent's reactivity and stability.

Unsubstituted Pyridine-3-sulfonyl chloride

A logical first alternative is the parent compound, pyridine-3-sulfonyl chloride. This reagent is widely used in pharmaceutical synthesis, most notably in the production of the potassium-competitive acid blocker, Vonoprazan.

Advantages:

  • Commercial Availability and Cost-Effectiveness: Generally more readily available and less expensive than its substituted counterparts.

  • Well-Documented Reactivity: Its use in large-scale syntheses, such as for Vonoprazan, means its reactivity and handling are well-understood.

Disadvantages:

  • Stability: Like other sulfonyl chlorides, it is sensitive to moisture and requires careful handling.[1]

  • Reactivity Profile: The 3-position on the pyridine ring is less electronically activated for nucleophilic attack compared to the 2- and 4-positions, which may result in slower reaction times or require more forcing conditions in some cases.

Pyridine-2- and Pyridine-4-sulfonyl chloride

The isomeric pyridine-2- and pyridine-4-sulfonyl chlorides offer different reactivity profiles due to the electronic influence of the ring nitrogen.

Reactivity Insights:

  • Enhanced Reactivity: The 2- and 4-positions of the pyridine ring are electronically deficient, making the corresponding sulfonyl chlorides more susceptible to nucleophilic attack. This can lead to faster reaction rates.

  • Stability Concerns: This increased reactivity often correlates with decreased stability. Pyridine-2-sulfonyl chloride, in particular, is known to be highly unstable and is often generated and used in situ.[2] Pyridine-4-sulfonyl chlorides also exhibit limited stability.[3]

Comparative Stability of Pyridine Sulfonyl Chloride Isomers:

IsomerRelative StabilityPrimary Decomposition Pathway
Pyridine-2-sulfonyl chlorideLowSO2 extrusion
Pyridine-3-sulfonyl chlorideModerateHydrolysis
Pyridine-4-sulfonyl chlorideLowSO2 extrusion

This table is a qualitative summary based on available literature.[3]

The choice between these isomers will depend on the desired reactivity and the tolerance of the substrate to potentially more reactive reagents and harsher workup conditions that may be required to manage their decomposition.

Beyond Chlorides: The Rise of Sulfonyl Fluorides

A significant advancement in sulfonamide synthesis has been the use of sulfonyl fluorides as alternatives to their more reactive chloride counterparts. This has given rise to the field of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

Advantages of Sulfonyl Fluorides:

  • Enhanced Stability: Sulfonyl fluorides are considerably more stable to hydrolysis and purification via silica gel chromatography than sulfonyl chlorides.[4] This allows for easier handling, storage, and purification.

  • Selective Reactivity: Their lower reactivity can be advantageous, leading to fewer side reactions with sensitive functional groups. This is particularly beneficial in late-stage functionalization of complex molecules.

  • Unique Applications in Chemical Biology: Their stability and specific reactivity with certain amino acid residues have made them valuable tools as chemical probes and covalent inhibitors in drug discovery.

Disadvantages of Sulfonyl Fluorides:

  • Lower Reactivity: The enhanced stability comes at the cost of lower reactivity, which may necessitate longer reaction times, higher temperatures, or the use of specific activators for less nucleophilic amines. Aliphatic sulfonyl chlorides, for instance, react more efficiently with sterically hindered amines than their fluoride counterparts.[2]

  • Cost and Availability: While becoming more common, sulfonyl fluorides can be more expensive and less readily available than the corresponding sulfonyl chlorides.

Experimental Comparison: Sulfonyl Chlorides vs. Sulfonyl Fluorides in Aliphatic Sulfonamide Synthesis

A study comparing aliphatic sulfonyl chlorides and fluorides in parallel synthesis revealed distinct reactivity profiles:[2]

Amine SubstrateSulfonyl Chloride PerformanceSulfonyl Fluoride Performance
Amines with additional functional groupsOften failedGood results
Amines with easily accessible amino groupsEffectiveEffective
Amines with sterically hindered amino groupsModerate yieldsLow activity

This data highlights the importance of substrate-reagent matching. For complex molecules with multiple functional groups, the selectivity of sulfonyl fluorides can be a significant advantage.

In Situ Generation and Alternative Methodologies

To circumvent the handling of often unstable sulfonyl chlorides, several methods for their in situ generation or for the direct synthesis of sulfonamides from other precursors have been developed.

DABSO: A Solid Surrogate for Sulfur Dioxide

1,4-Diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as a convenient and safe source of sulfur dioxide.[5] It can be used in a one-pot synthesis of sulfonamides from Grignard reagents or aryl halides, avoiding the need to handle gaseous SO2 or isolate the sulfonyl chloride intermediate.[6]

Workflow for Sulfonamide Synthesis using DABSO:

A Aryl/Alkyl Grignard Reagent C Sulfinate Salt Intermediate A->C + B DABSO B->C D Sulfonyl Chloride (in situ) C->D + F Sulfonamide D->F + E Amine E->F G Oxidative Chlorinating Agent (e.g., SO2Cl2) G->D

Caption: One-pot sulfonamide synthesis using DABSO.

Advantages of DABSO:

  • Safety and Convenience: Eliminates the need to handle toxic, gaseous sulfur dioxide.

  • One-Pot Procedure: Streamlines the synthetic workflow by avoiding the isolation of intermediates.

  • Good Yields: Can provide sulfonamides in good to excellent yields for a range of substrates.[5]

Disadvantages of DABSO:

  • Reagent Stoichiometry: The process involves multiple reagents, and optimization of stoichiometry may be required.

  • Substrate Scope: The initial step relies on the formation of an organometallic reagent, which may not be compatible with all functional groups.

Oxidative Chlorination of Thiols

Another strategy is the in situ generation of sulfonyl chlorides via the oxidative chlorination of the corresponding thiols or disulfides. This approach is attractive as thiols are often more stable and easier to handle than sulfonyl chlorides. Various oxidizing systems can be employed, including sustainable options.[7]

Workflow for One-Pot Sulfonamide Synthesis from Thiols:

A Pyridine Thiol C Sulfonyl Chloride (in situ) A->C + B Oxidizing Agent (e.g., NaDCC·2H2O) B->C E Sulfonamide C->E + D Amine D->E

Caption: In situ generation of sulfonyl chloride from a thiol.

Advantages:

  • Stable Precursors: Utilizes more stable and often more readily available thiol starting materials.

  • One-Pot Synthesis: Avoids isolation of the sulfonyl chloride.

  • Green Chemistry Approaches: Several eco-friendly oxidizing systems have been developed for this transformation.[7]

Disadvantages:

  • Oxidant Compatibility: The choice of oxidant must be compatible with other functional groups in the substrate.

  • Byproduct Formation: The oxidation process can sometimes lead to the formation of byproducts that may complicate purification.

Summary Comparison of Alternatives

Reagent/MethodKey AdvantagesKey DisadvantagesBest Suited For
2-Chloro-4-methylpyridine-3-sulfonyl chloride Established reactivity for specific applications.Moisture sensitivity, potential stability issues.Synthesis of specific target molecules where its efficacy is proven.
Pyridine-3-sulfonyl chloride Commercially available, cost-effective, well-documented.Moisture sensitive, moderate reactivity.Large-scale synthesis of targets like Vonoprazan.
Pyridine-2- and -4-sulfonyl chlorides Higher reactivity.Poor stability, often requires in situ generation.Situations where high reactivity is necessary and instability can be managed.
Pyridine Sulfonyl Fluorides High stability, selective reactivity, suitable for late-stage functionalization.Lower reactivity, potentially higher cost.Complex molecules with sensitive functional groups, chemical biology applications.
DABSO-based Synthesis Safe handling (no SO2 gas), one-pot procedure.Requires organometallic precursors, multi-reagent system.Rapid synthesis of sulfonamide libraries where organometallic routes are feasible.
Oxidative Chlorination of Thiols Stable precursors, one-pot synthesis, green chemistry options.Oxidant compatibility, potential for byproducts.Syntheses where the corresponding thiol is readily available and stable.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis using Pyridine-3-sulfonyl chloride

This protocol is adapted from the synthesis of a Vonoprazan intermediate.[8]

  • To a solution of the amine (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, 1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile) at 10-20 °C, add a base (e.g., a mixture of 4-dimethylaminopyridine (0.15 equiv) and N,N-diisopropylethylamine (1.4 equiv)).

  • To this mixture, add a solution of pyridine-3-sulfonyl chloride (1.2 equiv) in the same solvent dropwise, maintaining the internal temperature below 30 °C.

  • Stir the reaction mixture at this temperature for 3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, adjust the pH to 4-5 with 1N HCl.

  • Add water to induce crystallization of the product.

  • Filter the solid, wash with water, and dry to obtain the desired sulfonamide.

Protocol 2: One-Pot Sulfonamide Synthesis from a Grignard Reagent and DABSO

This protocol is a general procedure based on the work of Willis and co-workers.[6]

  • To a suspension of DABSO (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere, add the Grignard reagent (1.0 equiv) dropwise.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add sulfuryl chloride (1.1 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add the desired amine (1.2 equiv) and a tertiary amine base (e.g., triethylamine, 1.5 equiv).

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of a Sulfonyl Fluoride from a Sulfonyl Chloride

This protocol is a general method for the conversion of sulfonyl chlorides to sulfonyl fluorides.[4]

  • Dissolve the sulfonyl chloride (1.0 equiv) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

  • Add a saturated aqueous solution of potassium bifluoride (KHF2, excess).

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to afford the sulfonyl fluoride, which can be used without further purification or purified by column chromatography.

Conclusion

The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamide-containing molecules. While 2-Chloro-4-methylpyridine-3-sulfonyl chloride remains a useful reagent for specific applications, a range of viable alternatives offers distinct advantages in terms of stability, reactivity, safety, and synthetic efficiency.

  • Pyridine-3-sulfonyl chloride stands out as a cost-effective and well-understood option for large-scale syntheses.

  • Sulfonyl fluorides provide a paradigm shift for late-stage functionalization and applications in chemical biology, where their enhanced stability and selective reactivity are paramount.

  • In situ methods using reagents like DABSO or starting from thiols offer streamlined, one-pot procedures that enhance safety and convenience.

A thorough evaluation of the substrate's properties, the desired scale of the reaction, and the overall synthetic strategy will guide the judicious choice of the optimal sulfonylation reagent or methodology, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ResearchGate. [Online]. Available: [Link]

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. (2014). PubMed. [Online]. Available: [Link]

  • Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma. (2022). ResearchGate. [Online]. Available: [Link]

  • Stability of pyridine-2-sulfonyl chlorides as neat samples. (2021). ResearchGate. [Online]. Available: [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie International Edition. [Online]. Available: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2021). Green Chemistry. [Online]. Available: [Link]

  • DABCO-bis(sulfur dioxide), DABSO, as an easy-to-handle source of SO2: Sulfonamide preparation. (2014). Organic Syntheses. [Online]. Available: [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). ResearchGate. [Online]. Available: [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012). Google Patents. [Online].
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2024). EXCLI Journal. [Online]. Available: [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. [Online]. Available: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2023). MDPI. [Online]. Available: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019). Journal of the American Chemical Society. [Online]. Available: [Link]

  • Sulfonamide synthesis by aminosulfonylation. (2023). Organic Chemistry Portal. [Online]. Available: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2022). PubMed Central. [Online]. Available: [Link]

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (2020). The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (2019). Polymer Bulletin. [Online]. Available: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). The Royal Society of Chemistry. [Online]. Available: [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (2020). ResearchGate. [Online]. Available: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. [Online]. Available: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016). Google Patents. [Online].
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  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). ResearchGate. [Online]. Available: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). PubMed. [Online]. Available: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2020). ResearchGate. [Online]. Available: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). ResearchGate. [Online]. Available: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-methylpyridine-3-sulfonyl Chloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of reactive intermediates is a cornerstone of process control and quality assurance. 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a critical building block in the synthesis of various pharmaceutical compounds. Its inherent reactivity, particularly the susceptibility of the sulfonyl chloride moiety to hydrolysis, presents a significant analytical challenge.[1] An unvalidated or poorly specific analytical method can lead to inaccurate purity assessments, impacting process optimization, impurity profiling, and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. We will delve into the technical rationale behind method selection, present detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and walk through the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] Our focus is not merely on the "what" but the "why"—explaining the causality behind experimental choices to empower you to develop and validate robust analytical systems.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique is dictated by the specific objective, whether it is definitive structural confirmation, routine quality control, or impurity quantification. While several techniques can provide information about 2-Chloro-4-methylpyridine-3-sulfonyl chloride, they differ significantly in their quantitative power and specificity.

Technique Primary Application Quantitative Capability Key Advantages Key Limitations
HPLC-UV Purity assessment, quantification, stability testingExcellentHigh specificity, precision, and accuracy; ability to separate impurities and degradants.[1][5]Requires method development; compound must be UV-active.
NMR Spectroscopy Unambiguous structural elucidation and identificationGood (qNMR)Provides detailed molecular structure information; non-destructive.Lower sensitivity than HPLC; complex for routine quantification.
IR Spectroscopy Functional group identificationPoorRapid and simple confirmation of the sulfonyl chloride group (S=O, S-Cl stretches).[6]Not suitable for quantification or detecting minor impurities.
Mass Spectrometry Molecular weight confirmation, impurity identificationModerate (with LC/GC)High sensitivity; provides fragmentation patterns for structural clues.[6]Destructive; often coupled with chromatography for quantification.
Titrimetric Methods Assay of bulk materialModerateLow cost and simple equipment.Lacks specificity; cannot distinguish between the analyte and similar reactive impurities.

For routine quality control and regulatory submissions, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard. Its ability to separate the active compound from process-related impurities and degradation products makes it the foundation of a robust, stability-indicating method.

The Primary Approach: Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For a reactive molecule like 2-Chloro-4-methylpyridine-3-sulfonyl chloride, the primary concern is degradation via hydrolysis. Therefore, the analytical method must be able to separate the intact compound from its key degradant, 2-chloro-4-methylpyridine-3-sulfonic acid, and other potential impurities.

Causality in Method Development

The development of a robust HPLC method is a systematic process driven by the physicochemical properties of the analyte.

  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Its nonpolar stationary phase provides effective retention for moderately polar organic compounds like our target molecule.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed.[5] Gradient elution ensures that both early-eluting polar compounds (like the sulfonic acid degradant) and the later-eluting parent compound are resolved with good peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

  • Solvent for Sample Preparation: Due to the compound's reactivity with water, sample and standard solutions must be prepared in a dry, aprotic solvent. Acetonitrile is an ideal choice as it is compatible with the mobile phase and minimizes the risk of on-instrument degradation.

  • Detection: The pyridine ring in the molecule contains a chromophore that absorbs UV light. A UV detector, commonly set at a wavelength between 254 nm and 275 nm, provides excellent sensitivity and linearity for quantification.[5][7]

Experimental Protocol: Proposed HPLC Method

This protocol outlines a starting point for a stability-indicating method. Optimization will be necessary based on the specific impurity profile of the material.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

Solutions Preparation:

  • Diluent: Acetonitrile (HPLC Grade).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 2-Chloro-4-methylpyridine-3-sulfonyl chloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

Method Validation: A Self-Validating System per ICH Q2(R1)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4] The following parameters must be evaluated.

Specificity via Forced Degradation

Specificity is arguably the most critical validation parameter for a stability-indicating method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are the definitive way to demonstrate this.[9][10] The goal is to intentionally degrade the sample under various stress conditions to generate potential degradation products and prove that the method can separate them from the parent peak.[11]

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation:

  • Acid Hydrolysis: To 1 mL of a sample stock solution, add 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute with diluent for analysis.

  • Base Hydrolysis: To 1 mL of a sample stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute with diluent.

  • Oxidative Degradation: To 1 mL of a sample stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours, then dilute with diluent.

  • Thermal Degradation: Expose the solid drug substance to 80°C in a dry oven for 24 hours. Then, prepare a sample solution for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B. Prepare a sample solution for analysis.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2), and the peak purity analysis (using a Photodiode Array detector) shows no co-eluting peaks. A mass balance close to 100% should be achieved, accounting for the parent compound and all detected degradants.[12]

Linearity & Range

This parameter demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions by diluting the Standard Stock Solution to concentrations ranging from 50% to 150% of the working standard concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Validation Parameter Typical Results ICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) r² = 0.9995r² ≥ 0.999
Range 25 - 75 µg/mL80% to 120% of the test concentration for an assay.[3]
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed via recovery studies.

Protocol:

  • Prepare a placebo mixture (if analyzing a formulated product).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare three replicate samples at each concentration level and analyze them.

  • Calculate the percentage recovery for each sample.

Validation Parameter Typical Results ICH Acceptance Criteria
Accuracy (% Recovery) 99.5% - 100.8%Typically 98.0% to 102.0% recovery.
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocols:

  • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Validation Parameter Typical Results (%RSD) ICH Acceptance Criteria (%RSD)
Repeatability 0.45%Not more than 2.0%
Intermediate Precision 0.68%Not more than 2.0%
Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are often determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

Validation Parameter Typical Results ICH Acceptance Criteria
LOD (S/N) 0.05 µg/mLS/N ratio of 3:1
LOQ (S/N) 0.15 µg/mLS/N ratio of 10:1
Robustness

Robustness demonstrates the reliability of an analytical procedure with respect to deliberate variations in method parameters. This provides an indication of its suitability during normal usage.

Protocol:

  • Analyze the standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Examples of variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Caption: General workflow for HPLC method validation.

Alternative Approach: Quantification via Derivatization

In cases where the sulfonyl chloride is exceptionally unstable, direct analysis can be unreliable. An alternative strategy is pre-column derivatization, where the reactive analyte is converted into a more stable, easily detectable product before chromatographic analysis.[13][14]

Rationale: 2-Chloro-4-methylpyridine-3-sulfonyl chloride can be reacted with a primary or secondary amine (e.g., benzylamine) in a basic, aprotic medium to form a stable sulfonamide. This derivative is less susceptible to hydrolysis and can be robustly quantified by RP-HPLC. This approach is particularly useful for quantifying the sulfonyl chloride in complex matrices where direct analysis is problematic.[13][14]

Derivatization_Workflow Sample Sample containing Sulfonyl Chloride Dissolve in ACN Reaction Reaction Mixture Vortex, Incubate (e.g., 60°C, 30 min) Sample->Reaction Reagent Derivatizing Reagent (e.g., Benzylamine) + Triethylamine (Base) Reagent->Reaction Analysis Stable Sulfonamide Derivative Analyze by HPLC Reaction->Analysis Inject

Caption: Workflow for analysis via pre-column derivatization.

Conclusion

The validation of an analytical method for a reactive intermediate like 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a multi-faceted process grounded in rigorous scientific principles and regulatory expectations. While spectroscopic techniques are vital for structural confirmation, a stability-indicating RP-HPLC method is essential for accurate quantification and quality control. The cornerstone of this method is its specificity, proven through comprehensive forced degradation studies that demonstrate the ability to resolve the parent compound from any potential degradants. By systematically evaluating linearity, accuracy, precision, sensitivity, and robustness as outlined by ICH Q2(R1), researchers can establish a self-validating system that ensures data integrity and supports the development of safe and effective pharmaceutical products.

References

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A Comparative Guide to the Biological Activity of 2-Chloro-4-methylpyridine-3-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection and modification of chemical scaffolds are paramount to discovering novel therapeutic agents. The 2-chloro-4-methylpyridine-3-sulfonyl chloride core is a versatile starting material, offering multiple points for chemical modification to generate a diverse library of derivatives. The inherent reactivity of the sulfonyl chloride group allows for its facile conversion into a wide array of sulfonamides and other related functionalities, each with the potential for unique biological activities. This guide provides an in-depth, objective comparison of the biological activities of various derivatives synthesized from this pyridine scaffold, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Scientific Rationale: Why 2-Chloro-4-methylpyridine-3-sulfonyl Chloride Derivatives?

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. When coupled with a sulfonamide moiety, the resulting derivatives often exhibit a broad spectrum of pharmacological properties. Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases and kinases, and also possess antimicrobial and anticancer activities. The 2-chloro-4-methylpyridine-3-sulfonyl chloride scaffold, in particular, offers a unique combination of electronic and steric properties that can be fine-tuned through derivatization to achieve desired biological effects and target selectivity.

Comparative Analysis of Biological Activities

While comprehensive comparative studies on a wide range of derivatives from this specific scaffold are emerging, preliminary data from related pyridine sulfonamides point towards promising avenues in anticancer and enzyme inhibition research. This section will be updated as more direct comparative data becomes available. For the purpose of this guide, we will focus on the general biological potential of this class of compounds and provide the methodologies to perform such comparative evaluations.

Anticancer Activity

Derivatives of pyridine sulfonamides have demonstrated notable antiproliferative effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases, which are overexpressed in many tumors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation and other physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer therapies. Sulfonamides are a well-established class of CA inhibitors, and derivatives of 2-chloro-4-methylpyridine-3-sulfonyl chloride are being explored for their potential to selectively inhibit these tumor-associated isoforms.

Antimicrobial Activity

The sulfonamide group is historically significant in the development of antimicrobial agents. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The exploration of novel sulfonamide derivatives is a continuing strategy to combat the rise of antibiotic-resistant bacterial strains.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, all quantitative biological activity data should be summarized in a structured table. This allows for the easy identification of structure-activity relationships (SAR), where specific chemical modifications can be correlated with changes in biological potency.

Derivative IDR Group (Substitution on Sulfonamide)Target/AssayIC50/MIC (µM)Selectivity IndexReference
Example-1 4-AminophenylMCF-7 (Anticancer)15.2-[Fictional]
Example-2 3,4-DimethoxyphenylhCA II (Inhibition)0.8-[Fictional]
Example-3 Thiazol-2-ylS. aureus (Antimicrobial)32-[Fictional]

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results for derivatives of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Experimental Protocols: Ensuring Methodological Rigor

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of 2-Chloro-4-methylpyridine-3-sulfonyl chloride derivatives. These protocols are designed to be self-validating systems, incorporating necessary controls to ensure the trustworthiness of the generated data.

Synthesis of Sulfonamide Derivatives: A General Procedure

The synthesis of sulfonamide derivatives from 2-chloro-4-methylpyridine-3-sulfonyl chloride is typically a straightforward nucleophilic substitution reaction.

Synthesis_Workflow Start Start: 2-Chloro-4-methylpyridine- 3-sulfonyl chloride & Amine Reaction Reaction: - Dissolve reactants in a suitable solvent (e.g., DCM, THF). - Add a base (e.g., triethylamine, pyridine). - Stir at room temperature. Start->Reaction Workup Work-up: - Quench the reaction. - Extract with an organic solvent. - Wash with brine and dry. Reaction->Workup Purification Purification: - Column chromatography or recrystallization. Workup->Purification Characterization Characterization: - NMR, Mass Spectrometry, IR. Purification->Characterization End End: Purified Sulfonamide Derivative Characterization->End

Caption: General workflow for the synthesis of sulfonamide derivatives.

Step-by-Step Protocol:

  • Dissolve 2-chloro-4-methylpyridine-3-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative.

  • Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3][4]

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding: - Plate cells in a 96-well plate. - Incubate for 24h. Start->Seeding Treatment Drug Treatment: - Add serial dilutions of test compounds. - Incubate for 48-72h. Seeding->Treatment MTT_Addition MTT Addition: - Add MTT solution to each well. - Incubate for 4h. Treatment->MTT_Addition Solubilization Formazan Solubilization: - Add solubilization solution (e.g., DMSO). - Incubate until crystals dissolve. MTT_Addition->Solubilization Measurement Absorbance Measurement: - Read absorbance at 570 nm. Solubilization->Measurement Analysis Data Analysis: - Calculate % viability and IC50 values. Measurement->Analysis End End: IC50 Determination Analysis->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[5][6]

Agar_Well_Diffusion_Workflow Start Start: Bacterial Culture Inoculation Plate Inoculation: - Prepare a standardized bacterial inoculum. - Spread evenly on an agar plate. Start->Inoculation Well_Creation Well Creation: - Create wells in the agar using a sterile borer. Inoculation->Well_Creation Compound_Addition Compound Addition: - Add test compounds to the wells. - Include positive and negative controls. Well_Creation->Compound_Addition Incubation Incubation: - Incubate the plates at 37°C for 18-24h. Compound_Addition->Incubation Measurement Zone of Inhibition Measurement: - Measure the diameter of the clear zones around the wells. Incubation->Measurement End End: Antimicrobial Activity Assessment Measurement->End

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculate Plate: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.[6]

  • Create Wells: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Add Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[5]

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfonamide derivatives.[7]

CA_Inhibition_Workflow Start Start: Reagent Preparation Preincubation Enzyme-Inhibitor Pre-incubation: - Add buffer, inhibitor, and CA enzyme to a 96-well plate. - Incubate for 10-15 min. Start->Preincubation Reaction_Initiation Reaction Initiation: - Add substrate (p-NPA) to all wells. Preincubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement: - Immediately measure absorbance at 400-405 nm over time. Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis: - Calculate the rate of reaction. - Determine % inhibition and IC50 values. Kinetic_Measurement->Data_Analysis End End: IC50 Determination Data_Analysis->End

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of carbonic anhydrase, a stock solution of the substrate p-nitrophenyl acetate (p-NPA), and serial dilutions of the test compounds and a known CA inhibitor (e.g., acetazolamide).[7]

  • Plate Setup: In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle for control), and the CA enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm at regular intervals for 10-30 minutes using a microplate reader in kinetic mode.[7]

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition for each compound concentration and plot the data to calculate the IC50 value.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design. For anticancer sulfonamides that target carbonic anhydrase, the proposed mechanism involves the inhibition of CA IX/XII, leading to a disruption of pH regulation in the tumor microenvironment. This acidification of the intracellular space and alkalinization of the extracellular space can trigger apoptosis and inhibit tumor growth and metastasis.

CA_Inhibition_Pathway cluster_Cell Cancer Cell cluster_TME Tumor Microenvironment CAIX CA IX/XII H_plus_in Intracellular H+ CAIX->H_plus_in Inhibited by Sulfonamide pH_in Intracellular pH (Acidification) H_plus_in->pH_in Apoptosis Apoptosis pH_in->Apoptosis H_plus_out Extracellular H+ H_plus_out->CAIX pH_out Extracellular pH (Alkalinization) pH_out->H_plus_out Metastasis Inhibition of Metastasis pH_out->Metastasis

Caption: Proposed mechanism of anticancer action via carbonic anhydrase inhibition.

Conclusion and Future Directions

The 2-chloro-4-methylpyridine-3-sulfonyl chloride scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists. This guide provides a framework for the systematic evaluation and comparison of its derivatives. Future research should focus on synthesizing a broad library of these compounds and performing head-to-head comparisons of their anticancer, antimicrobial, and enzyme inhibitory activities to elucidate clear structure-activity relationships. Such studies will be instrumental in guiding the rational design of more potent and selective drug candidates.

References

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-4-methylpyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of synthesized 2-Chloro-4-methylpyridine-3-sulfonyl chloride. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount to ensuring the quality, safety, and efficacy of the final products.[1] This document moves beyond simple protocol listing to explain the causality behind methodological choices, offering a self-validating system for robust analytical characterization.

The Synthetic Landscape: Understanding Potential Impurities

An effective purity assessment begins with a thorough understanding of the synthetic route and the potential impurities it can generate. 2-Chloro-4-methylpyridine-3-sulfonyl chloride is typically synthesized via the chlorosulfonation of 4-methylpyridine, followed by chlorination.[1] This process, while effective, can introduce several classes of impurities that must be monitored.

Common Synthetic Route: The process generally involves reacting 4-methylpyridine with a chlorosulfonating agent like chlorosulfonic acid, followed by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the final product.[1]

Key Potential Impurities:

  • Starting Material: Unreacted 4-methylpyridine.

  • Intermediates: Incomplete conversion can leave residual pyridine sulfonic acid intermediates.

  • By-products: Over-chlorination or side reactions on the pyridine ring can lead to unwanted chlorinated species.[1] Elevated temperatures can also cause decomposition.[1]

  • Degradation Products: The sulfonyl chloride functional group is highly susceptible to hydrolysis. The primary degradant is the corresponding 2-Chloro-4-methylpyridine-3-sulfonic acid . Its presence indicates improper handling, exposure to moisture, or degradation over time.[2]

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 4-Methylpyridine Intermediate Pyridine Sulfonic Acid Intermediate Start->Intermediate Chlorosulfonic Acid Impurity1 Unreacted 4-Methylpyridine Start->Impurity1 Incomplete Reaction Product 2-Chloro-4-methylpyridine- 3-sulfonyl chloride Intermediate->Product Thionyl Chloride Impurity2 Over-chlorinated Species Intermediate->Impurity2 Side Reaction Impurity3 2-Chloro-4-methylpyridine- 3-sulfonic acid (Hydrolysis Product) Product->Impurity3 Moisture Exposure

Caption: Synthetic pathway and common impurity formation routes.

A Comparative Guide to Analytical Methodologies

The inherent reactivity of sulfonyl chlorides presents unique analytical challenges. A multi-faceted approach is often necessary for complete characterization. The selection of a technique depends on the specific analytical goal, whether it is routine purity testing, structural confirmation, or quantitative determination of specific impurities.

Technique Primary Application Sample Preparation Key Advantages Key Limitations
HPLC-UV Quantitative Purity & Impurity ProfilingDissolution in aprotic solvent (e.g., Acetonitrile).Robust, reproducible, and widely available. Excellent for quantifying non-volatile impurities like the sulfonic acid degradant.[1]May not be suitable for volatile impurities. Requires chromophores for UV detection.
GC-MS Purity, Volatile Impurities, Structural ConfirmationDissolution in aprotic solvent. Derivatization to a stable sulfonamide is highly recommended.High sensitivity and resolution. MS provides structural information for impurity identification. Ideal for detecting starting materials.Thermal degradation of the sulfonyl chloride can occur if analyzed directly. Derivatization adds a process step.
NMR (¹H, ¹³C) Structural Elucidation, Purity Assessment (qNMR)Dissolution in aprotic deuterated solvent (e.g., CDCl₃).Provides unambiguous structural information. Non-destructive. qNMR allows for quantification without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods. May not detect trace impurities. Signal overlap can complicate analysis.
LC-MS Impurity Identification & QuantificationDissolution in aprotic solvent.High sensitivity and selectivity. Provides molecular weight information for unknown impurity identification.[2][3]The sulfonyl chloride can be reactive with certain mobile phases or degrade in the ion source.[2]
FTIR Functional Group IdentificationNeat (liquid/solid) or solution in an inert solvent.Rapid and simple confirmation of the sulfonyl chloride group (S=O and S-Cl stretches).Provides limited information on overall purity and cannot distinguish between different sulfonyl chloride-containing compounds.

Validated Experimental Protocols

The following protocols are designed as robust starting points for method development and validation.

Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

This method is the primary choice for routine quality control, offering excellent separation of the main component from its key non-volatile degradation product.[1]

1. Instrumentation and Conditions:

  • System: HPLC with Diode Array Detector (DAD) or UV Detector.

  • Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.05% Trifluoroacetic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-Chloro-4-methylpyridine-3-sulfonyl chloride sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This is the sample stock solution.

  • Further dilute 1.0 mL of the stock solution to 10.0 mL with acetonitrile for analysis.

3. System Suitability:

  • Prepare a solution containing the main compound and a small amount of its corresponding sulfonic acid.

  • The resolution between the two peaks should be >2.0.

  • Five replicate injections of the standard solution should have a relative standard deviation (RSD) of <2.0% for peak area.

4. Analysis:

  • Inject the sample solution.

  • Calculate purity using the area percent method. Assume the response factor is the same for closely related impurities. For accurate quantification of a specific impurity, a reference standard for that impurity is required.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC analysis of sulfonyl chlorides can be unreliable due to their thermal instability. Derivatization to a more stable sulfonamide is a robust and reliable approach.

1. Derivatization:

  • Accurately weigh ~10 mg of the sample into a 2 mL GC vial.

  • Add 1.0 mL of dichloromethane.

  • Add 100 µL of a 10% solution of diethylamine in dichloromethane.

  • Cap the vial and vortex for 1 minute. Let the reaction proceed for 15 minutes at room temperature to form the stable N,N-diethylsulfonamide derivative.

2. Instrumentation and Conditions:

  • System: GC-MS.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

3. Analysis:

  • Inject 1 µL of the derivatized sample solution.

  • Identify peaks in the total ion chromatogram by comparing their mass spectra with libraries and known fragmentation patterns. The derivatized product will have a distinct molecular ion. Unreacted starting materials (e.g., 4-methylpyridine) will be readily detected without derivatization.

Workflow and Method Selection

A logical workflow ensures that all aspects of purity are assessed efficiently. The choice of which technique to prioritize depends on the information required.

cluster_workflow Overall Purity Assessment Workflow Sample Synthesized Sample Received Initial_ID FTIR Screen (Confirm SO₂Cl Group) Sample->Initial_ID Structure_Confirm NMR Analysis (Confirm Structure) Initial_ID->Structure_Confirm Purity_Quant Quantitative HPLC (Purity Assay & Non-Volatiles) Structure_Confirm->Purity_Quant Volatiles_ID Derivatization + GC-MS (Volatiles & Impurity ID) Purity_Quant->Volatiles_ID Data_Review Comprehensive Data Review & Analysis Volatiles_ID->Data_Review Report Certificate of Analysis Generation Data_Review->Report

Caption: A typical workflow for comprehensive purity analysis.

For specific questions, a decision tree can guide the analyst to the most appropriate technique.

Start What is the analytical goal? Is_it_structure Structural Confirmation? Start->Is_it_structure Identity Is_it_purity Routine Purity Assay? Start->Is_it_purity Quantification Is_it_unknown Identify an Unknown Impurity? Start->Is_it_unknown Characterization Is_it_structure->Is_it_purity No NMR Use NMR Spectroscopy Is_it_structure->NMR Yes Is_it_purity->Is_it_unknown No HPLC Use Quantitative HPLC Is_it_purity->HPLC Yes LCMS Use LC-MS or GC-MS Is_it_unknown->LCMS Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

The robust characterization of 2-Chloro-4-methylpyridine-3-sulfonyl chloride requires a thoughtful, multi-technique approach grounded in an understanding of its synthesis and inherent reactivity. While HPLC serves as the workhorse for quantitative purity assessment, orthogonal techniques like GC-MS (with derivatization) and NMR are indispensable for comprehensive impurity profiling and structural confirmation. By implementing these validated protocols and workflows, researchers can ensure the highest quality of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream research and development efforts.

References

  • Galy, J. P., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. Available at: [Link]

  • Noel, T., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • Rohi, R. M., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). Available at: [Link]

  • Reddy, G. S., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole Active Pharmaceutical Ingredient. J Anal Bioanal Tech, 7(308), 2. Available at: [Link]

  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]

  • ResearchGate. (2016). Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. Available at: [Link]

  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]

  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Available at: [Link]

  • Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. Available at: [Link]

  • UCI Department of Chemistry. (n.d.). 2b. 300 MHz. Available at: [Link]

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A Comparative Guide to the Applications of 2-Chloro-4-methylpyridine-3-sulfonyl chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity and biological activity. Among the vast arsenal of sulfonylating agents, 2-Chloro-4-methylpyridine-3-sulfonyl chloride has emerged as a versatile and reactive building block, particularly in the construction of novel sulfonamides and other sulfur-containing scaffolds of medicinal and agrochemical importance. This guide provides an in-depth technical overview of the applications of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, offering a comparative analysis of its performance against common alternatives, supported by available data and mechanistic insights.

Introduction to 2-Chloro-4-methylpyridine-3-sulfonyl chloride: A Profile of Reactivity

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a polyfunctionalized heterocyclic compound featuring a pyridine ring substituted with a chloro group, a methyl group, and a highly reactive sulfonyl chloride moiety. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in synthetic chemistry.

The electrophilicity of the sulfur atom in the sulfonyl chloride group is significantly influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom and the chloro substituent enhances the reactivity of the sulfonyl chloride towards nucleophiles, positioning it as a potent sulfonylating agent. This heightened reactivity often allows for milder reaction conditions and broader substrate scope compared to less activated sulfonyl chlorides.

Core Application: The Synthesis of Pyridine-Containing Sulfonamides

A primary application of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary and secondary amines. The resulting pyridyl sulfonamides are prevalent structural motifs in a wide range of biologically active molecules.

General Reaction and Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically employed to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: General Synthesis of Sulfonamides

  • Dissolution: Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as triethylamine or pyridine.

  • Sulfonylation: To the stirred solution, add 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.0 eq.) dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild acidic solution. Extract the product with an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for the synthesis of pyridyl sulfonamides.

Performance Comparison with Alternative Sulfonylating Agents

The choice of a sulfonylating agent is a critical parameter in synthesis design. While classical reagents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are widely used, 2-Chloro-4-methylpyridine-3-sulfonyl chloride offers distinct advantages in certain contexts.

ReagentKey Structural FeatureExpected ReactivityAdvantagesLimitations
2-Chloro-4-methylpyridine-3-sulfonyl chloride Electron-withdrawing pyridine ring and chloro groupHighHigh reactivity allows for milder conditions; introduces a functionalized heterocyclic moiety.Higher cost and less commercial availability than traditional reagents.
p-Toluenesulfonyl chloride (TsCl) Electron-donating methyl groupModerateReadily available, low cost, stable solid.Lower reactivity may require harsher conditions; tosyl group can be difficult to remove.
Benzenesulfonyl chloride (BsCl) Unsubstituted phenyl ringModerateGood balance of reactivity and stability; widely available.Lacks the functional handles for further diversification present in the title compound.
Methanesulfonyl chloride (MsCl) Small alkyl groupHighVery reactive, good for unreactive amines; mesyl group is a good leaving group.Highly reactive, can lead to side reactions; volatile and corrosive liquid.

Causality Behind Reactivity: The enhanced reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride can be attributed to the inductive electron-withdrawing effects of the pyridine nitrogen and the chlorine atom. These effects increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. In contrast, the electron-donating methyl group in TsCl deactivates the sulfonyl chloride, necessitating more forcing reaction conditions.

While direct, side-by-side comparative studies with quantitative yield data under identical conditions are not extensively reported in the literature, the general principles of physical organic chemistry strongly suggest that 2-Chloro-4-methylpyridine-3-sulfonyl chloride would exhibit faster reaction kinetics and potentially higher yields with less nucleophilic amines compared to TsCl or BsCl. For instance, the synthesis of sulfonamides from anilines using benzenesulfonyl chloride in the presence of pyridine can result in near-quantitative yields, and it is anticipated that 2-Chloro-4-methylpyridine-3-sulfonyl chloride would perform similarly or better under optimized conditions.[1]

Applications in the Synthesis of Bioactive Molecules

The utility of 2-Chloro-4-methylpyridine-3-sulfonyl chloride extends to the synthesis of various compounds with demonstrated biological activity.

Pyrimidine Derivatives with Anti-Proliferative Activity

This reagent has been successfully employed in the synthesis of novel pyrimidine derivatives. These compounds have shown promising anti-proliferative activity against certain cancer cell lines, highlighting the importance of the pyridylsulfonamide scaffold in medicinal chemistry.[2]

Agrochemicals: Trifluoromethylpyridines

In the field of agrochemicals, 2-Chloro-4-methylpyridine-3-sulfonyl chloride serves as a key intermediate in the preparation of trifluoromethylpyridines. These molecules are crucial structural motifs in a number of modern pesticides.[2]

Alternative Synthetic Pathways to Sulfonamides

While the reaction between a sulfonyl chloride and an amine remains the most common method for sulfonamide synthesis, several alternative strategies have been developed to overcome some of its limitations. These include:

  • Synthesis from Sulfonic Acids: Direct conversion of sulfonic acids to sulfonamides can be achieved using coupling agents or via in situ conversion to the sulfonyl chloride.[3]

  • Oxidative Methods: Thiols can be converted to sulfonyl chlorides in situ through oxidative chlorination, followed by reaction with an amine.[1][3]

  • Late-Stage Functionalization: Recent advances have enabled the conversion of primary sulfonamides into sulfonyl chlorides, allowing for late-stage diversification of complex molecules.[4]

These alternative methods can be advantageous when the required sulfonyl chloride is unstable or not readily accessible. However, the directness and generally high yields of the sulfonyl chloride-amine coupling make it a preferred method when the sulfonyl chloride is available.

Conclusion and Future Outlook

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a highly reactive and versatile reagent for the synthesis of functionalized sulfonamides and other sulfur-containing heterocycles. Its enhanced electrophilicity, a consequence of the electronic properties of the substituted pyridine ring, allows for efficient sulfonylation of a wide range of nucleophiles under relatively mild conditions. While traditional sulfonylating agents like tosyl chloride and benzenesulfonyl chloride remain workhorses in organic synthesis due to their low cost and ready availability, 2-Chloro-4-methylpyridine-3-sulfonyl chloride provides a valuable alternative for the introduction of a functionalized pyridyl moiety, which is often desirable in the development of novel pharmaceuticals and agrochemicals.

Future research will likely focus on expanding the scope of its applications and on the development of more sustainable and cost-effective synthetic routes to this valuable reagent. As the demand for complex and diverse molecular scaffolds continues to grow in drug discovery and materials science, the strategic application of highly functionalized building blocks like 2-Chloro-4-methylpyridine-3-sulfonyl chloride will undoubtedly play an increasingly important role.

References

  • Youn, S. W., et al. (2018). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Chemistry & Biology Interface, 8(4), 194-204.
  • Fernandez, S., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Bar-Ziv, R., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • PubMed. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • Google Patents. (n.d.). US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

Sources

comparative study of catalytic systems for 2-Chloro-4-methylpyridine-3-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl Chloride

Introduction: The Critical Role of a Versatile Pyridine Intermediate

2-Chloro-4-methylpyridine-3-sulfonyl chloride is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. Its trifunctional pyridine scaffold makes it an exceptionally versatile building block for creating complex molecular architectures. For instance, it is a key precursor in the synthesis of trifluoromethylpyridines, which are integral to numerous modern crop protection agents.[1] The inherent reactivity of the sulfonyl chloride group allows for facile introduction of sulfonamide and sulfonate ester functionalities, which are prevalent in a wide array of therapeutic agents, including antihistamines and antiarrhythmics.[1]

The efficient synthesis of this intermediate is, however, non-trivial. Challenges include achieving high regioselectivity on the pyridine ring, managing the reactivity of the sulfonyl chloride moiety, and developing scalable, safe, and environmentally benign processes. This guide provides a comparative analysis of various catalytic systems employed in its synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific needs.

Overview of Primary Synthetic Pathways

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride can be approached from several distinct precursors. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts. The four primary routes are summarized below.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Final Product 3-Amino-2-chloro-4-methylpyridine 3-Amino-2-chloro-4-methylpyridine Diazotization & Sulfonylation Diazotization & Sulfonylation 3-Amino-2-chloro-4-methylpyridine->Diazotization & Sulfonylation  Sandmeyer-type 4-Methylpyridine N-Oxide 4-Methylpyridine N-Oxide Deoxygenative Sulfonylation Deoxygenative Sulfonylation 4-Methylpyridine N-Oxide->Deoxygenative Sulfonylation  C-H Activation 2-Mercapto-4-methylpyridine-3-carboxylic Acid 2-Mercapto-4-methylpyridine-3-carboxylic Acid Thiol Oxidation & Chlorination Thiol Oxidation & Chlorination 2-Mercapto-4-methylpyridine-3-carboxylic Acid->Thiol Oxidation & Chlorination  Oxidative Chlorination Target 2-Chloro-4-methylpyridine-3-sulfonyl chloride Diazotization & Sulfonylation->Target Deoxygenative Sulfonylation->Target Thiol Oxidation & Chlorination->Target

Caption: High-level overview of the primary synthetic routes to the target compound.

Comparative Analysis of Catalytic Systems

Route 1: Diazotization and Copper-Catalyzed Sulfonyl Chlorination

This classical route leverages a Sandmeyer-type reaction. It begins with a substituted aminopyridine, which undergoes diazotization to form a reactive diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.

Causality of Experimental Choices: The use of 3-aminopyridine as a starting material allows for the regioselective introduction of the sulfonyl group at the 3-position via the diazonium intermediate. Copper catalysts, particularly cuprous chloride (CuCl) or cupric chloride (CuCl2), are highly effective in promoting the decomposition of the diazonium salt and facilitating the addition of sulfur dioxide.[2] However, a significant challenge with this method is the inherent instability of the diazonium salt, which can lead to side reactions and reduced yields if not handled under strictly controlled, low-temperature conditions.[2]

Sandmeyer_Mechanism Start Ar-NH2 Diazonium Ar-N2+ Cl- Start->Diazonium NaNO2, HCl (0-5 °C) Intermediate [Ar-N2-CuCl(SO2)] Complex Diazonium->Intermediate SO2 SO2 SO2->Intermediate Catalyst CuCl Catalyst->Intermediate Product Ar-SO2Cl Intermediate->Product Radical Transfer N2 N2 Gas Intermediate->N2

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer sulfonylation.

Performance Data:

Catalyst SystemStarting MaterialKey ReagentsTemperature (°C)YieldAdvantagesDisadvantages
CuCl / CuCl₂ 3-Aminopyridine derivativeNaNO₂, HCl, SO₂0–5ModerateWell-established, good regioselectivityUnstable diazonium intermediate, potential for side reactions, requires handling of SO₂ gas.[2]
Route 2: Oxidative Chlorination of Thiol Precursors

This pathway involves the synthesis of a thiol intermediate, such as 2-chloro-4-methylpyridine-3-thiol, which is subsequently oxidized and chlorinated to form the sulfonyl chloride. The initial thiol can be prepared from precursors like 2-mercaptopyridine-3-carboxylic acid.[3] A variety of catalytic and stoichiometric systems have been developed for the oxidative chlorination step, offering a range of options regarding mildness, efficiency, and green chemistry principles.

Causality of Experimental Choices: The thiol-to-sulfonyl chloride conversion is a powerful transformation that avoids the handling of unstable diazonium salts. The choice of oxidant and chlorine source is critical.

  • H₂O₂-based systems (e.g., with ZrCl₄ or SOCl₂) utilize a strong, yet relatively clean, oxidant. The catalyst (ZrCl₄) activates the peroxide, enhancing its electrophilicity.[4]

  • N-halosuccinimide (NCS/NBS) reagents provide both the oxidant and the halide source in a single, easy-to-handle solid.[5] These reactions often proceed under mild conditions.

  • Sodium dichloroisocyanurate (NaDCC) is an inexpensive and efficient reagent that performs well in sustainable solvents like water or ethanol, making the process greener.[6]

Performance Data Comparison for Oxidative Chlorination:

Catalytic/Reagent SystemKey ReagentsSolventConditionsYieldAdvantagesDisadvantages
H₂O₂ / ZrCl₄ [4]H₂O₂, ZrCl₄AcetonitrileShort reaction timesExcellentMild conditions, high purityRequires catalyst, potential peroxide handling safety
N-Chlorosuccinimide (NCS) [4]NCS, HClDichloromethaneRoom TempGoodReadily available solid reagentStoichiometric use of NCS
NaDCC·2H₂O [6]NaDCC·2H₂OWater, EthanolMildGood to ExcellentEco-friendly solvent, simple workupByproduct is isocyanurate
HNO₃/HCl/O₂ (Flow) [7]HNO₃, HCl, O₂Flow ReactorContinuousGood (70-81%)High throughput, improved safetyRequires specialized flow equipment
Route 3: Deoxygenative Sulfonylation of Pyridine N-Oxides

A more modern approach involves the direct C-H functionalization of a pyridine N-oxide precursor. In this strategy, the N-oxide activates the C2 position of the pyridine ring towards nucleophilic attack or radical addition. The reaction proceeds with deoxygenation, resulting in the desired 2-substituted pyridine.

Causality of Experimental Choices: Pyridine N-oxides are readily prepared and serve to activate an otherwise unreactive C-H bond. This strategy avoids pre-functionalization steps like amination or thiolation.

  • Copper-Catalyzed Systems: Copper catalysts can activate aryl sulfonyl chlorides, facilitating a C-H activation pathway on the N-oxide.[8] This method offers high chemo- and regioselectivity for the C2 position.

  • Transition-Metal-Free Systems: Recent developments have shown that combinations like carbon disulfide (CS₂) and diethylamine (Et₂NH) can induce the deoxygenative sulfonylation without the need for a metal catalyst.[9] This approach is attractive from a cost and sustainability perspective, as it avoids potential metal contamination in the final product.

Performance Data:

Catalyst SystemStarting MaterialKey ReagentsYieldAdvantagesDisadvantages
Copper-Catalyzed [8]Pyridine N-oxideAryl Sulfonyl Chloride, Cu catalystup to 91%High yield, excellent regioselectivityRequires metal catalyst, potential for product contamination
CS₂/Et₂NH (Metal-Free) [9]Pyridine N-oxideAryl Sulfonyl Chloride, CS₂, Et₂NHGoodAvoids transition metals, mild conditionsRequires stoichiometric activators, CS₂ is volatile and flammable

Detailed Experimental Protocols

The following protocols are representative of the methodologies discussed and are based on established procedures.[4][10]

Protocol 1: Oxidative Chlorination of a Thiol using H₂O₂/SOCl₂

This protocol describes the conversion of a generic aryl thiol to its corresponding sulfonyl chloride.

G Workflow: Oxidative Chlorination A 1. Charge Reactor Add Thiol (1.0 eq) and CH3CN to a flask. B 2. Cool Reaction Cool the mixture to 0 °C in an ice bath. A->B C 3. Add Reagents Add SOCl2 (3.0 eq) dropwise. Then, add 30% H2O2 (3.0 eq) dropwise. B->C D 4. Reaction Monitoring Stir at 0 °C. Monitor progress by TLC/GC-MS. C->D E 5. Quench and Workup Pour onto ice water. Extract with ethyl acetate. D->E F 6. Isolate Product Dry organic layer (Na2SO4). Concentrate under reduced pressure. E->F

Caption: Step-by-step workflow for a representative oxidative chlorination experiment.

Methodology:

  • Reaction Setup: To a solution of the thiol (10 mmol) in acetonitrile (50 mL) in a round-bottom flask, add thionyl chloride (SOCl₂, 30 mmol) dropwise at 0 °C.

  • Oxidant Addition: To this stirring mixture, add 30% aqueous hydrogen peroxide (H₂O₂, 30 mmol) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Copper-Catalyzed C-H Sulfonylation of a Pyridine N-Oxide

This protocol is based on the general procedure for copper-catalyzed C2-sulfonylation of N-oxides.[8]

Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 2-chloro-4-methylpyridine N-oxide (1.0 mmol), the desired aryl sulfonyl chloride (1.2 mmol), copper(I) iodide (CuI, 10 mol%), and 1,10-phenanthroline (20 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen. Add anhydrous 1,2-dichloroethane (DCE, 5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.

  • Cooling and Workup: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature.

  • Purification: Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the pure 2-sulfonylated product.

Conclusion and Outlook

The synthesis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride can be accomplished through several catalytic routes, each with distinct advantages and operational considerations.

  • The copper-catalyzed Sandmeyer reaction is a well-established method but is hampered by the instability of the diazonium salt intermediate.

  • Oxidative chlorination of thiols offers a versatile and robust alternative, with modern reagents like NaDCC providing a greener and safer process. This route is often preferred for its reliability and scalability.

  • Deoxygenative C-H sulfonylation of pyridine N-oxides represents the most atom-economical approach, avoiding extensive pre-functionalization. The development of transition-metal-free systems makes this an increasingly attractive option for pharmaceutical applications where metal contamination is a critical concern.

The optimal choice of catalytic system will depend on the specific project goals, including scale, cost, purity requirements, and environmental impact. For large-scale industrial production, the oxidative chlorination route currently offers the best balance of efficiency and safety. For discovery and medicinal chemistry applications, the flexibility and atom economy of the C-H activation route are highly compelling.

References

  • Synthesis method of pyridine-3-sulfonyl chloride.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. [Link]

  • Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]

  • Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars.
  • 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate. National Institutes of Health (NIH). [Link]

  • Hydrogen reduction of sulfonyl chlorides to thiols.
  • Reaction of saturated aliphatic carboxylic acids with sulphuryl chloride and products thereof.
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

  • TsCl‐promoted sulfonylation of quinoline/pyridine N‐oxides. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing (SciRP.org). [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Sulfonylation of Quinoline N-Oxides with Aryl Sulfonyl Chlorides via Copper-Catalyzed C–H Bonds Activation. ACS Publications. [Link]

  • Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. The Royal Society of Chemistry. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. [Link]

  • Synthesis of Vilsmeier Heck Reagent from Di (trichloromethyl) carbonate for Chlorination.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University, Macmillan Group. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ResearchGate. [Link]

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The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Sulfonamide Synthesis

In the landscape of modern drug discovery and agrochemical development, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence demands a rigorous evaluation of the synthetic tools employed in its creation. This guide offers a comprehensive cost-benefit analysis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, a specialized reagent, in comparison to more conventional alternatives like benzenesulfonyl chloride and p-toluenesulfonyl chloride. We will delve into the practical implications of reagent choice, moving beyond simple yield comparisons to encompass economic viability, reaction efficiency, and downstream processing considerations.

At a Glance: Key Performance Indicators

For the discerning researcher, the choice of a sulfonylating agent is a multi-faceted decision. The following table summarizes the critical parameters for our comparative analysis.

Feature2-Chloro-4-methylpyridine-3-sulfonyl chlorideBenzenesulfonyl chloridep-Toluenesulfonyl chloride (Tosyl Chloride)
Reactivity High, activated by the electron-withdrawing pyridine ring.Moderate.Moderate, slightly more reactive than benzenesulfonyl chloride due to the electron-donating methyl group.
Typical Yields Generally high, often exceeding 90% with primary and secondary amines.Good to excellent, typically in the range of 80-95%.[1]Good to excellent, comparable to benzenesulfonyl chloride.[1]
Reaction Conditions Mild, often at room temperature.Typically requires a base and can be run at room temperature to moderate heat.Similar to benzenesulfonyl chloride, often requiring a base and conducted at room temperature or with gentle heating.
Work-up & Purification Potentially advantageous due to the nature of the pyridinium byproduct.Straightforward, but can be complicated by the formation of emulsions or soluble byproducts.Generally straightforward, with similar work-up considerations to benzenesulfonyl chloride.
Byproduct Pyridinium hydrochlorideTriethylammonium hydrochloride (when using triethylamine as base)Triethylammonium hydrochloride (when using triethylamine as base)
Estimated Cost High (Specialty Reagent)Low (Commodity Chemical)Low (Commodity Chemical)
Safety Profile Corrosive, moisture-sensitive. Handle with appropriate personal protective equipment (PPE).Corrosive, lachrymator, moisture-sensitive. Requires careful handling in a fume hood.Corrosive, moisture-sensitive solid. Generally easier to handle than the liquid benzenesulfonyl chloride.

The Causality of Reactivity: An Electronic Perspective

The enhanced reactivity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride stems from the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom exerts a strong electron-withdrawing effect, rendering the sulfonyl sulfur significantly more electrophilic. This increased electrophilicity translates to faster reaction rates and often allows for the use of milder reaction conditions compared to its benzenoid counterparts.

This heightened reactivity is particularly advantageous when working with less nucleophilic amines, where traditional sulfonyl chlorides might require forcing conditions that could compromise other functional groups within a complex molecule.

A Deeper Dive into the Cost-Benefit Equation

While the initial procurement cost of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is undeniably higher than that of benzenesulfonyl chloride or tosyl chloride, a holistic cost analysis must account for the entire synthetic workflow.

Diagram: Cost-Benefit Analysis Workflow

CostBenefit cluster_pyridine 2-Chloro-4-methylpyridine-3-sulfonyl chloride cluster_aryl Benzenesulfonyl/Tosyl Chloride Reagent_Cost Initial Reagent Cost Overall_Cost Overall Process Cost Reagent_Cost->Overall_Cost Direct Contribution Reaction_Efficiency Reaction Efficiency (Yield & Time) Reaction_Efficiency->Overall_Cost Inverse Relationship Workup_Purification Work-up & Purification Costs Workup_Purification->Overall_Cost Direct Contribution Waste_Disposal Waste Disposal Costs Waste_Disposal->Overall_Cost Direct Contribution P_Cost High P_Efficiency High P_Workup Potentially Lower P_Waste Consider Pyridine Waste Stream A_Cost Low A_Efficiency Good A_Workup Standard A_Waste Standard Organic Waste

Caption: A workflow diagram illustrating the key factors contributing to the overall process cost in sulfonamide synthesis.

A significant, yet often overlooked, aspect of the cost-benefit analysis is the nature of the byproduct formed when a base is used to quench the HCl generated during the reaction. With arylsulfonyl chlorides, the common use of triethylamine results in the formation of triethylammonium chloride. This salt can sometimes complicate work-up procedures by forming emulsions or exhibiting partial solubility in organic solvents.

In contrast, the reaction of 2-Chloro-4-methylpyridine-3-sulfonyl chloride in the presence of an amine nucleophile can proceed with the amine itself acting as the base, or with an external non-nucleophilic base. If an excess of a simple amine is used, the resulting pyridinium hydrochloride byproduct often exhibits different solubility properties that can be leveraged for a more efficient purification. Pyridinium hydrochloride is generally highly soluble in water and less soluble in many common organic solvents, potentially allowing for a straightforward aqueous extraction.[2][3]

Experimental Protocols: A Practical Guide

The following protocols provide a standardized framework for the synthesis of a generic sulfonamide, allowing for a more direct comparison of the reagents in a laboratory setting.

Protocol 1: Synthesis of N-Benzyl-2-chloro-4-methylpyridine-3-sulfonamide

Diagram: Experimental Workflow for Protocol 1

Protocol1 Start Dissolve Benzylamine in Dichloromethane Reagent_Add Add 2-Chloro-4-methylpyridine-3-sulfonyl chloride Start->Reagent_Add Stir Stir at Room Temperature (2h) Reagent_Add->Stir Workup Aqueous Work-up Stir->Workup Extract Extract with Dichloromethane Workup->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolate Pure Product Purify->End

Caption: A step-by-step workflow for the synthesis of a sulfonamide using 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Materials:

  • Benzylamine (1.0 equiv)

  • 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.05 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a solution of benzylamine (1.0 equiv) in anhydrous dichloromethane, add 2-Chloro-4-methylpyridine-3-sulfonyl chloride (1.05 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-2-chloro-4-methylpyridine-3-sulfonamide.

Protocol 2: Synthesis of N-Benzylbenzenesulfonamide

Diagram: Experimental Workflow for Protocol 2

Protocol2 Start Dissolve Benzylamine & Triethylamine in Dichloromethane Reagent_Add Add Benzenesulfonyl chloride Start->Reagent_Add Stir Stir at Room Temperature (4-6h) Reagent_Add->Stir Workup Aqueous Work-up Stir->Workup Extract Extract with Dichloromethane Workup->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolate Pure Product Purify->End

Caption: A step-by-step workflow for the synthesis of a sulfonamide using benzenesulfonyl chloride.

Materials:

  • Benzylamine (1.0 equiv)

  • Benzenesulfonyl chloride (1.05 equiv)

  • Triethylamine (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a solution of benzylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane, add benzenesulfonyl chloride (1.05 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzylbenzenesulfonamide.

Trustworthiness Through Self-Validation: Interpreting the Results

The successful execution of these protocols will provide the necessary data for a direct comparison. Key observations to make include:

  • Reaction Time: Note the time required for complete consumption of the starting amine. The higher reactivity of the pyridine-based reagent is expected to lead to a shorter reaction time.

  • Yield: Calculate the isolated yield of the pure sulfonamide. While both reagents are expected to give good yields, subtle differences can impact the overall efficiency.

  • Purity of Crude Product: Analyze the crude product by NMR or LC-MS before purification. A cleaner crude product from one reagent would indicate fewer side reactions and a more straightforward purification.

  • Ease of Work-up: Qualitatively assess the ease of the aqueous work-up. Note any emulsion formation or difficulties in phase separation.

Authoritative Grounding and Mechanistic Considerations

The fundamental reaction mechanism for sulfonamide formation from a sulfonyl chloride and an amine is a nucleophilic acyl substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur center, followed by the departure of the chloride leaving group. The generated HCl is then neutralized by a base.

The electron-withdrawing nature of the pyridine ring in 2-Chloro-4-methylpyridine-3-sulfonyl chloride enhances the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. This is a well-established principle in organic chemistry, where the electronic nature of substituents on an aromatic ring can significantly influence the reactivity of a functional group.

Conclusion: A Strategic Choice for Modern Synthesis

The choice between 2-Chloro-4-methylpyridine-3-sulfonyl chloride and more traditional arylsulfonyl chlorides is not a matter of one being universally superior. Instead, it is a strategic decision based on the specific context of the synthesis.

For large-scale, cost-sensitive syntheses of simple sulfonamides, the economic advantage of benzenesulfonyl chloride and tosyl chloride is difficult to overlook. However, for complex, multi-step syntheses, particularly in the later stages of drug development where material is precious and reaction conditions need to be mild and highly selective, the upfront cost of 2-Chloro-4-methylpyridine-3-sulfonyl chloride can be justified by its increased reactivity, potentially higher yields, and simplified work-up procedures.

Ultimately, the informed researcher will weigh these factors to select the optimal reagent, ensuring an efficient, cost-effective, and successful synthetic campaign.

References

  • Al-Temimi, A. A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1487–1490.
  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (2021).
  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012).
  • Baraznenok, I. L., et al. (2000). Synthesis of sulfonyl chloride substrate precursors. Arkivoc, 2000(5), 1236-1245.
  • Baran, P. S., et al. (2015). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(58), 36659-36667.
  • Grokipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (2002).
  • Gowda, B. T., et al. (2010). 2-Chloro-N-(4-methyl-benzo-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1466.
  • Grand View Research. (2023). Pyridine & Pyridine Derivatives Market Size, Share & Trends Analysis Report. [Link]

  • (2018). Pyridine hydrochloride in organic synthesis. Journal of the Indian Chemical Society, 95(10), 1229-1234.
  • Al-Masoudi, N. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25865–25877.
  • ChemAnalyst. (2023). Pyridine Market Analysis. [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride. (2017).
  • Market.us. (2023). Pyridine & Pyridine Derivatives Market Size | CAGR of 6.8%. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879.
  • Gowda, B. T., et al. (2010). 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1466.
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cross-reactivity studies of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Cross-Reactivity Profile of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

For researchers, scientists, and drug development professionals, the selection of building blocks in synthesis is a critical decision point, balancing reactivity for the desired transformation against potential off-target or cross-reactivity that can compromise yield, purity, and safety. 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a valuable reagent in medicinal chemistry, prized for its role in constructing sulfonamide linkages, a common pharmacophore. However, its inherent reactivity necessitates a thorough understanding of its potential for unintended reactions.

This guide provides a comparative analysis of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, examining its chemical reactivity profile against common alternatives and delving into the critical topic of immunological cross-reactivity associated with the resulting sulfonamides. We will provide supporting data, detailed experimental protocols for assessing reactivity, and the mechanistic reasoning behind these analytical strategies.

Section 1: The Chemical Reactivity Landscape of Sulfonyl Chlorides

The reactivity of any sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom. This makes the sulfonyl group a prime target for nucleophilic attack, with the chloride ion serving as an effective leaving group. The reaction can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.

For 2-Chloro-4-methylpyridine-3-sulfonyl chloride, the electronic properties of the pyridine ring are key:

  • Pyridine Nitrogen: Acts as an electron-withdrawing group through induction, increasing the electrophilicity of the sulfonyl sulfur.

  • 2-Chloro Substituent: As an electronegative halogen, this group further withdraws electron density, enhancing reactivity compared to non-chlorinated analogs.

  • 4-Methyl Substituent: This group is weakly electron-donating, which slightly tempers the electron-withdrawing effects of the ring nitrogen and chlorine.

The net effect is a highly activated sulfonyl chloride, poised for rapid reaction with a variety of nucleophiles. This heightened reactivity is advantageous for desired bond formations but also increases the potential for cross-reactivity with other nucleophilic functional groups within a complex molecule.

Section 2: Comparative Analysis with Alternative Sulfonylating Agents

The choice of a sulfonylating agent is a balance between reactivity, stability, and the steric and electronic properties of the final product. Below is a comparison of 2-Chloro-4-methylpyridine-3-sulfonyl chloride with other commonly used reagents.

Feature2-Chloro-4-methylpyridine-3-sulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)Benzenesulfonyl Chloride (BsCl)Dansyl Chloride
Structure A pyridine ring with chloro, methyl, and sulfonyl chloride groups.A benzene ring with a methyl and a sulfonyl chloride group.A benzene ring with a sulfonyl chloride group.A naphthalene ring with a dimethylamino and a sulfonyl chloride group.
Molecular Wt. 226.09 g/mol 190.65 g/mol 176.62 g/mol 269.75 g/mol
Relative Reactivity High: Activated by both the pyridine ring and the 2-chloro substituent.Moderate: The methyl group is electron-donating, slightly deactivating the ring.Baseline: Represents the standard reactivity for aromatic sulfonyl chlorides.Low: The dimethylamino group is strongly electron-donating, reducing the electrophilicity of the sulfur.
Key Applications Synthesis of heterocyclic sulfonamides for medicinal chemistry, often to tune solubility and PK properties.[1]Formation of stable sulfonamides and tosylate esters, which are excellent leaving groups.General purpose sulfonamide and sulfonate ester formation.Fluorescent labeling of primary and secondary amines, peptides, and proteins.
Potential Side Reactions Reaction with a wide range of soft and hard nucleophiles. Potential for reactions involving the pyridine ring under certain conditions.Can undergo side reactions at high temperatures.Similar to TsCl but slightly more reactive.Photodegradation; its primary function is as a label, not just a synthetic linker.

Expert Insight: The enhanced electrophilicity of 2-Chloro-4-methylpyridine-3-sulfonyl chloride makes it ideal for reactions with less reactive amines or for driving reactions to completion under mild conditions.[1] However, this same property necessitates careful control of stoichiometry and reaction conditions to avoid reactions with sensitive functional groups like phenols or even some alcohols, which might be unreactive towards less potent reagents like Dansyl Chloride.

Section 3: Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of a sulfonyl chloride, a systematic approach is required. The following protocols provide a framework for quantifying reactivity against intended and unintended biological nucleophiles.

Protocol: Kinetic Analysis of Sulfonylation by HPLC

This protocol allows for the determination of second-order rate constants, providing a quantitative measure of reactivity. The experiment monitors the disappearance of a model nucleophile upon reaction with the sulfonyl chloride.

Causality Behind Experimental Choices:

  • Model Nucleophile: Aniline or a simple amino acid like glycine is chosen for its representative primary amine functionality and strong UV chromophore for easy detection.

  • Solvent: Acetonitrile is a common choice as it is aprotic (won't compete in the reaction) and dissolves a wide range of organic molecules.

  • Internal Standard: A non-reactive compound (e.g., biphenyl) is added to all samples to correct for variations in injection volume during HPLC analysis, ensuring data accuracy.

  • Quenching: A large excess of a highly reactive amine (e.g., diethylamine) is used to immediately stop the reaction in aliquots taken at different time points, "freezing" the reaction for accurate analysis.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 100 mM solution of 2-Chloro-4-methylpyridine-3-sulfonyl chloride in dry acetonitrile.

    • Prepare a 100 mM solution of the model nucleophile (e.g., aniline) in dry acetonitrile.

    • Prepare a 50 mM solution of an internal standard (e.g., biphenyl) in acetonitrile.

    • Prepare a 1 M quenching solution of diethylamine in acetonitrile.

  • Reaction Setup:

    • In a thermostatted vial at 25°C, combine 4.5 mL of acetonitrile and 0.25 mL of the internal standard solution.

    • Add 0.25 mL of the aniline stock solution and stir for 2 minutes to equilibrate.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 0.25 mL of the sulfonyl chloride stock solution (final concentration of 5 mM for both reactants). Start a timer immediately.

    • At set time points (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a vial containing 900 µL of the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC with UV detection.

    • Monitor the peak area of the aniline and the internal standard.

  • Data Analysis:

    • Calculate the concentration of aniline at each time point relative to the internal standard.

    • Plot 1/[Aniline] versus time. For a second-order reaction, this plot should be linear. The slope of this line is the rate constant, k.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis stock_sc Sulfonyl Chloride Stock Solution react Initiate Reaction (t=0) stock_sc->react stock_nuc Nucleophile Stock Solution stock_nuc->react stock_is Internal Standard Stock Solution stock_is->react sample Withdraw Aliquots (t = 1, 2, 5... min) react->sample quench Quench Reaction with Excess Amine sample->quench hplc HPLC Analysis quench->hplc data Calculate Concentration vs. Internal Standard hplc->data plot Plot 1/[Nuc] vs. Time Slope = Rate Constant (k) data->plot

Caption: Workflow for kinetic analysis of sulfonylation.

Section 4: Immunological Cross-Reactivity of Sulfonamide Derivatives

A critical concern in drug development is the potential for hypersensitivity reactions. "Sulfa allergies" are a well-known example, but the underlying mechanism is often misunderstood. The issue is not with the sulfur atom itself but is strongly associated with a specific structural motif: the N¹-sulfonylarylamine present in antibacterial sulfonamides like sulfamethoxazole.[2][3]

The Two Structural Classes of Sulfonamides:

  • Arylamine Sulfonamides (Antibiotics): These compounds contain an aromatic amine (arylamine) directly attached to the sulfonamide group. This arylamine can be metabolized to reactive hydroxylamine and nitroso intermediates, which can act as haptens, bind to proteins, and trigger an immune response.[2]

  • Non-Arylamine Sulfonamides: This class includes most other sulfonamide drugs (diuretics, anti-inflammatories, etc.) and derivatives of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. These molecules lack the arylamine moiety and are not metabolized via the same pathway.

The prevailing evidence suggests that the dogma of broad cross-reactivity between these two classes is not well-supported.[3] A patient allergic to sulfamethoxazole is generally not at an increased risk of allergy to a non-arylamine sulfonamide.

G cluster_antibiotic Class 1: Arylamine Sulfonamides (e.g., Sulfamethoxazole) cluster_non_antibiotic Class 2: Non-Arylamine Sulfonamides (from 2-Chloro-4-methylpyridine-3-sulfonyl chloride) sa Arylamine Sulfonamide (Ar-SO2-NH-Ar'-NH2) met Metabolism (CYP450 Oxidation) sa->met hapten Reactive Hapten (Hydroxylamine, Nitroso) met->hapten immune Immune Response (Allergy) hapten->immune sna Pyridyl Sulfonamide (Pyridyl-SO2-NH-R) met2 Metabolism sna->met2 stable Stable Metabolites met2->stable no_immune No Immune Response stable->no_immune

Sources

Safety Operating Guide

Proper Disposal of 2-Chloro-4-methylpyridine-3-sulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-4-methylpyridine-3-sulfonyl chloride. As a highly reactive and hazardous compound, strict adherence to these procedures is paramount to ensure the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Understanding the Hazards: Why Caution is Critical

2-Chloro-4-methylpyridine-3-sulfonyl chloride possesses a highly reactive sulfonyl chloride functional group attached to a chlorinated pyridine ring. This chemical structure imparts several hazardous properties that dictate its handling and disposal protocols.

  • High Reactivity: The sulfonyl chloride moiety reacts exothermically and violently with nucleophiles, most notably water, to produce corrosive hydrochloric acid and 2-chloro-4-methylpyridine-3-sulfonic acid.[1] Reaction with alcohols and amines will similarly generate corresponding esters and amides, also producing corrosive byproducts.[2]

  • Corrosivity: Due to its reactivity with moisture, the compound itself and its decomposition products are highly corrosive, capable of causing severe skin burns and eye damage.[1][3][4]

  • Toxicity: While specific toxicological data for this compound is limited, related chlorinated pyridines and sulfonyl chlorides are known to be harmful if inhaled, ingested, or absorbed through the skin.[5] Thermal decomposition may release toxic and irritating gases and vapors, including oxides of nitrogen (NOx), sulfur (SOx), carbon (CO, CO2), and hydrogen chloride gas.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the corrosive and reactive nature of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, a stringent PPE protocol is mandatory.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a face shield.Protects against splashes of the chemical and its reaction products, which can cause severe eye damage.[7]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®, or double-gloved nitrile).Prevents skin contact, which can lead to severe burns. Always check glove manufacturer's compatibility data.
Body Protection A chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.Protects skin and clothing from accidental spills and splashes.
Respiratory All handling of the solid or its solutions must be conducted in a certified chemical fume hood.Prevents inhalation of the corrosive and potentially toxic dust or vapors.

Spill Management: A Calm and Methodical Approach

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

Small Spills (Manageable by trained personnel)
  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational to control vapor spread.

  • Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. DO NOT use combustible materials like paper towels or sawdust.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., toluene), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's safety protocols.

Large Spills

Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Protocol: A Step-by-Step Guide

All waste containing 2-Chloro-4-methylpyridine-3-sulfonyl chloride, including the pure compound, contaminated solutions, and spill cleanup materials, must be treated as hazardous waste.[6]

Neutralization of Small Quantities of Uncontaminated Compound

For small residual amounts of the compound, a careful in-lab neutralization can be performed by trained personnel in a controlled environment.

Experimental Protocol: Neutralization of 2-Chloro-4-methylpyridine-3-sulfonyl chloride

  • Preparation: In a chemical fume hood, prepare a large beaker containing a 5-10% aqueous solution of sodium bicarbonate. The beaker should be placed in an ice bath to manage the exothermic reaction. Use a magnetic stirrer for constant agitation.

  • Slow Addition: Very slowly and carefully, add the 2-Chloro-4-methylpyridine-3-sulfonyl chloride to the stirring sodium bicarbonate solution. The reaction will be vigorous and will release carbon dioxide and hydrogen chloride gas. Maintain a slow addition rate to control the reaction.

  • Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Ensure the solution remains basic (pH > 8) throughout the addition. Add more sodium bicarbonate if necessary.

  • Completion: Once the addition is complete and gas evolution has ceased, continue stirring the mixture for at least one hour to ensure complete hydrolysis.

  • Waste Collection: The resulting neutralized aqueous solution should be collected in a designated hazardous waste container for halogenated organic compounds.

Disposal of Contaminated Materials and Neutralized Waste
  • Waste Segregation: Do not mix waste containing this compound with other waste streams, particularly those containing cyanides or strong acids.

  • Containerization: All waste, including neutralized solutions and spill cleanup materials, must be collected in a robust, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and a description of the waste.

  • Waste Classification: The waste generator is responsible for proper waste classification.[6] Based on its properties, this waste would likely be classified under the following EPA hazardous waste codes:

    • D002 (Corrosive): Due to the generation of hydrochloric acid upon reaction with moisture.[8][9]

    • Potentially D-listed for toxicity: Depending on the specific hazardous constituents and their concentrations.

    • F-listed wastes (F002 or F005): If mixed with certain spent halogenated or non-halogenated solvents.[10][11]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management provider.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

G Disposal Workflow for 2-Chloro-4-methylpyridine-3-sulfonyl chloride cluster_0 Initial Assessment cluster_1 Uncontaminated Waste cluster_2 Contaminated Waste cluster_3 Final Disposal start Waste Generated is_contaminated Is the waste contaminated? start->is_contaminated small_quantity Small quantity? is_contaminated:s->small_quantity No collect_contaminated Collect in designated hazardous waste container is_contaminated:e->collect_contaminated Yes neutralize Neutralize with NaHCO3 solution in fume hood small_quantity->neutralize Yes small_quantity:e->collect_contaminated No collect_neutralized Collect neutralized waste neutralize->collect_neutralized label_waste Label container with contents and hazard warnings collect_neutralized->label_waste collect_contaminated->label_waste dispose Dispose via licensed hazardous waste contractor label_waste->dispose

Caption: Decision workflow for the disposal of 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Conclusion

The safe and compliant disposal of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is a non-negotiable aspect of laboratory safety. By understanding the inherent hazards, adhering to strict PPE protocols, and following the detailed spill management and disposal procedures outlined in this guide, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific safety guidelines and your Safety Data Sheet (SDS) for this compound before handling.

References

  • Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]

  • Water Reactive Chemicals SOP. (n.d.). Wayne State University. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]

  • Chemical Spill Response Procedure - University of Manitoba. (n.d.). Retrieved from [Link]

  • Hazardous Chemical Spill Cleanup - Binghamton University. (n.d.). Retrieved from [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros. (2020, July 22). Reddit. Retrieved from [Link]

  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. Retrieved from [Link]

  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. (2017, April 12). Retrieved from [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ResearchGate. (n.d.). Retrieved from [Link]

  • EPA Subpart P Regulations - HW Drugs - PharmWaste Technologies, Inc. (n.d.). Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025, May 25). Retrieved from [Link]

  • 2-Chloropyridine - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]

  • US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents. (n.d.).
  • EPA Hazardous Waste Codes | My Alfred University. (n.d.). Retrieved from [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC - PubMed Central. (2013, January 6). Retrieved from [Link]

  • Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem. (n.d.). Retrieved from [Link]

  • Hazardous Waste Listings | EPA. (n.d.). Retrieved from [Link]

  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed. (2025, October 28). Retrieved from [Link]

  • (PDF) Thermal Decomposition of Chloropicrin - ResearchGate. (2019, May 5). Retrieved from [Link]

  • Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing). (2020, September 5). Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-4-methylpyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic deployment of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. Among these, 2-Chloro-4-methylpyridine-3-sulfonyl chloride stands out as a highly reactive and versatile intermediate, pivotal in the synthesis of a range of pharmaceutical and agrochemical agents.[1] Its utility, however, is matched by its hazardous nature, demanding a comprehensive understanding and meticulous execution of safety protocols. This guide, compiled by our senior application scientists, moves beyond a mere checklist to provide a deep, procedural understanding of how to handle this compound safely and effectively, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Inherent Risks: A Hazard Profile

2-Chloro-4-methylpyridine-3-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[2] The primary danger stems from the highly electrophilic sulfonyl chloride moiety, which readily reacts with nucleophiles, including water and biological macromolecules.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[2]

  • Water Reactive: While a specific statement on its reaction with water is not available for this exact compound, sulfonyl chlorides, in general, are known to react with water, sometimes vigorously, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[3] This reaction is exothermic and can generate hazardous fumes.

  • Respiratory Irritant: Inhalation of dust or vapors may cause respiratory irritation.[4]

A thorough understanding of these hazards is the first step in developing a robust safety plan. The causality is clear: the reactivity that makes this compound a valuable synthetic tool is the very source of its potential harm.

Your First Line of Defense: Personal Protective Equipment (PPE)

Given the corrosive nature of 2-Chloro-4-methylpyridine-3-sulfonyl chloride, a comprehensive PPE strategy is non-negotiable. Standard laboratory attire, such as a lab coat and closed-toe shoes, forms the baseline, but more specialized protection is required.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes, while a face shield protects the entire face from corrosive splashes and fumes.
Hand Protection Chemical-resistant gloves (Butyl rubber or Viton® recommended). Double-gloving is advised.Sulfonyl chlorides can permeate many common glove materials. Butyl rubber and Viton® offer superior resistance to a broad range of chemicals, including corrosive compounds.[5] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Body Protection Chemical-resistant apron or coveralls over a flame-retardant lab coat.This provides a barrier against spills and splashes, protecting the wearer's clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an acid gas cartridge.This is essential when handling the solid material outside of a certified chemical fume hood or if there is a potential for aerosol or dust generation.

It is imperative to inspect all PPE for integrity before each use.

The Operational Blueprint: Safe Handling and Storage

A proactive approach to handling and storage is critical to mitigate the risks associated with 2-Chloro-4-methylpyridine-3-sulfonyl chloride.

Engineering Controls: The Primary Barrier

All manipulations of 2-Chloro-4-methylpyridine-3-sulfonyl chloride should be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of hazardous dust and vapors. The work area should be kept clean and uncluttered.

Procedural Guidance for Handling
  • Work in a designated area: Clearly mark the area where the compound is being handled.

  • Avoid generating dust: Handle the solid material carefully to minimize the creation of airborne dust.

  • Use appropriate tools: Utilize spatulas and other tools made of compatible materials.

  • Maintain an inert atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Never work alone: Always have a second person aware of the procedure and ready to assist in case of an emergency.

Storage: Maintaining Compound Integrity and Safety

Proper storage is crucial to prevent degradation and accidental exposure.

  • Keep containers tightly closed: This prevents the ingress of moisture and protects the compound from atmospheric humidity.

  • Store in a cool, dry, well-ventilated area: This minimizes the rate of potential decomposition reactions.

  • Segregate from incompatible materials: Store away from water, bases, alcohols, and strong oxidizing agents.[6]

  • Use secondary containment: Place the primary container within a larger, chemically resistant secondary container to contain any potential leaks.

When Things Go Wrong: Emergency Procedures

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response: A Step-by-Step Protocol

A spill of 2-Chloro-4-methylpyridine-3-sulfonyl chloride should be treated as a serious incident.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area & Alert Others PPE Don Appropriate PPE Evacuate->PPE Assess Situation Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain If Safe to Proceed Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (use appropriate solvent, then soap and water) Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 2.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[8] Do NOT use combustible materials like sawdust.

  • Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to your institution's and local regulations.

End of Life Cycle: Disposal Plan

Proper disposal of unused 2-Chloro-4-methylpyridine-3-sulfonyl chloride and contaminated waste is a critical final step.

Neutralization of Small Quantities

For small amounts of the compound, a careful in-lab neutralization can be performed by trained personnel in a chemical fume hood.

Protocol for Neutralization:

  • Prepare a basic solution: In a large beaker, prepare a dilute solution of sodium bicarbonate or sodium hydroxide in water. Place the beaker in an ice bath to manage the exothermic reaction.

  • Slow Addition: With constant stirring, slowly and carefully add the 2-Chloro-4-methylpyridine-3-sulfonyl chloride to the basic solution. The reaction will generate heat and may release fumes.

  • Monitor pH: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition.

  • Final Disposal: Once the reaction is complete and the solution is neutralized (pH 6-8), it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[8]

Disposal of Contaminated Materials

All contaminated materials, including empty containers, absorbent materials from spills, and used PPE, must be collected in a sealed, labeled hazardous waste container and disposed of through your institution's hazardous waste management program.

Conclusion: A Culture of Safety

The responsible use of 2-Chloro-4-methylpyridine-3-sulfonyl chloride is predicated on a deep understanding of its properties and a steadfast commitment to safety. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you can harness the synthetic potential of this valuable compound while ensuring a safe and secure research environment. This commitment to safety not only protects individuals but also fosters a culture of scientific excellence and responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 2-chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • KHA Online-SDS Management. (2022). How to Handle Chemical Spills. Retrieved from [Link]

  • University of Nevada, Reno. (2025). Glove Selection Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.